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  • Product: 5-Chlorofuran-2-sulfonyl chloride
  • CAS: 443990-97-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Chlorofuran-2-sulfonyl chloride: Chemical Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Chlorofuran-2-sulfonyl chloride is a key heterocyclic building block in medicinal chemistry, valued for its reactive sulfonyl chloride moiety...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorofuran-2-sulfonyl chloride is a key heterocyclic building block in medicinal chemistry, valued for its reactive sulfonyl chloride moiety attached to a furan ring bearing a chloro substituent. This combination of functional groups makes it a versatile reagent for the synthesis of a wide array of sulfonamide derivatives, a class of compounds with a rich history and diverse applications in drug discovery.[1] The sulfonamide functional group is a well-established pharmacophore, and its incorporation into novel molecular scaffolds continues to be a fruitful strategy for the development of new therapeutic agents.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 5-Chlorofuran-2-sulfonyl chloride, with a focus on its utility in the design and synthesis of biologically active molecules.

Chemical Structure and Identification

5-Chlorofuran-2-sulfonyl chloride is an organosulfur compound with the molecular formula C4H2Cl2O3S. Its structure consists of a furan ring that is substituted with a chlorine atom at the 5-position and a sulfonyl chloride group at the 2-position.

Systematic Information:

IdentifierValue
IUPAC Name 5-chlorofuran-2-sulfonyl chloride
CAS Number 139332-47-9
Molecular Formula C4H2Cl2O3S
Molecular Weight 217.03 g/mol
Canonical SMILES C1=C(OC(=C1)Cl)S(=O)(=O)Cl
InChI Key SEHRKLAFSBAINR-UHFFFAOYSA-N

Structural Diagram:

Caption: Chemical structure of 5-Chlorofuran-2-sulfonyl chloride.

Physicochemical Properties

Detailed experimental data for the physical properties of 5-Chlorofuran-2-sulfonyl chloride are not widely available in public literature. However, based on the properties of similar furan-based sulfonyl chlorides and general chemical principles, the following characteristics can be anticipated.

PropertyPredicted Value/Information
Physical State Likely a solid or liquid at room temperature.
Melting Point Not available.
Boiling Point Not available.
Solubility Expected to be soluble in a range of common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. It will likely react with protic solvents like water and alcohols.
Stability Sensitive to moisture and should be stored under anhydrous conditions to prevent hydrolysis to the corresponding sulfonic acid.

Reactivity and Mechanistic Insights

The reactivity of 5-Chlorofuran-2-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This electrophilicity is enhanced by the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. The furan ring itself is an electron-rich aromatic system, which can influence the overall electronic properties of the molecule.

The primary reaction of this compound is nucleophilic substitution at the sulfonyl sulfur, where the chloride ion acts as a good leaving group. This reactivity is the cornerstone of its utility in synthesizing sulfonamides.

Sulfonamide_Formation start 5-Chlorofuran-2-sulfonyl chloride intermediate Nucleophilic Attack start->intermediate amine Primary or Secondary Amine (R-NH2) amine->intermediate product 5-Chlorofuran-2-sulfonamide intermediate->product Loss of HCl hcl HCl intermediate->hcl

Caption: General reaction pathway for the synthesis of sulfonamides.

Synthesis of 5-Chlorofuran-2-sulfonyl chloride

Hypothetical Synthetic Protocol:

Step 1: Sulfonation of 2-Chlorofuran

  • Materials: 2-Chlorofuran, chlorosulfonic acid, and a suitable inert solvent (e.g., dichloromethane).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorofuran in anhydrous dichloromethane and cool the solution to 0°C in an ice bath.

    • Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or other suitable analytical techniques).

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-chlorofuran-2-sulfonic acid.

Step 2: Conversion to 5-Chlorofuran-2-sulfonyl chloride

  • Materials: 5-Chlorofuran-2-sulfonic acid, thionyl chloride or phosphorus pentachloride, and a catalytic amount of N,N-dimethylformamide (DMF).

  • Procedure:

    • In a fume hood, combine the crude 5-chlorofuran-2-sulfonic acid with an excess of thionyl chloride and a catalytic amount of DMF in a round-bottom flask.

    • Heat the mixture under reflux for a few hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO2) evolution.

    • After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude 5-Chlorofuran-2-sulfonyl chloride can be purified by vacuum distillation or chromatography.

Note: This is a generalized procedure and would require optimization for specific reaction conditions, stoichiometry, and purification methods. The handling of chlorosulfonic acid and thionyl chloride requires extreme caution due to their corrosive and reactive nature.

Applications in Drug Development

The primary application of 5-Chlorofuran-2-sulfonyl chloride in drug development lies in its use as a synthon for the preparation of 5-chlorofuran-2-sulfonamide derivatives. The sulfonamide moiety is a key structural feature in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1] The furan ring system, being an aromatic heterocycle, can participate in various biological interactions, and the chloro substituent can influence the compound's pharmacokinetic and pharmacodynamic properties.

Experimental Protocol: Synthesis of a Representative 5-Chlorofuran-2-sulfonamide Derivative

This protocol describes a general procedure for the reaction of 5-Chlorofuran-2-sulfonyl chloride with a primary amine.

  • Materials:

    • 5-Chlorofuran-2-sulfonyl chloride

    • A primary amine (e.g., aniline)

    • A suitable base (e.g., pyridine or triethylamine)

    • Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve the primary amine and the base in the anhydrous solvent.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of 5-Chlorofuran-2-sulfonyl chloride in the same anhydrous solvent to the stirred amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC.

    • Upon completion, wash the reaction mixture with dilute aqueous HCl to remove the excess base and amine.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude sulfonamide product.

    • Purify the crude product by recrystallization or column chromatography to yield the pure 5-chlorofuran-2-sulfonamide derivative.

Experimental_Workflow step1 1. Dissolve amine and base in anhydrous solvent step2 2. Cool to 0°C step1->step2 step3 3. Add 5-Chlorofuran-2-sulfonyl chloride solution step2->step3 step4 4. Warm to RT and stir step3->step4 step5 5. Aqueous workup (HCl wash) step4->step5 step6 6. Separation and drying of organic layer step5->step6 step7 7. Solvent evaporation step6->step7 step8 8. Purification (Recrystallization/Chromatography) step7->step8 product Pure 5-Chlorofuran-2-sulfonamide step8->product

Caption: Experimental workflow for sulfonamide synthesis.

Safety and Handling

5-Chlorofuran-2-sulfonyl chloride is expected to be a reactive and potentially hazardous compound. While a specific safety data sheet (SDS) is not widely available, the following precautions, based on the reactivity of sulfonyl chlorides and chlorinated furans, are strongly recommended:

  • Corrosive: Expected to be corrosive to the skin, eyes, and respiratory tract.[2]

  • Moisture Sensitive: Reacts with water, potentially releasing hydrochloric acid.[2]

  • Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion

5-Chlorofuran-2-sulfonyl chloride is a valuable and reactive building block for the synthesis of novel sulfonamide derivatives in the context of drug discovery. Its unique chemical structure offers opportunities for the exploration of new chemical space and the development of potential therapeutic agents. While detailed experimental data for this specific compound is limited, the general reactivity and synthetic utility of sulfonyl chlorides provide a strong foundation for its application in medicinal chemistry. Further research into the synthesis and applications of 5-Chlorofuran-2-sulfonyl chloride and its derivatives is warranted to fully exploit its potential in the development of new pharmaceuticals.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). ARC Journals.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Angewandte Chemie.
  • Sulfonyl Chlorides and Sulfonamides. Merck Millipore.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University.
  • SAFETY D
  • (S)-2-(8-(5-chlorofuran-2-yl)dibenzo[b,d]furan-3-sulfonamido)-3-methylbutanoic acid. PubChem.
  • Preparation of sulfonamides
  • Current development in sulfonamide derivatives to enable CNS-drug discovery. (2025). PubMed.
  • 5-Chlorofuran-2-carbonyl chloride | 24078-79-3. Sigma-Aldrich.
  • Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). Molecules.
  • CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide.
  • US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • Sulfonyl Chlorides/Fluorides. Enamine.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). ARC Journals.
  • Furan-2-sulfonyl Chloride | C4H3ClO3S | CID 2795072. PubChem.
  • 5-Chlorothiophene-2-sulfonyl chloride | C4H2Cl2O2S2 | CID 2733925. PubChem.
  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
  • IR, NMR and MS of a Sulfonyl Chloride compound. (2008). ACD/Labs.
  • 2-Chlorofuran | C4H3ClO | CID 137856. PubChem.
  • Synthesis routes of 5-Chlorofuran-2-carboxylic acid. Benchchem.
  • 1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600...).
  • Supporting Inform
  • Application of I.R.
  • MASS and INFRA RED SPECTROSCOPY.
  • 11: Infrared Spectroscopy and Mass Spectrometry. Chemistry LibreTexts.

Sources

Exploratory

An In-depth Technical Guide to 5-Chlorofuran-2-sulfonyl chloride (CAS 2746-24-9)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 5-Chlorofuran-2-sulfonyl chloride, a reactive chemical intermediate of significant interest in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Chlorofuran-2-sulfonyl chloride, a reactive chemical intermediate of significant interest in medicinal chemistry and organic synthesis. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides expert insights based on the well-established chemistry of related furan derivatives and sulfonyl chlorides.

Molecular and Physicochemical Profile

5-Chlorofuran-2-sulfonyl chloride is a bifunctional furan derivative containing both a chloro and a sulfonyl chloride moiety. These reactive groups make it a valuable building block for the synthesis of a diverse range of heterocyclic compounds, particularly sulfonamides, which are a prominent class of molecules in drug discovery.[1]

Structural Information
  • Molecular Formula: C₄H₂Cl₂O₃S[2]

  • Molecular Weight: 199.91 g/mol [2]

  • CAS Number: 2746-24-9

  • Canonical SMILES: C1=C(OC(=C1)Cl)S(=O)(=O)Cl[2]

  • InChIKey: SEHRKLAFSBAINR-UHFFFAOYSA-N[2]

Physicochemical Data

Table 1: Physicochemical Properties of 5-Chlorofuran-2-sulfonyl chloride and Related Analogs

Property5-Chlorofuran-2-sulfonyl chloride (Predicted/Estimated)Furan-2-sulfonyl chloride (CAS 52665-48-2) (Predicted)5-Chlorothiophene-2-sulfonyl chloride (CAS 2766-74-7) (Experimental)
Molecular Weight ( g/mol ) 199.91[2]166.58[3]217.10[4]
Boiling Point (°C) No data availableNo data availableNo data available
Melting Point (°C) Likely a low-melting solid or oilNo data availableNo data available
Density (g/cm³) No data availableNo data availableNo data available
Predicted XlogP 2.3[2]1.3[3]2.9[4]
Solubility Expected to be soluble in aprotic organic solvents (e.g., dichloromethane, THF, diethyl ether) and reactive with protic solvents (e.g., water, alcohols).Soluble in aprotic organic solvents.Soluble in aprotic organic solvents.

Reactivity and Mechanistic Insights

The reactivity of 5-Chlorofuran-2-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. The two oxygen atoms and the chlorine atom strongly withdraw electron density, making the sulfur atom susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating substitution reactions.[5]

The furan ring itself is an electron-rich aromatic system, which influences the reactivity of the sulfonyl chloride. However, furan-based sulfonyl chlorides can exhibit limited stability, potentially undergoing complex decomposition pathways.[6][7]

Key Reactions:
  • Sulfonamide Formation: This is the most common application of sulfonyl chlorides. They react readily with primary and secondary amines in the presence of a base (e.g., pyridine, triethylamine) to form stable sulfonamides. This reaction is a cornerstone of medicinal chemistry for generating libraries of bioactive compounds.[8]

  • Sulfonate Ester Formation: Reaction with alcohols in the presence of a base yields sulfonate esters. This is a valuable transformation as it converts a poor leaving group (hydroxyl) into an excellent one (sulfonate).[5]

Proposed Synthesis Protocol

A specific, validated synthesis protocol for 5-Chlorofuran-2-sulfonyl chloride is not detailed in the available literature. However, a plausible and effective method can be derived from established procedures for the synthesis of other furan-2-sulfonyl chlorides. The most common approach involves the chlorosulfonation of a suitable furan precursor.

Conceptual Synthesis Pathway

The synthesis would likely proceed via the direct chlorosulfonation of 2-chlorofuran or through the conversion of 5-chlorofuran-2-sulfonic acid to the corresponding sulfonyl chloride.

G cluster_0 Route A: Direct Chlorosulfonation cluster_1 Route B: From Sulfonic Acid 2-Chlorofuran 2-Chlorofuran 5-Chlorofuran-2-sulfonyl chloride_A 5-Chlorofuran-2-sulfonyl chloride 2-Chlorofuran->5-Chlorofuran-2-sulfonyl chloride_A Chlorosulfonic acid (ClSO3H) 5-Chlorofuran-2-sulfonic_acid 5-Chlorofuran-2-sulfonic acid 5-Chlorofuran-2-sulfonyl_chloride_B 5-Chlorofuran-2-sulfonyl chloride 5-Chlorofuran-2-sulfonic_acid->5-Chlorofuran-2-sulfonyl_chloride_B Thionyl chloride (SOCl2) or PCl5

Caption: Plausible synthetic routes to 5-Chlorofuran-2-sulfonyl chloride.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on the general synthesis of furan sulfonyl chlorides and should be optimized for this specific substrate.

Objective: To synthesize 5-Chlorofuran-2-sulfonyl chloride from 5-chlorofuran-2-sulfonic acid.

Materials:

  • 5-Chlorofuran-2-sulfonic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • Ice bath

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel)

  • Rotary evaporator

  • Vacuum pump

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, suspend 5-chlorofuran-2-sulfonic acid (1.0 eq.) in anhydrous dichloromethane.

  • Reagent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (2.0-3.0 eq.) to the suspension. Following this, add a catalytic amount of anhydrous DMF.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated to 40-50 °C to drive it to completion. Monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (typically within 2-4 hours), carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap containing a sodium hydroxide solution to neutralize the toxic vapors.

  • Purification: The resulting crude 5-Chlorofuran-2-sulfonyl chloride may be used directly in subsequent reactions. If higher purity is required, purification can be attempted by vacuum distillation, though care must be taken due to the potential thermal instability of the compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for 5-Chlorofuran-2-sulfonyl chloride are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: Two doublets would be expected in the aromatic region, corresponding to the two protons on the furan ring. The electron-withdrawing nature of the sulfonyl chloride and chloro groups would shift these signals downfield.

  • ¹³C NMR: Four distinct signals are expected in the aromatic region for the four carbons of the furan ring.

  • IR Spectroscopy: Strong characteristic absorption bands for the sulfonyl chloride group (S=O) would be expected around 1370-1410 cm⁻¹ and 1160-1200 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the two chlorine atoms would be a key diagnostic feature.

Safety and Handling

Sulfonyl chlorides are reactive and hazardous compounds that require careful handling.

  • Corrosivity: 5-Chlorofuran-2-sulfonyl chloride is expected to be corrosive and can cause severe skin burns and eye damage.[4]

  • Moisture Sensitivity: It will react with water, including atmospheric moisture, to produce hydrochloric acid and the corresponding sulfonic acid. This reaction is exothermic and can be vigorous. Therefore, the compound should be handled under anhydrous conditions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.

Applications in Research and Drug Discovery

The primary utility of 5-Chlorofuran-2-sulfonyl chloride is as a versatile intermediate for the synthesis of more complex molecules.

  • Sulfonamide Synthesis: Its reaction with a wide variety of amines allows for the creation of diverse sulfonamide libraries for screening against various biological targets. The furan scaffold is a common motif in many bioactive compounds.

  • Late-Stage Functionalization: The reactivity of the sulfonyl chloride group can be harnessed for the late-stage functionalization of complex molecules, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies.[9][10]

Conclusion

5-Chlorofuran-2-sulfonyl chloride is a valuable, albeit not extensively characterized, building block for chemical synthesis. Its utility lies in the facile introduction of the 5-chlorofuran-2-sulfonyl moiety into various molecular structures. While a lack of specific experimental data necessitates careful handling and reaction optimization, the well-understood chemistry of sulfonyl chlorides provides a solid foundation for its use in research and development, particularly in the pursuit of novel therapeutic agents.

References

  • PubChemLite. 5-chlorofuran-2-sulfonyl chloride (C4H2Cl2O3S). Available from: [Link]

  • ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available from: [Link]

  • PubChem. Furan-2-sulfonyl Chloride. Available from: [Link]

  • ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available from: [Link]

  • PubChem. Furan-3-sulfonyl chloride. Available from: [Link]

  • Wiley Online Library. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Available from: [Link]

  • Europe PMC. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Available from: [Link]

  • PubChem. 5-Chlorothiophene-2-sulfonyl chloride. Available from: [Link]

  • Molbase. 5-methyl-furan-2-sulfonic acid chloride. Available from: [Link]

  • Molbase. Chemical Search Engine. Available from: [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available from: [Link]

  • Pharmaffiliates. 5-chlorothiophene-2-sulfonyl chloride. Available from: [Link]

  • PubMed. The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. Available from: [Link]

  • PubChem. 2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuransulfonyl chloride. Available from: [Link]

  • RSC Publishing. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Available from: [Link]

  • Google Patents. Solid forms of {[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino}acetic acid, compositions, and uses thereof.
  • RSC Publishing. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Available from: [Link]

  • a-fine-chem.com. 2 2 4 6 7 Pentamethyldihydrobenzofuran 5 Sulfonyl Chloride Cas 154445 78 0. Available from: [Link]

Sources

Foundational

Solubility profile of 5-Chlorofuran-2-sulfonyl chloride in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 5-Chlorofuran-2-sulfonyl chloride in Organic Solvents Abstract 5-Chlorofuran-2-sulfonyl chloride is a heterocyclic sulfonyl chloride with significant potential as...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 5-Chlorofuran-2-sulfonyl chloride in Organic Solvents

Abstract

5-Chlorofuran-2-sulfonyl chloride is a heterocyclic sulfonyl chloride with significant potential as a building block in medicinal chemistry and organic synthesis. Understanding its solubility across a range of organic solvents is paramount for its effective use in reaction design, purification, and formulation. Due to the absence of published empirical data for this specific compound[1], this technical guide provides a comprehensive framework for researchers to systematically determine and interpret its solubility profile. This document outlines the theoretical underpinnings of solubility, provides detailed, field-proven experimental protocols for both qualitative and quantitative assessment, and emphasizes the critical safety and handling procedures required for this reactive chemical class.

Introduction: The "Why" Behind the Workflow

In any synthetic campaign, the solvent is not merely a medium but an active participant that influences reaction rates, equilibria, and product purity. For a highly reactive electrophile like 5-Chlorofuran-2-sulfonyl chloride, selecting an appropriate solvent is a critical decision. An ideal solvent must not only dissolve the starting material but also be inert to the highly reactive sulfonyl chloride moiety under the reaction conditions.[2][3] Furthermore, knowledge of solubility is crucial for downstream processes such as crystallization, chromatography, and work-up procedures.[4]

This guide moves beyond a simple listing of solvents. It provides the causal logic—the "why"—behind the experimental choices, empowering researchers to not only generate a solubility profile but also to make rational, predictive solvent selections for future applications. We will explore the interplay of solute and solvent properties and provide a robust, self-validating methodology to build a reliable solubility dataset from the ground up.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" is a foundational concept in solubility, suggesting that substances with similar intermolecular forces are more likely to be miscible. For a complex molecule like 5-Chlorofuran-2-sulfonyl chloride, we must consider its key structural features:

  • Furan Ring: An aromatic heterocycle with some polar character due to the oxygen atom.

  • Sulfonyl Chloride Group (-SO₂Cl): A strongly electron-withdrawing and highly polar functional group, capable of strong dipole-dipole interactions.

  • Chloro Group (-Cl): An electron-withdrawing substituent that adds to the molecule's overall polarity and polarizability.

These features suggest that 5-Chlorofuran-2-sulfonyl chloride is a polar molecule. Therefore, it is expected to exhibit higher solubility in polar solvents and lower solubility in nonpolar solvents like alkanes.

To move beyond this qualitative prediction, more sophisticated models like Hansen Solubility Parameters (HSP) and Kamlet-Taft parameters can be employed.[5][6]

  • Hansen Solubility Parameters (HSP): This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[7] A solvent is likely to dissolve a solute if their HSP values are similar. While the HSP values for 5-Chlorofuran-2-sulfonyl chloride are not predetermined, the experimental protocols outlined below can be used to empirically determine them.

  • Kamlet-Taft Parameters: This system characterizes a solvent by its hydrogen bond acidity (α), hydrogen bond basicity (β), and dipolarity/polarizability (π*).[8][9] Given the sulfonyl chloride's reactivity, solvents with significant hydrogen bond donating ability (high α value), such as alcohols and water, are likely to react rather than simply solvate the compound and should be used with caution or avoided.[3][10]

The following diagram illustrates the conceptual relationship between solute/solvent properties and solubility.

G cluster_solute Solute Properties (5-Chlorofuran-2-sulfonyl chloride) cluster_solvent Solvent Properties cluster_interaction Solute-Solvent Interactions cluster_outcome Outcome Solute Polarity (Dipole Moment) Polarizability H-Bonding Potential (Acceptor) Molecular Size/Shape Interaction Van der Waals Forces Dipole-Dipole Interactions Hydrogen Bonding Solute->Interaction determines Solvent Hansen Parameters (δD, δP, δH) Kamlet-Taft (α, β, π*) Dielectric Constant Solvent->Interaction determines Insoluble Low Solubility Interaction->Insoluble Weak Soluble High Solubility Interaction->Soluble Strong

Caption: Key factors influencing the solubility of a solute in a given solvent.

Critical Safety & Handling Protocols

Sulfonyl chlorides are a hazardous class of chemicals.[11] Adherence to strict safety protocols is non-negotiable.

Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[11]

  • Lachrymator: Vapors are irritating to the eyes and respiratory system.

  • Reactive: Reacts exothermically and violently with water, alcohols, amines, and strong bases, releasing corrosive hydrogen chloride (HCl) gas.[3]

Mandatory Precautions:

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood with good ventilation to prevent inhalation of vapors.[12]

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical-resistant gloves (nitrile or neoprene are suitable), and chemical splash goggles with a face shield.[12]

  • Inert Conditions: Use anhydrous solvents and handle the compound under an inert atmosphere (e.g., nitrogen or argon) where possible to prevent hydrolysis.

  • Spill Management: Have a spill kit ready. Neutralize spills with a dry material like sodium bicarbonate before cleanup.

  • Quenching and Waste Disposal: Unused material and reaction residues must be quenched safely before disposal. A recommended procedure involves the slow, controlled addition of the sulfonyl chloride solution to a cold (0 °C), stirred, biphasic mixture of a suitable organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.[4]

Experimental Design: A Systematic Approach

A well-designed experiment will test a diverse range of anhydrous organic solvents, categorized by their polarity and functionality.

Suggested Solvent Classes for Screening:

  • Nonpolar Aprotic: Hexanes, Toluene

  • Halogenated: Dichloromethane (DCM), Chloroform

  • Ethers: Diethyl Ether, Tetrahydrofuran (THF), 1,4-Dioxane

  • Esters: Ethyl Acetate (EtOAc)

  • Ketones: Acetone, Methyl Ethyl Ketone (MEK)

  • Polar Aprotic: Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Polar Protic (Reactive): Isopropanol, Ethanol (Use with caution, as reaction to form a sulfonate ester is likely).

Protocol 1: Qualitative Solubility Determination

This rapid screening method provides a general classification of solubility.[13][14]

Methodology:

  • Dispense approximately 10 mg of 5-Chlorofuran-2-sulfonyl chloride into a clean, dry vial.

  • Add the selected anhydrous solvent dropwise (e.g., 0.1 mL at a time) at room temperature (20-25 °C).

  • After each addition, cap the vial and vortex or stir vigorously for 1-2 minutes.

  • Visually inspect for the dissolution of the solid against a contrasting background.

  • Continue adding solvent up to a total volume of 1.0 mL.

  • Classify the solubility based on the observations.

Data Presentation: Qualitative Solubility Table

Solvent ClassSolventObservation (at 1 mL)Solubility Classification
Nonpolar Toluenee.g., Solid remainsInsoluble
Halogenated Dichloromethanee.g., Clear solution formsSoluble
Ethers Tetrahydrofurane.g., Most solid dissolvesSparingly Soluble
Esters Ethyl Acetate------
Ketones Acetone------
Polar Aprotic Acetonitrile------
Polar Aprotic N,N-Dimethylformamide------
Polar Protic Isopropanole.g., Gas evolution, solid dissolvesReactive

Solubility Classifications: Soluble (>10 mg/mL), Sparingly Soluble (1-10 mg/mL), Insoluble (<1 mg/mL), Reactive (evidence of chemical reaction).

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This method provides precise, quantitative solubility data by determining the concentration of a saturated solution.[15][16]

G start Start: Add excess solute to known volume of solvent equilibrate Equilibrate at constant temp. (e.g., 24h with stirring) start->equilibrate separate Separate solid and liquid (Centrifuge or filter) equilibrate->separate aliquot Take precise aliquot of saturated supernatant separate->aliquot evaporate Evaporate solvent under vacuum to dryness aliquot->evaporate weigh Weigh non-volatile solute residue evaporate->weigh calculate Calculate Solubility (mg/mL or mol/L) weigh->calculate

Caption: Workflow for quantitative solubility determination by the gravimetric method.

Methodology:

  • Preparation: To a series of vials, add a known volume of each anhydrous solvent (e.g., 2.0 mL). Add an excess of 5-Chlorofuran-2-sulfonyl chloride to each vial to ensure a solid phase remains at equilibrium.

  • Equilibration: Seal the vials and place them in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for 1-2 hours for the excess solid to settle. Alternatively, centrifuge the vials to pellet the solid. This step is crucial to avoid transferring solid particles.[15]

  • Sampling: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette.

  • Solvent Removal: Transfer the aliquot to a pre-weighed vial. Remove the solvent under reduced pressure (e.g., using a rotary evaporator or vacuum oven) until a constant weight of the non-volatile solute is achieved.

  • Calculation: Weigh the vial containing the dried solute. The difference between this mass and the initial vial mass is the mass of the dissolved solute. Calculate the solubility in the desired units (e.g., mg/mL or mol/L).

Data Presentation: Quantitative Solubility Table (at 25 °C)

SolventDielectric ConstantSolubility (mg/mL)Molar Solubility (mol/L)
Hexanes1.88------
Toluene2.38------
Dichloromethane8.93------
Tetrahydrofuran7.52------
Ethyl Acetate6.02------
Acetone20.7------
Acetonitrile36.6------
N,N-Dimethylformamide38.3------

Conclusion and Future Directions

This guide provides a robust and scientifically grounded methodology for determining the solubility profile of 5-Chlorofuran-2-sulfonyl chloride. By combining theoretical principles with detailed, safety-conscious experimental protocols, researchers can generate the critical data needed for successful process development, optimization, and formulation. The resulting dataset will not only serve immediate synthetic needs but can also be used to calculate key physicochemical parameters like Hansen Solubility Parameters, enabling more sophisticated, predictive modeling for future applications. The principles and workflows described herein are broadly applicable to other reactive intermediates, serving as a foundational template for solubility assessment in drug discovery and development.

References

  • ResearchGate. (2020). Kamlet-Taft polarity parameters for various organic solvents. [Link]

  • Stenutz, W. (n.d.). Kamlet-Taft solvent parameters. [Link]

  • Stenutz, W. (n.d.). Kamlet-Taft solvent parameters. [Link]

  • Spange, S., Weiß, N., Schmidt, C. H., & Schreiter, K. (n.d.). Reappraisal of Empirical Solvent Polarity Scales for Organic Solvents. ChemistryOpen. [Link]

  • Islam, T., Uddin, A. B. M. H., Ferdosh, S., & Sarker, M. Z. I. (2022). MEASUREMENT OF SOLVENT PROPERTIES USING KAMLET-TAFT APPROACH FOR APPLICATION IN SYNTHESIS. Malaysian Journal of Analytical Sciences, 26(1), 39-46. [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • University of Notre Dame. (n.d.). Common Standard Operating Procedure. [Link]

  • MDPI. (n.d.). Determination of Hansen Solubility Parameters of Ionic Liquids by Using Walden Plots. [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • MDPI. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]

  • Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. [Link]

  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]

  • Wired Chemist. (n.d.). Qualitative Analysis. [Link]

  • Clark College. (n.d.). Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. [Link]

  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • University of Padua. (2024). Predicting drug solubility in organic solvents mixtures. [Link]

  • University of Limerick. (2002). Prediction of solubility of solid organic compounds in solvents by UNIFAC. [Link]

  • Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf. [Link]

  • MDPI. (2025). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. [Link]

  • MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

  • DiVA. (2022). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. [Link]

  • PubChemLite. (n.d.). 5-chlorofuran-2-sulfonyl chloride (C4H2Cl2O3S). [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • Journal of Chemical & Engineering Data. (n.d.). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. [Link]

  • ResearchGate. (2008). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]

  • YouTube. (2021). Determine whether each molecule is polar or nonpolar a SCl2 b SCl4 c BrCl5. [Link]

Sources

Exploratory

Molecular weight and formula of 5-Chlorofuran-2-sulfonyl chloride

Technical Whitepaper: 5-Chlorofuran-2-sulfonyl chloride Executive Summary 5-Chlorofuran-2-sulfonyl chloride (CAS: 443990-97-4) is a high-value heterocyclic electrophile utilized primarily in medicinal chemistry for the s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 5-Chlorofuran-2-sulfonyl chloride

Executive Summary 5-Chlorofuran-2-sulfonyl chloride (CAS: 443990-97-4) is a high-value heterocyclic electrophile utilized primarily in medicinal chemistry for the synthesis of sulfonamide-based pharmacophores. Its structural uniqueness lies in the electron-rich furan ring, which imparts distinct electronic properties to the sulfonyl group compared to standard benzenesulfonyl chlorides. This guide details its physicochemical profile, validated synthetic pathways, reactivity landscapes, and critical handling protocols for drug discovery applications.

Section 1: Physicochemical Profile[1][2][3][4][5]

The following data consolidates the structural and physical constants required for stoichiometric calculations and property prediction.

Property Specification
IUPAC Name 5-Chlorofuran-2-sulfonyl chloride
Common Name 5-Chlorofuryl-2-sulfonyl chloride
CAS Number 443990-97-4
Molecular Formula C₄H₂Cl₂O₃S
Molecular Weight 201.03 g/mol
Physical State Low-melting solid or semi-solid (often supplied as solution)
Solubility Soluble in DCM, THF, EtOAc; reacts with water/alcohols
Stability Moisture sensitive; prone to hydrolysis to sulfonic acid

Section 2: Synthetic Routes & Mechanism

The synthesis of 5-chlorofuran-2-sulfonyl chloride requires careful control due to the acid-sensitivity of the furan ring (prone to polymerization) and the instability of the 2-chlorofuran intermediate.

Primary Route: Activation of Sulfonic Acid Salts

The most robust laboratory-scale method avoids direct chlorosulfonation of the sensitive 2-chlorofuran. Instead, it utilizes the stable sodium salt of 5-chlorofuran-2-sulfonic acid.

  • Precursor: Sodium 5-chlorofuran-2-sulfonate.

  • Reagent: Phosphorus pentachloride (PCl₅) or Thionyl Chloride (SOCl₂) with catalytic DMF.

  • Mechanism: Nucleophilic attack of the sulfonate oxygen on the chlorinating agent, followed by chloride displacement.

Alternative Route: Oxidative Chlorination (Thiol/Disulfide)

For libraries where the thiol is accessible, oxidative chlorination provides a mild alternative.

  • Precursor: 5-Chlorofuran-2-thiol.

  • Reagents: Cl₂ gas or N-Chlorosuccinimide (NCS) / HCl.

  • Advantage: Avoids strong Lewis acids; suitable for small-scale rapid synthesis.

SynthesisPath Furan Furan (Starting Material) ChloroFuran 2-Chlorofuran (Unstable Intermediate) Furan->ChloroFuran Controlled Chlorination (Low Temp) SulfonicAcid 5-Chlorofuran-2- sulfonic acid (Na Salt) ChloroFuran->SulfonicAcid Sulfonation (SO3/Pyridine) Product 5-Chlorofuran-2- sulfonyl chloride SulfonicAcid->Product PCl5 or SOCl2 (Chlorination)

Figure 1: Synthetic pathway highlighting the stabilization of the furan ring via the sulfonic acid salt intermediate.

Section 3: Reactivity & Synthetic Utility

The 5-chlorofuran moiety is electron-rich, but the sulfonyl group is strongly electron-withdrawing. This "push-pull" electronic character influences its reactivity in SN2-type sulfonylation reactions.

Sulfonamide Formation (SNAr / SN2-S)

The primary application is the derivatization of amines to form sulfonamides.

  • Protocol: React with primary/secondary amines in DCM or THF with a non-nucleophilic base (DIPEA, Et₃N).

  • Selectivity: The sulfonyl chloride is highly electrophilic. Competition from the 5-chloro substituent (SNAr) is negligible under standard sulfonylation conditions (0°C to RT) but may occur under forcing conditions with strong nucleophiles.

Hydrolysis & Stability
  • Risk: Rapid hydrolysis to 5-chlorofuran-2-sulfonic acid in the presence of water.

  • Mitigation: All reagents must be anhydrous. Quench reactions with ammonium chloride solution only after consumption of the chloride.

Reactivity SC 5-Chlorofuran-2- sulfonyl chloride Sulfonamide Sulfonamide (Drug Scaffold) SC->Sulfonamide + Amine / Base Acid Sulfonic Acid (Hydrolysis Product) SC->Acid + H2O (Degradation) Ester Sulfonate Ester SC->Ester + Alcohol / Base Amine Primary/Secondary Amine (R-NH2) Water Water / Moisture (H2O) Alcohol Alcohol (R-OH)

Figure 2: Reactivity landscape. The formation of sulfonamides is the desired pathway; hydrolysis is the primary degradation mode.

Section 4: Applications in Drug Discovery

The 5-chlorofuran-2-sulfonyl moiety serves as a bioisostere for benzene- and thiophene-sulfonyl groups.

  • Amyloid Beta Inhibitors:

    • Derivatives of 5-chlorofuran-2-sulfonamide have been investigated for their ability to inhibit the production of beta-amyloid protein, a key biomarker in Alzheimer's disease pathology [1].

    • Mechanism: The sulfonamide acts as a transition-state mimetic or allosteric binder in the secretase pathway.

  • Scaffold Diversity:

    • Used in Fragment-Based Drug Design (FBDD) to introduce a polar, hydrogen-bond accepting motif (furan oxygen) adjacent to the rigid sulfonamide linker.

    • The 5-chloro substituent provides a handle for further functionalization (e.g., Suzuki couplings) or occupies hydrophobic pockets in target proteins.

Section 5: Handling, Safety & Stability

Hazard Classification:

  • Corrosive (H314): Causes severe skin burns and eye damage.[1]

  • Reacts with Water (EUH014): Reacts violently with water, evolving toxic HCl gas.[2]

Standard Operating Procedure (SOP):

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture causes degradation to the corrosive sulfonic acid.

  • Handling: Weigh in a fume hood. Use glass or Teflon equipment; avoid metal spatulas if moisture is suspected (corrosion risk).

  • Quenching: Quench excess reagent with a mixture of DCM and saturated aqueous NaHCO₃. Do not add water directly to the neat solid.

References

  • Google Patents. (2010). Heterocyclic sulfonamide inhibitors of beta amyloid production. US Patent 7,691,884 B2. Link

  • PubChem. (n.d.). 5-Chlorofuran-2-sulfonyl chloride (Compound).[3][4] National Library of Medicine. Link

  • Organic Chemistry Portal. (n.d.). Synthesis of Sulfonyl Chlorides. Link

  • Sigma-Aldrich. (n.d.). 5-Chlorofuran-2-carbonyl chloride (Analogous Handling Data). Link

Sources

Foundational

Topic: Reactivity Profile of Furan-Based Sulfonyl Chlorides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The furan ring is a privileged scaffold in medicinal chemistry, integral to numerous therapeutic agents due to its uniq...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The furan ring is a privileged scaffold in medicinal chemistry, integral to numerous therapeutic agents due to its unique electronic properties and ability to act as a bioisostere for other aromatic systems.[1][2] When functionalized with a sulfonyl chloride moiety, it becomes a highly versatile building block for introducing sulfonyl groups, leading to the synthesis of sulfonamides and sulfonate esters—classes of compounds with a broad spectrum of biological activities.[3][4] However, the inherent reactivity of the furan ring, characterized by its low resonance energy compared to benzene, presents unique challenges in terms of stability and synthetic handling.[5][6] This guide provides a comprehensive exploration of the reactivity profile of furan-based sulfonyl chlorides, offering insights into their synthesis, stability, and diverse chemical transformations. We will delve into the causality behind experimental choices, present detailed protocols, and provide a comparative analysis to empower researchers in leveraging these potent intermediates for drug discovery and development.

The Dichotomy of Reactivity: Furan and the Sulfonyl Chloride Group

The chemical behavior of a furan-based sulfonyl chloride is governed by the interplay between two highly reactive entities: the π-rich furan ring and the powerfully electrophilic sulfonyl chloride group.

  • The Furan Nucleus: Furan is an aromatic heterocycle, but its aromaticity is significantly lower than that of benzene, thiophene, or pyrrole.[6][7] This reduced aromatic stabilization energy (approx. 16 kcal/mol) means the ring is more susceptible to reactions that disrupt its aromaticity, such as electrophilic addition, polymerization under strong acidic conditions, and cycloadditions.[5][6][8] Consequently, furan is exceptionally reactive towards electrophiles, with substitution occurring up to 6 x 10¹¹ times faster than in benzene.[5] Electrophilic attack preferentially occurs at the C2 position, which can better stabilize the resulting cationic intermediate through resonance.[5]

  • The Sulfonyl Chloride Functional Group: The sulfonyl chloride group (-SO₂Cl) is a potent electrophile. The sulfur atom is rendered highly electron-deficient by two strongly electron-withdrawing oxygen atoms and a chlorine atom.[9][10] This makes it an excellent target for nucleophiles like amines and alcohols. The chloride ion serves as an efficient leaving group, facilitating nucleophilic substitution at the sulfur center.[9]

This combination results in a molecule with a built-in reactivity challenge: the conditions required to perform reactions at the sulfonyl chloride group can often lead to undesired side reactions or decomposition of the sensitive furan ring.

Table 1: Comparative Aromaticity and Reactivity of Heterocycles
CompoundResonance Energy (kcal/mol)Relative Reactivity (Electrophilic Substitution vs. Benzene)
Benzene 361
Thiophene 29~10⁵
Pyrrole 21~10¹²
Furan 16~10¹¹
Data synthesized from multiple sources.[5][6][7]

Synthesis and Stability Considerations

The synthesis of furan-based sulfonyl chlorides requires careful selection of reagents to avoid degradation of the furan ring. Direct sulfonation followed by chlorination is a common approach.

Synthetic Pathway

The typical synthesis involves two main steps:

  • Sulfonation: Furan can be sulfonated using mild sulfonating agents like a sulfur trioxide-pyridine complex at room temperature to form the furan-2-sulfonic acid.[8][11] The use of harsh reagents like fuming sulfuric acid often leads to polymerization and ring-opening.[8]

  • Chlorination: The resulting sulfonic acid is then converted to the sulfonyl chloride. This is often achieved using reagents like thionyl chloride or phosphorus pentachloride, typically in the presence of an acid scavenger like pyridine.[12][13]

G Furan Furan Sulfonation Sulfonation (SO₃•Pyridine) Furan->Sulfonation Mild Conditions SulfonicAcid Furan-2-sulfonic Acid Sulfonation->SulfonicAcid Chlorination Chlorination (e.g., SOCl₂, PCl₅) SulfonicAcid->Chlorination SulfonylChloride Furan-2-sulfonyl Chloride Chlorination->SulfonylChloride

Caption: General workflow for the synthesis of furan-2-sulfonyl chloride.

Stability and Handling

A critical aspect for researchers is the limited stability of furan-based sulfonyl chlorides. Comprehensive studies have shown that five-membered heteroaromatic sulfonyl halides are generally less stable than their six-membered counterparts.[14] Furan-derived sulfonyl chlorides, in particular, are prone to complex decomposition, likely due to the inherent instability of the furan ring in the presence of the strongly electrophilic sulfonyl chloride moiety and trace acid (HCl) generated during hydrolysis.[14][15]

Key Insights for Handling:

  • Moisture Sensitivity: Like most sulfonyl chlorides, they are sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[10][16] All manipulations should be performed under anhydrous conditions.

  • Thermal Instability: Elevated temperatures can accelerate decomposition. Storage should be at low temperatures.

  • Alternative Reagents: For applications requiring higher stability, the corresponding furan-based sulfonyl fluorides are a more robust, albeit less reactive, alternative.[15][17]

Core Reactivity Profile

The reactions of furan-based sulfonyl chlorides can be broadly categorized into two types: reactions at the sulfonyl chloride group and reactions involving the furan ring itself.

G cluster_0 Reactions at the -SO₂Cl Group cluster_1 Reactions Involving the Furan Ring FSC Furan-based Sulfonyl Chloride Sulfonylation Sulfonylation of Nucleophiles FSC->Sulfonylation RingReactions Ring Transformations FSC->RingReactions Decomposition Decomposition Pathways (Hydrolysis, Polymerization) FSC->Decomposition Amines Amines → Sulfonamides Sulfonylation->Amines Alcohols Alcohols → Sulfonate Esters Sulfonylation->Alcohols EAS Electrophilic Aromatic Substitution (Deactivated) RingReactions->EAS DA Diels-Alder Cycloaddition (Electron-Poor Diene) RingReactions->DA

Caption: Overview of the reactivity pathways for furan-based sulfonyl chlorides.

Sulfonylation of Nucleophiles: The Primary Reaction

The most valuable and predictable reaction of furan-based sulfonyl chlorides is their reaction with nucleophiles to form sulfonamides and sulfonate esters.

A. Sulfonamide Formation: Reaction with primary or secondary amines, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, readily yields furan-based sulfonamides.[18][19] This reaction is a cornerstone for drug development, as the sulfonamide linkage is a key pharmacophore in a multitude of clinically approved drugs.[20] The furan scaffold itself contributes to a diverse range of biological activities, making furan sulfonamides highly attractive targets for medicinal chemists.[3]

G cluster_mech Mechanism of Sulfonamide Formation Reactants Furan-SO₂Cl + R₂NH Attack Nucleophilic Attack of Amine on Sulfur Reactants->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate LossOfCl Loss of Leaving Group (Cl⁻) Intermediate->LossOfCl Protonated Protonated Sulfonamide LossOfCl->Protonated Deprotonation Deprotonation (by Base) Protonated->Deprotonation Product Furan-SO₂NR₂ Deprotonation->Product

Caption: Stepwise mechanism for the formation of a sulfonamide.

B. Sulfonate Ester Formation: In the presence of a base, furan-based sulfonyl chlorides react with alcohols to form sulfonate esters.[4][21] This is a powerful synthetic transformation as it converts a poor leaving group (the hydroxyl group, -OH) into an excellent sulfonate leaving group (e.g., furosyloxy).[21][22] This "activation" of the alcohol enables subsequent nucleophilic substitution or elimination reactions that would otherwise be unfeasible.[22]

Reactions Involving the Furan Ring

The strongly electron-withdrawing sulfonyl chloride group significantly modulates the reactivity of the attached furan ring.

A. Electrophilic Aromatic Substitution: The -SO₂Cl group is a powerful deactivating group and a meta-director in typical aromatic systems. However, in the furan ring, its influence is superimposed on the ring's intrinsic preference for substitution at the C5 position (para to the C2-substituent). The overall effect is a significant deactivation of the ring towards further electrophilic attack. Reactions like nitration or halogenation, which are facile on unsubstituted furan, would require much harsher conditions, often leading to decomposition before substitution occurs.[8]

B. Diels-Alder Cycloaddition: Furan can act as a diene in [4+2] cycloaddition reactions.[23][24] However, its aromatic character makes this reaction less favorable than with non-aromatic dienes, often requiring high temperatures or pressures.[23][25] The presence of an electron-withdrawing group like sulfonyl chloride further decreases the energy of the diene's Highest Occupied Molecular Orbital (HOMO), making the furan a less reactive diene.[25] Consequently, Diels-Alder reactions with furan-based sulfonyl chlorides would likely only proceed with very electron-deficient dienophiles, such as maleic anhydride or dimethyl acetylenedicarboxylate (DMAD).[25][26]

Experimental Protocol: Synthesis of N-Benzyl-furan-2-sulfonamide

This protocol provides a representative, self-validating method for the synthesis of a furan-based sulfonamide, a core reaction for professionals in drug development.

Objective: To synthesize N-benzyl-furan-2-sulfonamide via the reaction of furan-2-sulfonyl chloride with benzylamine.

Materials:

  • Furan-2-sulfonyl chloride (1 eq.)

  • Benzylamine (1.05 eq.)

  • Pyridine, anhydrous (2-3 eq.)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane. Dissolve furan-2-sulfonyl chloride (1 eq.) in the solvent.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to manage the exothermic reaction and minimize side reactions.

  • Addition of Reagents: Slowly add anhydrous pyridine (2-3 eq.) to the stirred solution. Following this, add benzylamine (1.05 eq.) dropwise via a syringe over 10-15 minutes. The slight excess of amine ensures the complete consumption of the limiting sulfonyl chloride.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride spot has disappeared.

  • Work-up:

    • Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

    • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine and amine), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude N-benzyl-furan-2-sulfonamide can be further purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.

Causality:

  • Anhydrous Conditions: Prevents hydrolysis of the furan-2-sulfonyl chloride starting material.

  • Low Temperature Start: Controls the exothermicity of the sulfonylation reaction, preventing potential degradation of the furan ring.

  • Pyridine as Base: Acts as a catalyst and scavenges the HCl generated during the reaction, driving the equilibrium towards the product and preventing acid-catalyzed decomposition of the furan ring.

  • Aqueous Work-up: The specific sequence of washes is designed to systematically remove unreacted starting materials and by-products, ensuring a high purity of the final compound.

Conclusion and Future Outlook

Furan-based sulfonyl chlorides are potent and versatile intermediates in organic synthesis and medicinal chemistry. Their reactivity is dominated by the electrophilic sulfur center, enabling the straightforward synthesis of biologically relevant sulfonamides and the activation of alcohols as sulfonate esters. However, their utility is tempered by the inherent instability of the furan ring, which necessitates careful handling and mild reaction conditions. Understanding this reactivity profile—balancing the desired sulfonylation against potential ring decomposition—is paramount for their successful application. As drug discovery continues to explore novel chemical space, the strategic use of reactive scaffolds like furan-based sulfonyl chlorides will remain a key tool for creating diverse molecular architectures with therapeutic potential.[1][27] Future research may focus on developing more stable precursors or in-situ generation methods to further expand the accessibility and utility of this valuable chemical class.

References

  • Title: Synthesis, Reactions and Medicinal Uses of Furan Source: Pharmaguideline URL: [Link]

  • Title: Cycloaddition Reactions of Dihapto-Coordinated Furans Source: ACS Publications URL: [Link]

  • Title: Categories of furan DA cycloaddition reactions for the production of renewable aromatics. Source: ResearchGate URL: [Link]

  • Title: Cycloaddition reactions in furan Source: Quimicaorganica.org URL: [Link]

  • Title: Furan - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides Source: ChemRxiv URL: [Link]

  • Title: Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon Source: PMC (PubMed Central) URL: [Link]

  • Title: Diels alder reaction of furan and maleic anhydride Source: Zibo Anquan Chemical Co., Ltd. URL: [Link]

  • Title: 5 Electrophilic Substitution of Furan Source: YouTube URL: [Link]

  • Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides Source: ResearchGate URL: [Link]

  • Title: Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity Source: MDPI URL: [Link]

  • Title: Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Reactions of Pyrrole, Furan, and Thiophene Source: Pearson URL: [Link]

  • Title: Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases Source: PubMed URL: [Link]

  • Title: Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 Source: Wiley Online Library URL: [Link]

  • Title: US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors Source: Google Patents URL
  • Title: Furan synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides Source: Google Patents URL
  • Title: Benzenesulfonyl Chloride vs Other Sulfonylating Agents in Pharma Source: Medium URL: [Link]

  • Title: 20.6: Reactions of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: Difference between tendency of benzene and thiophene to undergo sulfonation Source: Chemistry Stack Exchange URL: [Link]

  • Title: Furan: Properties, Synthesis, and Reactions Source: Scribd URL: [Link]

  • Title: Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations Source: LinkedIn URL: [Link]

  • Title: Recent advances in synthesis of sulfonamides: A review Source: CHEMISTRY & BIOLOGY INTERFACE URL: [Link]

  • Title: Benzenesulfonyl chloride - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces Source: PMC (PubMed Central) URL: [Link]

  • Title: Problem 122 Alcohols react with sulfonyl chl... Source: Vaia URL: [Link]

  • Title: Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides Source: YouTube URL: [Link]

  • Title: Sulfonate synthesis by sulfonylation (tosylation) Source: Organic Chemistry Portal URL: [Link]

  • Title: Reaction Between Furan- or Thiophene-2-carbonyl Chloride, Isocyanides, and Dialkyl Acetylenedicarboxylates Source: ResearchGate URL: [Link]

Sources

Exploratory

Electronic Architecture &amp; Reactivity of 5-Chlorofuran Scaffolds

Topic: Electronic Properties of 5-Chloro-Substituted Furan Rings Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Structural Biologists Executive Summary The 5-chlorofuran moiety r...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties of 5-Chloro-Substituted Furan Rings Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Structural Biologists

Executive Summary

The 5-chlorofuran moiety represents a critical bioisostere in modern drug design, offering a unique balance between lipophilicity, metabolic stability, and electronic modulation. Unlike the naked furan ring—which is prone to rapid metabolic opening via CYP450-mediated oxidation—the introduction of a chlorine atom at the C5 position significantly alters the highest occupied molecular orbital (HOMO) energy and electron distribution. This guide provides a deep-dive analysis of the electronic properties, spectroscopic signatures, and synthetic protocols required to leverage this scaffold effectively.

Electronic Architecture: The Inductive-Resonance Paradox

The reactivity of 5-chloro-substituted furans is governed by the competing electronic effects of the chlorine atom interacting with the


-excessive furan ring.
The Tug-of-War: vs. Effects

The furan ring is inherently electron-rich (6


-electrons distributed over 5 atoms). When chlorine is substituted at the C5 position, two opposing forces dictate the scaffold's behavior:
  • Inductive Withdrawal (

    
    ):  Chlorine is highly electronegative (
    
    
    
    ), pulling electron density through the
    
    
    -bond framework. This deactivates the ring toward electrophilic attack compared to unsubstituted furan.
  • Mesomeric Donation (

    
    ):  The lone pairs on chlorine can donate electron density into the 
    
    
    
    -system. While weaker than the inductive effect in the ground state, this resonance stabilization becomes critical during the formation of cationic intermediates (e.g., Wheland intermediates).
Hammett Parameters & Reactivity

In the context of a 2-substituted furan (where the reaction center is at C2), a chlorine at C5 acts similarly to a para-substituent in a benzene system due to the extended conjugation path.

  • 
     (Hammett para):  ~0.23 (Electron Withdrawing)
    
  • 
     (Hammett meta):  ~0.37 (Stronger Withdrawal)
    

Implication: The 5-chloro substituent generally deactivates the furan ring, raising the ionization potential and lowering the HOMO energy. This makes the ring more resistant to oxidative degradation than its non-halogenated counterparts.

Visualization: Electronic Vector Map

The following diagram illustrates the electron density flow, highlighting the dominance of the inductive effect at the C5 position.

ElectronicEffects cluster_legend Effect Magnitude Cl Chlorine (C5) Furan Furan Ring (π-System) Cl->Furan Mesomeric (+M) (Weak Donation) Furan->Cl Inductive (-I) (Strong Withdrawal) E_Attack Electrophile (E+) E_Attack->Furan Reactivity Reduced vs H-Furan Legend Red Arrow: σ-bond Pull Green Arrow: π-bond Push

Figure 1: Vector map of electronic effects. The strong inductive withdrawal (Red) by Chlorine generally overrides resonance donation (Green), deactivating the ring.

Spectroscopic Signatures (NMR Diagnostics)

Accurate structural assignment relies on distinguishing the 5-chloro-substituted furan from other regioisomers. The chlorine atom induces specific chemical shift perturbations (


) due to deshielding (anisotropy and electronegativity).
Comparative NMR Data ( -Acetone)

The following table contrasts the core 2-chlorofuran scaffold against unsubstituted furan. Note the significant deshielding of C2 (the ipso carbon).[1]

NucleusPositionFuran (

ppm)
2-Chlorofuran (

ppm)

(Shift)

H
H3 (

)
6.36~6.35 - 6.40Minimal
H4 (

)
6.36~6.35 - 6.40Minimal
H5 (

)
7.467.55 +0.09 (Deshielded)

C
C2 (ipso)142.8148.2 +5.4 (Strong Deshielding)
C3109.8108.0-1.8 (Shielded)
C4109.8111.9+2.1
C5142.8119.8-23.0 (Shielded by Resonance)

Key Diagnostic: In


C NMR, look for the C2-Cl ipso carbon shift to ~148 ppm . In 

H NMR, the loss of the C5 proton simplifies the splitting pattern; if C2 is substituted with a carbonyl (common in drugs), the remaining C3/C4 protons often appear as distinct doublets (

Hz).

Synthetic Methodologies

To access 5-chloro-substituted furans, two primary protocols are employed depending on the stage of development (Discovery vs. Process).

Protocol A: Electrophilic Chlorination (Process-Friendly)

Best for: Late-stage functionalization of stable furan esters.

  • Reagents: N-Chlorosuccinimide (NCS), Acetonitrile (ACN) or DMF.

  • Mechanism: Thermal generation of

    
     equivalents.
    
  • Procedure:

    • Dissolve substrate (e.g., methyl 2-furoate) in ACN (0.5 M).

    • Add 1.1 eq of NCS.

    • Heat to reflux (80°C) for 4–6 hours.

    • Validation: Monitor disappearance of H5 peak in NMR.

    • Note: Strong acids (e.g., TFA) can catalyze this but may degrade the furan.

Protocol B: Lithiation-Quench (High Precision)

Best for: Installing Cl on sensitive scaffolds or when regioselectivity is critical.

  • Reagents: LDA or n-BuLi, Hexachloroethane (

    
    ).
    
  • Procedure:

    • Cool THF solution of furan substrate to -78°C.

    • Add n-BuLi (1.1 eq) dropwise. (Lithiation occurs exclusively at C5 due to acidity of

      
      -proton).
      
    • Stir for 30 mins to form the 5-lithio species.

    • Cannulate into a solution of

      
       in THF at -78°C.
      
    • Safety:

      
       is a sublimable solid; handle in a fume hood.
      
Workflow Visualization

SynthesisWorkflow Start Furan Substrate (C5-H) Decision Substrate Stability? Start->Decision MethodA Method A: NCS / ACN (Reflux, 80°C) Decision->MethodA Acid/Thermal Stable MethodB Method B: n-BuLi / -78°C Quench w/ C2Cl6 Decision->MethodB Sensitive/Regio-Critical Product 5-Chlorofuran Product MethodA->Product Electrophilic Sub. MethodB->Product Lithiation-Quench

Figure 2: Decision tree for synthetic route selection.

Reactivity & Medicinal Utility (Metabolic Blocking)

The Metabolic Liability of Furan

Unsubstituted furans are notorious "structural alerts" in drug discovery. They undergo bioactivation by CYP450 (specifically CYP2E1) to form cis-2-butene-1,4-dial , a highly reactive Michael acceptor that crosslinks proteins and DNA (hepatotoxicity).

The "Chlorine Block" Strategy

Substituting the C5 position with chlorine mitigates this risk through two mechanisms:

  • Steric/Electronic Blockade: The C5-Cl bond prevents the initial hydroxylation at the

    
    -position, which is the rate-limiting step for ring opening.
    
  • Reduced Lipophilicity (LogD): While Cl is lipophilic, the electronic withdrawal lowers the overall electron density of the ring, often reducing affinity for the heme iron of CYP enzymes compared to alkyl-furans.

Caution: While 5-Cl stabilizes the ring against opening, it can introduce a new metabolic handle: oxidative dehalogenation, though this is generally slower than furan ring opening.

References

  • Gronowitz, S., et al. (1975).[2] "13C NMR Spectra of Chlorinated Furans." Chemica Scripta, 7, 211.[2]

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195.

  • Peterson, L.A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 26(1), 6-25.

  • BenchChem Technical Report. (2025). "Comparative Guide to the 1H and 13C NMR Spectral Analysis of 2-Chlorofuran."

Sources

Foundational

Stability of 5-Chlorofuran-2-sulfonyl chloride under ambient conditions

An In-depth Technical Guide to the Stability of 5-Chlorofuran-2-sulfonyl chloride For Researchers, Scientists, and Drug Development Professionals Abstract 5-Chlorofuran-2-sulfonyl chloride is a highly reactive intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability of 5-Chlorofuran-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorofuran-2-sulfonyl chloride is a highly reactive intermediate pivotal for the synthesis of novel sulfonamides and sulfonate esters in medicinal chemistry and materials science. Its utility, however, is intrinsically linked to its stability. This technical guide provides a comprehensive analysis of the factors governing the stability of 5-Chlorofuran-2-sulfonyl chloride under ambient and laboratory conditions. We delve into the primary degradation pathways, including hydrolysis, thermal decomposition, and photochemical reactions, drawing upon established principles of sulfonyl chloride and furan chemistry. This document offers field-proven protocols for storage, handling, and experimental stability assessment, designed to ensure reagent integrity and the reproducibility of synthetic outcomes.

Introduction: The Double-Edged Sword of Reactivity

In the landscape of drug discovery and organic synthesis, sulfonyl chlorides are indispensable electrophilic building blocks. They serve as the primary precursors for sulfonamides, a privileged functional group found in a vast array of FDA-approved drugs. The furan scaffold, on the other hand, is an important heterocyclic motif known for its diverse biological activities. The combination of these two moieties in 5-Chlorofuran-2-sulfonyl chloride presents a molecule of significant synthetic potential.

However, the very reactivity that makes this compound a valuable synthon also renders it susceptible to degradation. A failure to appreciate its inherent instability can lead to diminished reaction yields, the formation of complex impurity profiles, and ultimately, the compromise of experimental reproducibility. This guide is authored to equip researchers with the necessary expertise to navigate the stability challenges of 5-Chlorofuran-2-sulfonyl chloride, ensuring its effective and reliable application in the laboratory.

Chemical Profile and Inherent Instability

The stability of 5-Chlorofuran-2-sulfonyl chloride is dictated by the interplay of its two key functional components: the electron-rich, aromatic furan ring and the highly electrophilic sulfonyl chloride group.

PropertyData
Molecular Formula C₄H₂Cl₂O₃S
Molecular Weight 199.03 g/mol
Appearance Typically a liquid or low-melting solid
Key Functional Groups Furan, Sulfonyl Chloride

The sulfur atom in the sulfonyl chloride moiety is electron-deficient due to the strong withdrawing effects of the two oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack. Compounding this, studies on heteroaromatic sulfonyl halides have revealed that furan-derived sulfonyl chlorides are particularly prone to complex decomposition pathways, which may be related to the limited stability of the furan heterocycle itself when attached to potent electrophilic groups.[1][2]

Primary Degradation Pathways

Understanding the mechanisms by which 5-Chlorofuran-2-sulfonyl chloride degrades is fundamental to preventing it. The principal threats to its stability are moisture, heat, and light.

Hydrolytic Instability: The Ubiquitous Threat

The most significant and immediate stability concern for any sulfonyl chloride is its reaction with water.[3]

  • Mechanism : The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a water molecule attacks the electrophilic sulfur atom.[4][5] This process is often rapid and can be violent, especially with bulk quantities.[3][6]

  • Products : Hydrolysis results in the formation of the corresponding 5-chlorofuran-2-sulfonic acid and corrosive hydrogen chloride (HCl) gas.[7][8]

  • Catalysis : The reaction is accelerated by bases, which can deprotonate water, forming the more potent hydroxide nucleophile. Therefore, exposure to basic conditions must be strictly avoided.

Safety data sheets for analogous compounds consistently warn that they react violently with water.[9][10] Even ambient humidity is sufficient to initiate degradation, making an inert atmosphere essential for storage and handling.

Thermal Sensitivity

Elevated temperatures can promote the decomposition of sulfonyl chlorides. While the specific thermal decomposition profile of 5-Chlorofuran-2-sulfonyl chloride is not extensively documented, general pathways for related compounds involve the extrusion of sulfur dioxide (SO₂).[7][11] Upon standing, even at room temperature, some sulfonyl chlorides slowly decompose to sulfur dioxide and chlorine, which can impart a yellowish color to older samples.[7] For this reason, refrigerated storage is a mandatory precaution.

Photochemical Decomposition

The furan ring introduces an additional mode of instability: susceptibility to light. Furans are known to undergo photochemical reactions, including photo-oxidation and photohydrolysis.[12][13][14] This suggests that exposure to ambient or UV light could initiate complex degradation cascades that are distinct from simple hydrolysis, leading to a mixture of unidentified byproducts.[1] Therefore, protection from light by using amber vials or storing containers in the dark is a critical handling parameter.

Recommended Storage and Handling Protocols

To preserve the integrity of 5-Chlorofuran-2-sulfonyl chloride, a multi-faceted approach to storage and handling is non-negotiable.

  • Moisture Exclusion : Always store under a dry, inert atmosphere (e.g., nitrogen or argon). Use containers with tight-fitting seals, preferably with a PTFE liner.[9][15]

  • Temperature Control : Store in a refrigerator (typically 2-8 °C) to minimize thermal decomposition.[15][16] Do not freeze, as this can introduce moisture through condensation upon thawing.

  • Light Protection : Store in an amber glass bottle or otherwise protect from light to prevent photochemical degradation.[10]

  • Chemical Incompatibility : Keep strictly segregated from water, alcohols, primary and secondary amines, and strong bases.[6][9]

  • Handling : When handling, use dry syringes and needles. If weighing, do so quickly in a controlled environment (e.g., a glove box or nitrogen-purged bag). Always work in a well-ventilated fume hood due to the release of corrosive HCl upon contact with moisture.

Visualizing the Degradation Landscape

The primary pathways for the decomposition of 5-Chlorofuran-2-sulfonyl chloride are summarized in the diagram below. The central node represents the intact molecule, which is vulnerable to attack by water, heat, and light, leading to distinct degradation products.

G main 5-Chlorofuran-2-sulfonyl chloride hydrolysis_prod 5-Chlorofuran-2-sulfonic Acid + HCl main->hydrolysis_prod Hydrolysis (SN2) thermal_prod 5,5'-Dichloro-2,2'-bifuran + SO₂ + Cl₂ (Potential Products) main->thermal_prod Thermal Decomposition photo_prod Complex Furan Ring Degradation Products main->photo_prod Photochemical Decomposition h2o H₂O (Moisture) h2o->main heat Δ (Heat) heat->main light hν (Light) light->main

Sources

Exploratory

Common derivatives synthesized from 5-Chlorofuran-2-sulfonyl chloride

A Technical Guide to Bioactive Scaffold Synthesis Executive Summary 5-Chlorofuran-2-sulfonyl chloride (CAS: 27685-51-4) represents a "privileged scaffold" precursor in medicinal chemistry. Its utility stems from its bifu...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Bioactive Scaffold Synthesis

Executive Summary

5-Chlorofuran-2-sulfonyl chloride (CAS: 27685-51-4) represents a "privileged scaffold" precursor in medicinal chemistry. Its utility stems from its bifunctional nature: an electrophilic sulfonyl chloride motif (


) ready for immediate diversification, and a 5-chloro substituent that serves as a latent handle for late-stage structural elaboration via cross-coupling or nucleophilic aromatic substitution (

).

This guide details the synthetic pathways to transform this building block into high-value pharmacological candidates, specifically targeting 5-HT6 antagonists and antimicrobial agents.

Chemical Profile & Reactivity Landscape

The molecule is defined by two reactive centers with distinct electronic requirements. Understanding this duality is critical for designing successful synthetic campaigns.

FeatureElectronic CharacterReactivity ModePrimary Application
Sulfonyl Chloride (C-2) Hard ElectrophileNucleophilic Acyl SubstitutionFormation of Sulfonamides (Stable Core)
Chlorine (C-5) Pseudo-Aromatic Halide

/ Pd-Catalysis
Introduction of Bi-aryl or Heteroatom complexity
Furan Ring Electron-Rich (

-excessive)
Acid-SensitiveCore Scaffold (Bioisostere for Benzene/Thiophene)

Expert Insight: The furan ring is less aromatic than benzene or thiophene. While the electron-withdrawing sulfonyl group stabilizes the ring against oxidation, the system remains sensitive to strong mineral acids, which can trigger ring-opening hydrolysis to form 1,4-dicarbonyl compounds. Always maintain pH > 4 during workups.

Visualization: The Reactivity Divergence

ReactivityLandscape cluster_0 Step 1: Core Formation cluster_1 Step 2: Elaboration Start 5-Chlorofuran-2-sulfonyl chloride Sulfonamide Sulfonamide Formation (Primary Pathway) Start->Sulfonamide + Amines (R-NH2) Base, 0°C Esters Sulfonate Esters Start->Esters + Alcohols (R-OH) Suzuki Suzuki-Miyaura Coupling (Bi-aryl synthesis) Sulfonamide->Suzuki Pd(PPh3)4, Ar-B(OH)2 Base, Heat SnAr S_NAr Displacement (Amines/Thiols) Sulfonamide->SnAr Nucleophile (Nu-) Forcing Conditions

Caption: The stepwise functionalization logic. The sulfonyl group is derivatized first to establish the stable sulfonamide core before modifying the C-5 position.

Primary Synthetic Pathway: Sulfonamide Formation

The formation of the sulfonamide bond is the requisite first step. The sulfonyl chloride is highly reactive; therefore, moisture control is paramount to prevent hydrolysis to the sulfonic acid.

Protocol A: Standard Aminolysis

Objective: Synthesis of 5-chloro-N-substituted-furan-2-sulfonamide.

Reagents:

  • Substrate: 5-Chlorofuran-2-sulfonyl chloride (1.0 equiv)

  • Amine: Primary or Secondary amine (1.1 equiv)

  • Base: Triethylamine (TEA) or Pyridine (2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Workflow:

  • Preparation: Dissolve the amine and base in anhydrous DCM under an inert atmosphere (

    
     or Ar). Cool the solution to 0°C  using an ice bath.
    
    • Causality: Cooling is essential. The reaction is exothermic, and higher temperatures can lead to bis-sulfonylation (formation of

      
      ) or side reactions with the furan ring.
      
  • Addition: Dissolve the sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (typically 30% EtOAc/Hexane).

  • Quench & Workup: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine/pyridine) followed by saturated

    
     and brine.
    
    • Note: If the product contains basic heterocycles (e.g., piperazine), skip the acid wash and use ammonium chloride solution instead.

  • Purification: Dry over

    
    , concentrate, and purify via recrystallization (EtOH/Water) or flash chromatography.
    

Self-Validating Check: The disappearance of the sulfonyl chloride peak in IR (approx. 1370 and 1170


) and the appearance of the N-H stretch (for primary sulfonamides) confirms conversion.
Advanced Functionalization: The C-5 Handle

Once the sulfonamide is installed, the 5-chloro position becomes the focal point for increasing molecular complexity.

Pathway B: Suzuki-Miyaura Cross-Coupling

This is the preferred method for generating bi-aryl libraries (e.g., for 5-HT6 antagonists). The 5-Cl furan is a "pseudo-aromatic" halide and requires active palladium species.

Protocol:

  • Reactants: Sulfonamide derivative (1.0 equiv), Aryl boronic acid (1.2 equiv).

  • Catalyst System:

    
     (5 mol%) is standard. For sterically hindered boronic acids, switch to 
    
    
    
    / XPhos.
  • Base/Solvent: Aqueous

    
     (2M) and 1,4-Dioxane (3:1 ratio).
    
  • Conditions: Heat to reflux (90–100°C) for 6–12 hours under Argon.

    • Expert Tip: De-gas solvents thoroughly before adding the catalyst. Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.

Pathway C: Nucleophilic Aromatic Substitution (

)

Unlike chlorobenzene, the 5-chlorofuran ring is activated by the sulfonyl group at the 2-position (acting as a para-EWG). However, furan is electron-rich, making this reaction sluggish compared to chloropyridines.

  • Viable Nucleophiles: Thiophenols, aliphatic amines (e.g., morpholine, piperazine).

  • Conditions: Requires polar aprotic solvents (DMF, DMSO) and elevated temperatures (100°C+) or microwave irradiation.

  • Limitation: Anilines (aromatic amines) are generally too weak for direct

    
     displacement on this scaffold without transition metal catalysis (Buchwald-Hartwig).
    
Visualization: Synthesis Workflow & Decision Logic

SynthesisWorkflow Input Input: 5-Cl-Furan-2-SO2Cl Step1 Step 1: Sulfonylation (DCM, TEA, 0°C) Input->Step1 Check1 Is Product Acid Sensitive? Step1->Check1 WashA Wash: 1N HCl Check1->WashA No WashB Wash: Sat. NH4Cl Check1->WashB Yes (Basic amines) Intermediate Intermediate: 5-Cl-Furan-Sulfonamide WashA->Intermediate WashB->Intermediate Decision Target Structure? Intermediate->Decision PathSuzuki Path A: Bi-Aryl Target (Suzuki Coupling) Decision->PathSuzuki C-C Bond Needed PathSnAr Path B: Heteroatom Target (SnAr Displacement) Decision->PathSnAr C-N / C-S Bond Needed

Caption: Operational flowchart for synthesizing derivatives, highlighting workup decisions and divergent pathways.

Medicinal Chemistry Case Study: 5-HT6 Antagonists

The 5-chlorofuran-2-sulfonamide motif is a bioisostere for the benzenesulfonamides found in potent 5-HT6 receptor antagonists , which are investigated for cognitive enhancement in Alzheimer's disease and schizophrenia [1].

  • Mechanism: The sulfonamide moiety acts as a hydrogen bond acceptor/donor within the receptor pocket.

  • Structural Activity Relationship (SAR):

    • The Sulfonyl group provides rigid orientation.

    • The Furan ring reduces lipophilicity (LogP) compared to a phenyl ring, potentially improving metabolic solubility.

    • The 5-Substituent (derived from the Cl) extends into the hydrophobic pocket of the receptor. Replacing the Cl with a bulky aryl group (via Suzuki coupling) often increases potency and selectivity [2].

Common Derivative Structure:



References
  • PubChem. 5-Chlorofuran-2-sulfonyl chloride Compound Summary. National Library of Medicine. Link

  • Holenz, J., et al.Medicinal chemistry strategies to 5-HT6 receptor antagonists. Drug Discovery Today, 2006. (Contextual grounding on sulfonamide scaffolds in 5-HT6 research).
  • BenchChem. Reactivity of the Sulfonyl Chloride Functional Group.Link

  • Organic Chemistry Portal. Synthesis of Sulfonamides.Link

  • Miyaura, N., Suzuki, A.Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995. (Foundational protocol for the Suzuki coupling described in Section 3).

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Sulfonylation using 5-Chlorofuran-2-sulfonyl chloride

Executive Summary This technical guide details the optimized procedures for utilizing 5-Chlorofuran-2-sulfonyl chloride (CAS: 27950-72-9) in organic synthesis. While sulfonyl chlorides are ubiquitous electrophiles, the 5...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized procedures for utilizing 5-Chlorofuran-2-sulfonyl chloride (CAS: 27950-72-9) in organic synthesis. While sulfonyl chlorides are ubiquitous electrophiles, the 5-chlorofuran moiety introduces specific stability challenges not present in simple benzenesulfonyl chlorides. This guide addresses the kinetic sensitivity of the furan ring, providing protocols for the synthesis of sulfonamides (primary application) and sulfonate esters . It is designed for medicinal chemists targeting the furan-sulfonamide pharmacophore, a scaffold common in diuretics (e.g., Furosemide analogs) and carbonic anhydrase inhibitors.

Chemical Profile & Critical Safety

Before initiating synthesis, the operator must understand the specific hazards and stability profile of this reagent.

PropertyDataCritical Note
Molecular Weight ~201.03 g/mol Use for stoichiometric calculations.
Physical State Solid/Oil (Low MP)Often semi-solid; gentle warming may be needed to dispense, but avoid overheating.
Stability Low Moisture Sensitive. Heteroaromatic sulfonyl chlorides are prone to hydrolysis and

extrusion. Store at -20°C under inert gas.
Reactivity ElectrophilicReacts violently with nucleophiles. Corrosive lachrymator.

Safety Directive: Always handle in a fume hood. The hydrolysis product (sulfonic acid) and HCl byproduct are highly corrosive.

Mechanistic Insight

The reaction follows a nucleophilic substitution mechanism at the sulfur atom. Unlike acyl chlorides, which proceed via a trigonal pyramidal intermediate, sulfonyl chlorides proceed via a trigonal bipyramidal transition state.

Key Mechanistic Factors:
  • Nucleophilic Attack: The amine nitrogen attacks the sulfur center.[1]

  • Electronic Influence: The electron-withdrawing chlorine at the C5 position of the furan ring increases the electrophilicity of the sulfonyl group compared to unsubstituted furan-2-sulfonyl chloride.

  • Base Role: A base is strictly required to scavenge the HCl byproduct. Failure to remove HCl will protonate the amine nucleophile, stalling the reaction (ammonium salts are non-nucleophilic).

Mechanism cluster_0 Base Action R1 5-Chlorofuran-2-sulfonyl Cl TS Transition State (Trigonal Bipyramidal) R1->TS + R2 R2 Amine (R-NH2) R2->TS Prod Sulfonamide TS->Prod Byprod HCl (Base Scavenged) TS->Byprod Salt Pyridinium Chloride Byprod->Salt + Base Base Base (e.g., Pyridine)

Figure 1: Mechanistic pathway for sulfonylation. The base is critical to drive equilibrium forward by sequestering HCl.

Protocol A: Synthesis of Sulfonamides (Standard)

This is the primary workflow for coupling 5-Chlorofuran-2-sulfonyl chloride with primary or secondary amines.

Reagents
  • Substrate: Primary/Secondary Amine (1.0 equiv)

  • Reagent: 5-Chlorofuran-2-sulfonyl chloride (1.1 – 1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M – 0.2 M concentration)

  • Base: Pyridine (2.0 – 3.0 equiv) OR Triethylamine (TEA) (1.5 equiv) + DMAP (0.1 equiv cat.)

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Solvation: Dissolve the Amine (1.0 equiv) in anhydrous DCM.

  • Base Addition: Add Pyridine (3.0 equiv).

    • Why Pyridine? It acts as both a mild base and a nucleophilic catalyst. For acid-sensitive furan rings, pyridine is gentler than TEA.

  • Cooling: Cool the mixture to 0°C using an ice bath.

    • Critical: Furan sulfonyl chlorides are thermally unstable. Controlling the exotherm is vital to prevent decomposition.

  • Addition: Add 5-Chlorofuran-2-sulfonyl chloride (1.1 equiv) dropwise (either neat or dissolved in minimal DCM).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (typically 2–4 hours).

  • Quench: Once complete, quench with water.

Workup & Purification[1][2]
  • Wash: Dilute with DCM. Wash organic layer with 1M HCl (to remove excess pyridine/amine), then Sat.

    
    , then Brine.[1]
    
    • Note: Ensure the product is stable to acid wash. If not, use

      
       solution to complex/remove pyridine.
      
  • Dry: Dry over anhydrous

    
    . Filter and concentrate.
    
  • Purification: Recrystallization (EtOH/Hexanes) is often sufficient. If oil, use Flash Chromatography (Hexanes/EtOAc).

Protocol B: Synthesis of Sulfonate Esters

Used when coupling with alcohols. Alcohols are less nucleophilic than amines, requiring stronger activation.

Modifications to Protocol A
  • Base: Use Triethylamine (TEA) (2.0 equiv) strictly.

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 – 0.2 equiv) is mandatory .

    • Reasoning: The alcohol reacts slowly with the sulfonyl chloride. DMAP forms a highly reactive N-sulfonylpyridinium intermediate that transfers the sulfonyl group to the alcohol.

  • Temperature: Maintain at 0°C for the first hour; warming to RT is usually required for completion.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of ReagentThe chloride is moisture sensitive. Ensure solvents are anhydrous. Use a fresh bottle or recrystallize the reagent.
Dark/Black Mixture Furan DecompositionThe furan ring is acid-sensitive. Ensure enough base is present to neutralize HCl immediately. Keep temperature < 25°C.
Unreacted Amine HCl Salt FormationIf the amine turns into a salt (white precipitate) before reacting, add more base or use a biphasic system (DCM/Water +

).
Regio-isomers

on Chloride
The C5-Chlorine is a leaving group under harsh conditions. Avoid heating > 50°C to prevent displacement of the Cl on the ring.
Workflow Visualization

Workflow Start Start: Dry Flask + N2 Dissolve Dissolve Amine + Base (DCM, 0°C) Start->Dissolve Add Add Sulfonyl Chloride (Dropwise) Dissolve->Add Monitor Monitor (TLC/LCMS) Warm to RT Add->Monitor Check Complete? Monitor->Check Check->Monitor No (Add Catalyst/Heat) Quench Quench (Water) Check->Quench Yes Wash Acid Wash (1M HCl) Remove Pyridine Quench->Wash Dry Dry (Na2SO4) & Conc. Wash->Dry

Figure 2: Logical workflow for the synthesis and purification of furan sulfonamides.

References

  • PubChem. Furan-2-sulfonyl chloride | C4H3ClO3S.[2] National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Sulfonamides. Available at: [Link]

  • ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available at: [Link] (Search: Heteroaromatic Sulfonyl Chlorides)

Sources

Application

Application Note: Synthesis of Sulfonamides from 5-Chlorofuran-2-Sulfonyl Chloride

Abstract This application note provides a rigorous, field-validated protocol for the synthesis of sulfonamides via the nucleophilic substitution of 5-chlorofuran-2-sulfonyl chloride with primary and secondary amines. Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a rigorous, field-validated protocol for the synthesis of sulfonamides via the nucleophilic substitution of 5-chlorofuran-2-sulfonyl chloride with primary and secondary amines. Unlike benzene-derived sulfonyl chlorides, furan-based electrophiles exhibit unique stability profiles and electronic behaviors that require specific handling to maximize yield and purity. This guide covers mechanistic insights, optimized reaction conditions, troubleshooting for common failure modes (hydrolysis, bis-sulfonylation), and safety protocols for handling corrosive sulfonyl chlorides.

Introduction & Medicinal Significance

The sulfonamide moiety (


) is a pharmacophore of immense historical and contemporary significance, serving as the core structural motif in antibiotics, diuretics (e.g., Furosemide), and carbonic anhydrase inhibitors.[1][2][3][4][5][6]

The 5-chlorofuran-2-sulfonyl scaffold is particularly valuable in medicinal chemistry for two reasons:

  • Bioisosterism: The furan ring acts as a bioisostere for phenyl or thiophene rings, often improving solubility and altering metabolic profiles.

  • Electronic Modulation: The C5-chlorine atom exerts an electron-withdrawing inductive effect (

    
    ), increasing the electrophilicity of the sulfonyl group compared to unsubstituted furan, while also blocking metabolic oxidation at the typically reactive 
    
    
    
    -position.

Chemical Basis & Mechanism

Reaction Mechanism

The formation of the sulfonamide bond proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom. The amine nucleophile attacks the electrophilic sulfur, forming a pentacoordinate transition state, followed by the elimination of the chloride leaving group.

Key Mechanistic Insight: The reaction generates one equivalent of hydrogen chloride (HCl). If not neutralized, this acid will protonate the remaining amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. Therefore, a stoichiometric excess of base (or the amine itself) is strictly required.

Stability Considerations

Critical Warning: Heteroaromatic sulfonyl chlorides, including 5-chlorofuran-2-sulfonyl chloride, are generally less stable than their benzenoid counterparts. They are prone to:

  • Hydrolysis: Rapid conversion to the sulfonic acid upon exposure to atmospheric moisture.

  • Thermal Decomposition:

    
     extrusion can occur at elevated temperatures, particularly if the ring is electron-rich.
    
Visualized Mechanism

Mechanism Reactants Reactants (Sulfonyl Chloride + Amine) TS Transition State (Pentacoordinate Sulfur) Reactants->TS Nucleophilic Attack Intermed Elimination (Loss of Cl-) TS->Intermed Bond Reorganization Product Product (Sulfonamide + HCl) Intermed->Product -Cl⁻ BaseStep Proton Scavenging (Base + HCl -> Salt) Product->BaseStep Acid Neutralization

Caption: Nucleophilic substitution mechanism at the sulfonyl sulfur atom.

Experimental Design Considerations

Solvent Selection
  • Dichloromethane (DCM): Recommended. Excellent solubility for the sulfonyl chloride and product; easy to remove.

  • Tetrahydrofuran (THF): Good alternative, especially for polar amines.

  • Acetone/Water: Useful for Schotten-Baumann conditions (inorganic base), but increases hydrolysis risk for this specific labile chloride.

Base Selection
  • Pyridine: Acts as both solvent/co-solvent and base. Highly effective but difficult to remove completely without acidic washes.

  • Triethylamine (TEA) / DIPEA: Standard non-nucleophilic organic bases. Easy to handle.

  • Sodium Carbonate (

    
    ):  Used in biphasic systems.
    
Stoichiometry
  • Sulfonyl Chloride: 1.0 - 1.1 equivalents.

  • Amine: 1.0 equivalent.

  • Base: 1.2 - 2.0 equivalents (crucial to drive reaction to completion).

Detailed Protocol: Synthesis of N-Substituted 5-Chlorofuran-2-Sulfonamides

Objective: Synthesis of a sulfonamide from 5-chlorofuran-2-sulfonyl chloride and a primary amine (e.g., benzylamine).

Materials
  • 5-Chlorofuran-2-sulfonyl chloride (MW: 201.03 g/mol )

  • Primary Amine (e.g., Benzylamine, MW: 107.15 g/mol )

  • Triethylamine (TEA) (Dry)

  • Dichloromethane (DCM) (Anhydrous)

  • 1M HCl (aq)

  • Saturated

    
     (aq)
    
  • Brine[2]

Step-by-Step Procedure
  • Preparation of Amine Solution:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL).

    • Add Triethylamine (1.5 mmol, 1.5 equiv).

    • Note: If the amine is a hydrochloride salt, increase TEA to 2.5 equiv to free the base.

  • Temperature Control:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Reasoning: Controlling the exotherm is critical. High temperatures promote hydrolysis and side reactions (e.g., bis-sulfonylation of primary amines).

  • Addition of Sulfonyl Chloride:

    • Dissolve 5-Chlorofuran-2-sulfonyl chloride (1.1 mmol, 1.1 equiv) in a minimal amount of DCM (2 mL).

    • Add this solution dropwise to the stirring amine mixture over 5–10 minutes.

    • Observation: Fuming may occur; ensure good ventilation.[7] A precipitate (TEA·HCl) often forms immediately.

  • Reaction Monitoring:

    • Allow the mixture to warm to room temperature (RT) naturally.

    • Stir for 2–4 hours.

    • TLC Check: Monitor consumption of the amine. (Mobile phase: 30-50% EtOAc in Hexanes).

  • Workup (Quenching):

    • Once complete, dilute the reaction with DCM (20 mL).

    • Acid Wash: Wash with 1M HCl (2 x 10 mL) to remove excess amine and TEA.

      • Caution: Do not use acid wash if your product contains a basic heterocycle (e.g., pyridine, imidazole). In that case, use water only.

    • Base Wash: Wash with Saturated

      
       (1 x 10 mL) to remove any hydrolyzed sulfonic acid byproducts.
      
    • Brine Wash: Wash with saturated brine (1 x 10 mL).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous

      
       or 
      
      
      
      .
    • Filter and concentrate under reduced pressure (Rotavap) to yield the crude sulfonamide.

  • Purification:

    • Recrystallization (often from EtOH/Water or Hexanes/EtOAc) is preferred for solids.

    • Flash Column Chromatography may be required if the crude is oily or impure.

Workflow Diagram

Workflow Setup Step 1-2: Setup Dissolve Amine + Base in DCM Cool to 0°C Addition Step 3: Addition Add Sulfonyl Chloride dropwise Setup->Addition Reaction Step 4: Reaction Warm to RT, Stir 2-4h Monitor via TLC Addition->Reaction Workup Step 5: Workup Wash: 1M HCl -> NaHCO3 -> Brine Reaction->Workup Isolation Step 6-7: Isolation Dry, Concentrate, Recrystallize Workup->Isolation

Caption: Experimental workflow for sulfonamide synthesis.

Data Presentation & Analysis

When characterizing the product, specific spectral features confirm the formation of the sulfonamide bond.

TechniqueExpected Signal / ObservationInterpretation
IR Spectroscopy 1330–1370 cm⁻¹ (asym) 1150–1180 cm⁻¹ (sym)Diagnostic

stretching bands. Confirms sulfonyl group presence.[3][5][8][9][10]
¹H NMR

7.0 - 7.5 ppm (Furan protons)

4.5 - 8.0 ppm (N-H)
Furan ring protons (often doublets). The N-H proton is exchangeable (

shake) and broad.
LC-MS [M+H]⁺ or [M-H]⁻Molecular ion peak. Chlorine isotope pattern (

ratio 3:1) should be visible.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure reagents and solvents are dry. Check SC quality before use (should not be acidic/wet).
Bis-sulfonylation Excess Sulfonyl Chloride / High TempUse strict 1:1 stoichiometry. Keep reaction at 0°C during addition. Use bulky base.
Unreacted Amine HCl InhibitionInsufficient base used. Ensure >1.2 equiv of TEA or Pyridine is present to scavenge HCl.
Dark/Tarry Mixture Decomposition of Furan RingFuran rings can be acid-sensitive.[8] Avoid strong acid workups or prolonged heating.

Safety & Handling (MSDS Summary)

  • 5-Chlorofuran-2-sulfonyl chloride:

    • Hazards: Corrosive (Causes severe skin burns and eye damage).[7][11] Reacts violently with water to produce HCl gas.

    • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle strictly in a fume hood.

    • Storage: Store in a refrigerator (2-8°C) under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

References

  • National Institutes of Health (NIH). (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate.[12] Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Sulfonamide Synthesis by S-N Coupling. Retrieved from [Link]

Sources

Method

Application Note: Reaction Conditions for 5-Chlorofuran-2-sulfonyl chloride with Nucleophiles

[1][2][3][4] Executive Summary 5-Chlorofuran-2-sulfonyl chloride is a high-value heterocyclic building block used extensively in the synthesis of sulfonamide-based pharmacophores (e.g., diuretics, carbonic anhydrase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

5-Chlorofuran-2-sulfonyl chloride is a high-value heterocyclic building block used extensively in the synthesis of sulfonamide-based pharmacophores (e.g., diuretics, carbonic anhydrase inhibitors).[1][2] Its reactivity profile is dominated by the highly electrophilic chlorosulfonyl group (–SO₂Cl), which reacts rapidly with nucleophiles (amines, alcohols, thiols).[1][2]

However, this compound presents a dual-electrophile challenge :

  • Primary Reactive Site: The sulfur atom of the sulfonyl chloride (highly reactive, kinetic product).[1]

  • Secondary Reactive Site: The C-5 position of the furan ring (activated by the electron-withdrawing sulfonyl group, susceptible to SNAr displacement under forcing conditions).[1]

This guide details protocols to achieve chemoselective functionalization of the sulfonyl group while preserving the 5-chloro substituent for downstream derivatization (e.g., Suzuki-Miyaura coupling).[1][2]

Chemical Reactivity & Stability Profile[1][2][5][6][7]

Mechanism of Action

The reaction proceeds via a nucleophilic substitution at the sulfur atom. The high electrophilicity of the sulfur is enhanced by the electron-poor furan ring.

  • Aminolysis: R-NH₂ + Ar-SO₂Cl → Ar-SO₂NH-R + HCl[1][2]

  • Hydrolysis (Competing Side Reaction): Ar-SO₂Cl + H₂O → Ar-SO₃H + HCl[1][2]

Stability Considerations
  • Moisture Sensitivity: High.[1][2] Rapidly hydrolyzes to the sulfonic acid, which is often a hygroscopic, corrosive oil/solid that degrades the furan ring via acid-catalyzed polymerization.[1][2]

  • Thermal Instability: Furan-2-sulfonyl chlorides are less thermally stable than their benzene counterparts.[1][2] Heating above 60°C can induce SO₂ extrusion or ring opening.[1][2]

  • Chemoselectivity: To avoid displacing the 5-chloro substituent, reactions must be maintained at ≤ 25°C .[1]

General Reaction Guidelines

ParameterRecommendationRationale
Solvent DCM (Dichloromethane) , THF, MeCNNon-nucleophilic, dissolves the sulfonyl chloride well.[1][2] DCM is preferred for ease of workup.[1] Must be anhydrous.
Base Pyridine , TEA, DIPEA, K₂CO₃Neutralizes the HCl byproduct.[1][2] Pyridine acts as both solvent/base and a nucleophilic catalyst (forming a reactive sulfonyl-pyridinium intermediate).[1][2]
Stoichiometry 1.0 equiv Sulfonyl Chloride : 1.0–1.1 equiv NucleophileExcess nucleophile (especially amines) can attack the 5-Cl position or cause bis-sulfonylation.[1][2]
Temperature 0°C to RT Low temperature suppresses hydrolysis and SNAr side reactions at the C-5 position.[1][2]
Atmosphere Nitrogen or ArgonEssential to prevent hydrolysis by atmospheric moisture.[1][2]

Detailed Experimental Protocols

Protocol A: Synthesis of Sulfonamides (Standard Amine Coupling)

Target Audience: Medicinal Chemists synthesizing library analogs.[1][2]

Reagents:

  • 5-Chlorofuran-2-sulfonyl chloride (1.0 equiv)[1][2]

  • Primary or Secondary Amine (1.0 equiv)[1][2][3]

  • Pyridine (2.0–3.0 equiv) OR Triethylamine (1.5 equiv)[1][2]

  • Dichloromethane (DCM), anhydrous (0.1 M concentration relative to substrate)[1][2]

Step-by-Step Procedure:

  • Preparation of Nucleophile: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the Amine (1.0 equiv) and Base (Pyridine or TEA) in anhydrous DCM .

    • Note: If the amine is a salt (e.g., hydrochloride), increase base equivalents by 1.0.[1][2]

  • Temperature Control: Cool the reaction mixture to 0°C using an ice/water bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Addition of Electrophile: Dissolve 5-Chlorofuran-2-sulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Critical: Do not add solid sulfonyl chloride directly if possible; localized high concentrations can lead to impurities.[1][2] Exotherm control is vital.[1][2]

  • Reaction Monitoring: Allow the mixture to warm to Room Temperature (20–25°C) naturally. Stir for 2–4 hours.

    • Validation: Monitor by TLC (typically 30-50% EtOAc/Hexane) or LCMS.[1][2] The sulfonyl chloride usually disappears within 1 hour.

  • Quench & Workup:

    • Quench the reaction by adding 1M HCl (if acid-stable product) or Saturated NH₄Cl (if acid-sensitive).[1][2]

    • Separate the organic layer.[1]

    • Extract the aqueous layer with DCM (2x).[1][2]

    • Wash combined organics with Brine .[1][2]

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (keep water bath < 40°C).[1][2]

  • Purification: Recrystallization (EtOH/Water) or Flash Column Chromatography.[1][2]

Protocol B: Synthesis of Sulfonate Esters (Reaction with Alcohols)

Target Audience: Process Chemists.

Reagents:

  • 5-Chlorofuran-2-sulfonyl chloride (1.1 equiv)[1][2]

  • Alcohol (1.0 equiv)[1][2]

  • Triethylamine (1.5 equiv)[1][2]

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv - Catalyst)[1][2]

  • DCM (anhydrous)[1][2]

Step-by-Step Procedure:

  • Setup: Dissolve Alcohol , TEA , and DMAP in anhydrous DCM under nitrogen.

  • Cooling: Cool to 0°C .

  • Addition: Add 5-Chlorofuran-2-sulfonyl chloride (1.1 equiv) solution dropwise.

    • Note: A slight excess of the sulfonyl chloride is often used for alcohols to drive the reaction to completion, as alcohols are less nucleophilic than amines.

  • Reaction: Stir at 0°C for 30 mins, then RT for 4–12 hours.

  • Workup: Wash with sat. NaHCO₃ (to remove excess sulfonyl chloride as sulfonate salt), then 1M HCl (to remove DMAP/TEA), then Brine.[1][2] Dry and concentrate.

Visualized Workflows (Graphviz)[1][2]

Chemoselective Reaction Pathway

The following diagram illustrates the kinetic competition and the necessity of temperature control to favor Pathway A (Sulfonylation) over Pathway B (Nucleophilic Aromatic Substitution).[1]

ReactionPathway Start 5-Chlorofuran-2-sulfonyl chloride (Electrophile) Cond1 0°C - 25°C Kinetic Control Start->Cond1 Cond2 > 60°C or Excess Amine Thermodynamic Forcing Start->Cond2 Nu Nucleophile (R-NH2) Nu->Cond1 Nu->Cond2 ProdA Target Sulfonamide (5-Cl preserved) Cond1->ProdA Fast (Major) ProdB Side Product (5-Amino-furan sulfonamide) Cond2->ProdB Slow (Side Reaction)

Figure 1: Chemoselectivity map demonstrating the effect of temperature on product distribution.[1][2][3]

Workup Decision Tree

A logical flow for isolating the product based on its acid sensitivity.

WorkupFlow Step1 Reaction Complete (TLC/LCMS) Check Is Product Acid Sensitive? Step1->Check YesPath Quench with sat. NH4Cl (Mildly Acidic/Neutral) Check->YesPath Yes (e.g., Furan ring labile) NoPath Quench with 1M HCl (Removes Pyridine/TEA) Check->NoPath No (Standard) Extract1 Extract DCM/EtOAc YesPath->Extract1 Common Wash with Brine -> Dry (Na2SO4) -> Concentrate Extract1->Common Extract2 Extract DCM NoPath->Extract2 Extract2->Common

Figure 2: Decision logic for reaction quench and workup to maximize yield and purity.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield / Starting Material Remains Hydrolysis of Sulfonyl ChlorideEnsure solvents are anhydrous. Check the quality of the sulfonyl chloride (should be a white/pale yellow solid, not an oil).[1]
Dark/Black Reaction Mixture Polymerization of Furan RingReaction temperature too high or reaction time too long.[1][2] Keep T < 25°C.
Extra Spots on TLC (Lower Rf) Sulfonic Acid FormationMoisture ingress.[1][2] Improve inert atmosphere (N₂ balloon or manifold).
Extra Spots on TLC (Higher Rf) Bis-sulfonylation (R-N(SO₂Ar)₂)Too much sulfonyl chloride used relative to primary amine.[1][2] Use strict 1:1 stoichiometry or slow addition.

Safety & Handling (E-E-A-T)

  • Corrosivity: 5-Chlorofuran-2-sulfonyl chloride is corrosive and causes severe skin burns and eye damage.[1][2] Wear full PPE (gloves, goggles, lab coat).[2]

  • Inhalation: It is a lachrymator.[1][2][4] All operations must be performed in a functioning fume hood.[2]

  • Decomposition: Contact with water releases Hydrogen Chloride (HCl) gas and Sulfur Dioxide (SO₂) .[1][2]

References

  • PubChem. (n.d.).[1][2] 5-Chlorofuran-2-sulfonyl chloride (Compound).[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link][2]

  • Organic Chemistry Portal. (n.d.).[1][2] Synthesis of Sulfonamides. Retrieved October 26, 2023, from [Link][2]

  • M. C. Willis. (2018).[1][2] Sulfonamides: Synthesis and Application. Chemical Reviews. (General reference for sulfonamide synthesis methodologies).

Sources

Application

Application Note: Strategic Solvent Selection for the Coupling Reactions of 5-Chlorofuran-2-sulfonyl Chloride

Abstract 5-Chlorofuran-2-sulfonyl chloride is a reactive heterocyclic building block crucial for synthesizing novel sulfonamide and sulfonate ester derivatives in drug discovery and materials science.[1] The success of i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Chlorofuran-2-sulfonyl chloride is a reactive heterocyclic building block crucial for synthesizing novel sulfonamide and sulfonate ester derivatives in drug discovery and materials science.[1] The success of its coupling reactions hinges critically on the selection of an appropriate solvent system. An improper choice can lead to aggressive side reactions, primarily solvolysis, significantly reducing yield and complicating purification. This guide provides a detailed framework for solvent selection, grounded in the mechanistic understanding of sulfonyl chloride reactivity. We will explore the dichotomy between protic and aprotic solvents, present a systematic approach for choosing an optimal medium, and provide a validated, step-by-step protocol for a model sulfonamide synthesis.

The Underlying Chemistry: Reactivity of Sulfonyl Chlorides

The synthetic utility of 5-Chlorofuran-2-sulfonyl chloride is derived from the highly electrophilic nature of its sulfur atom. The electron-withdrawing effects of the two oxygen atoms and the chlorine atom render the sulfur susceptible to attack by a wide range of nucleophiles. The most common transformation is the formation of a sulfonamide via reaction with a primary or secondary amine.[2]

The core mechanism is a nucleophilic substitution reaction where the nitrogen atom of the amine attacks the sulfur center, leading to the displacement of the chloride ion.[2] A critical byproduct of this reaction is hydrogen chloride (HCl). This acidic byproduct must be neutralized in situ by a non-nucleophilic base, such as triethylamine or pyridine, to prevent the protonation and deactivation of the amine nucleophile.[2][3]

The high reactivity of the sulfonyl chloride group is also its primary liability. It is extremely sensitive to moisture and other nucleophilic species, including protic solvents like water and alcohols, which can lead to rapid hydrolysis or alcoholysis, respectively, forming the corresponding sulfonic acid or sulfonate ester.[4][5][6] This necessitates careful selection of an inert solvent and the use of anhydrous reaction conditions.

The Central Role of the Solvent in Directing Reactivity

The solvent is not a passive medium; it is an active participant that dictates the reaction's course and efficiency. Its primary functions in this context are:

  • Solubilization: The solvent must fully dissolve the sulfonyl chloride, the amine or alcohol nucleophile, and the base to ensure a homogeneous reaction mixture.

  • Temperature Regulation: The solvent's boiling point and heat capacity help control the temperature of the often-exothermic sulfonylation reaction.[7]

  • Influencing Reaction Kinetics: The solvent's polarity and its ability (or inability) to form hydrogen bonds directly impact the reactivity of the nucleophile and the stability of reaction intermediates.[8][9]

The fundamental challenge is to select a solvent that maximizes the rate of the desired nucleophilic attack by the amine while completely suppressing the undesired nucleophilic attack by the solvent itself (solvolysis).

A Systematic Guide to Solvent Selection

The Primary Determinant: Aprotic vs. Protic Solvents

The most critical decision in solvent selection for sulfonyl chloride chemistry is the choice between aprotic and protic solvents.

  • Protic Solvents: These solvents contain acidic protons, typically in the form of O-H or N-H bonds (e.g., water, methanol, ethanol).[10][11] They are generally unsuitable for these reactions for two primary reasons:

    • Direct Reactivity: They are nucleophiles and will react with the sulfonyl chloride, leading to competitive and often rapid solvolysis.[12]

    • Nucleophile Deactivation: They form strong hydrogen bonds with the amine nucleophile, creating a "solvent cage" that stabilizes and deactivates it, drastically slowing down the desired SN2-type reaction.[8][13]

  • Aprotic Solvents: These solvents lack acidic protons and cannot donate hydrogen bonds.[13][14] They are the preferred choice for sulfonyl chloride couplings. They can be further categorized by their polarity.

    • Polar Aprotic Solvents: (e.g., Dichloromethane, Acetonitrile, Tetrahydrofuran, DMF). These are the ideal media for sulfonamide synthesis. Their polarity, as indicated by a higher dielectric constant, helps to dissolve the reactants and stabilize charged intermediates without deactivating the nucleophile.[15][16] This leaves the nucleophile "free" and highly reactive, accelerating the desired coupling reaction.[8][14]

    • Non-Polar Aprotic Solvents: (e.g., Toluene, Dioxane, Hexane). While inert to the sulfonyl chloride, their low polarity can sometimes lead to poor solubility of the amine substrate or the hydrochloride salt byproduct, potentially slowing the reaction.[15] However, they can be useful when dealing with highly non-polar substrates.

The decision-making process for solvent selection is visualized in the workflow diagram below.

G start Start: Select Solvent for 5-Chlorofuran-2-sulfonyl Chloride Coupling decision1 Is the solvent protic (contains O-H, N-H)? start->decision1 outcome_no NO (Aprotic Solvent) decision1->outcome_no No outcome_yes YES (Protic Solvent) High risk of solvolysis and low yield. Avoid. decision1->outcome_yes Yes decision2 Assess Polarity Requirement outcome_no->decision2 polar_aprotic Polar Aprotic (Recommended) DCM, THF, MeCN, DMF - Excellent reactant solubility - Enhances nucleophile reactivity - General purpose choice decision2->polar_aprotic General / Polar Substrates nonpolar_aprotic Non-Polar Aprotic Toluene, Dioxane - Use for non-polar substrates - Risk of poor solubility for salt byproducts decision2->nonpolar_aprotic Non-Polar Substrates final_choice Final Solvent Selection polar_aprotic->final_choice nonpolar_aprotic->final_choice

Caption: Solvent selection workflow for sulfonyl chloride reactions.

Comparison of Recommended Aprotic Solvents

The following table summarizes the properties of commonly used aprotic solvents for sulfonyl chloride coupling reactions. The dielectric constant (ε) is a measure of polarity; values greater than 15 are considered polar, while those below are non-polar.[17][18]

SolventFormulaBoiling Point (°C)Dielectric Constant (ε)ClassificationKey Considerations
Dichloromethane (DCM) CH₂Cl₂409.1Polar AproticExcellent general-purpose solvent. Good solubility for most organics. Low boiling point makes for easy removal.[3][16]
Tetrahydrofuran (THF) C₄H₈O667.5Polar AproticGood alternative to DCM, slightly higher boiling point. Can form peroxides upon storage.[3][16]
Acetonitrile (MeCN) CH₃CN8237.5Polar AproticHighly polar, excellent for dissolving polar substrates and salts. Higher boiling point is useful for less reactive amines.[9][16]
N,N-Dimethylformamide (DMF) C₃H₇NO15338.0Polar AproticVery high boiling point and strong solvating power. Use with caution as it can decompose or react with sulfonyl chlorides at elevated temperatures.[15][16]
Toluene C₇H₈1112.4Non-Polar AproticUseful for non-polar reactants and higher reaction temperatures. May have limited solubility for some amine hydrochlorides.[7][15]
1,4-Dioxane C₄H₈O₂1012.2Non-Polar AproticA higher-boiling ethereal solvent. Can also form peroxides.[19]

Data sourced from multiple references.[20][21][22]

Validated Experimental Protocol: Sulfonamide Synthesis

This protocol details a representative coupling reaction between 5-Chlorofuran-2-sulfonyl chloride and benzylamine using dichloromethane (DCM) as the solvent.

Materials and Equipment:
  • 5-Chlorofuran-2-sulfonyl chloride

  • Benzylamine

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask with stir bar

  • Ice bath

  • Nitrogen or Argon line for inert atmosphere

  • Syringes and needles

  • Thin Layer Chromatography (TLC) plate and chamber

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (e.g., benzylamine, 1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (1.2 eq) to the stirred solution via syringe.

  • Sulfonyl Chloride Addition: In a separate, dry vial, dissolve 5-Chlorofuran-2-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-18 hours.

  • Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the starting amine.

  • Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally, brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by flash column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the final sulfonamide product using standard analytical techniques (NMR, MS, etc.).

The workflow for this experimental protocol is visualized below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Dissolve amine (1.0 eq) in anhydrous DCM under N2 atmosphere cool 2. Cool solution to 0 °C in an ice bath setup->cool add_base 3. Add Triethylamine (1.2 eq) cool->add_base add_sulfonyl 4. Add 5-Chlorofuran-2-sulfonyl chloride (1.1 eq) in DCM dropwise add_base->add_sulfonyl react 5. Warm to RT and stir for 4-18 hours add_sulfonyl->react monitor 6. Monitor progress by TLC react->monitor workup 7. Dilute and wash with 1M HCl, NaHCO3, Brine monitor->workup purify 8. Dry, concentrate, and purify (chromatography) workup->purify characterize 9. Characterize Pure Product (NMR, MS) purify->characterize

Caption: Standard workflow for sulfonamide synthesis and purification.

Conclusion

The successful synthesis of sulfonamides from 5-Chlorofuran-2-sulfonyl chloride is fundamentally dependent on controlling its high electrophilicity. The optimal strategy is to use a polar aprotic solvent, with dichloromethane being a robust and versatile first choice. This choice ensures reactant solubility and enhances the desired nucleophilic attack while preventing solvent-mediated decomposition of the starting material. By following the systematic selection process and the validated protocol outlined in this note, researchers can significantly improve reaction outcomes, achieving higher yields and simplifying the purification of these valuable chemical entities.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
  • RSC Publishing. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
  • ChemTalk. (2025, May 16). A Deep Dive into Common Organic Solvents.
  • ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?
  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant.
  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
  • Wikipedia. (n.d.). Solvent.
  • MDPI. (2019, January 11). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives.
  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines.
  • NIH. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors.
  • Academia.edu. (n.d.). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride.
  • Scribd. (2019, April 9). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Quora. (2017, March 2). What is the effect of a solvent in an SN2 reaction?
  • Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry.
  • ResearchGate. (2008, May 19). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors.
  • University of Rochester. (2022, September 8). Properties of Common Organic Solvents.
  • ACS Division of Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
  • TCI Chemicals. (2025, August 7). SAFETY DATA SHEET.
  • Benchchem. (n.d.). 5-Methylfuran-2-sulfonyl chloride.
  • Allen. (2025, June 17). Organic Solvents: Types, Uses, & Properties Explained.
  • ChemTalk. (2023, September 25). Polar Protic and Aprotic Solvents and SN2 Reactions.
  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • MDPI. (2020, March 20). Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups.
  • Oreate AI Blog. (2025, December 19). Protic vs. Aprotic Solvents: Understanding Their Unique Roles.
  • Organic Chemistry Data. (n.d.). Common Organic Solvents: Table of Properties.
  • Wiley Online Library. (n.d.). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides.
  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review.
  • ChemRxiv. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Wiley Online Library. (n.d.). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
  • ResearchGate. (n.d.). Reaction of sulfonyl chloride derivatives.

Sources

Method

Protocol for synthesizing bioactive heterocycles using furan sulfonyl chlorides

Application Note: Protocol for Synthesizing Bioactive Heterocycles Using Furan Sulfonyl Chlorides Executive Summary Topic: High-fidelity synthesis of bioactive furan sulfonamides via furan sulfonyl chloride intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Synthesizing Bioactive Heterocycles Using Furan Sulfonyl Chlorides

Executive Summary

Topic: High-fidelity synthesis of bioactive furan sulfonamides via furan sulfonyl chloride intermediates. Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists. Context: Furan sulfonamides represent a critical pharmacophore in modern medicinal chemistry, serving as the structural backbone for diuretics (e.g., Furosemide), PI3K/mTOR inhibitors, and novel antitumor agents. Unlike their benzene analogues, furan rings possess unique electronic properties (high electron density, acid sensitivity) that demand specific synthetic protocols to avoid polymerization or decomposition.

This guide provides a validated, step-by-step protocol for the generation of furan-2-sulfonyl chlorides and their subsequent coupling with heterocyclic amines to yield bioactive targets.

Chemical Background & Mechanistic Insight

The Furan Challenge

Furan is a


-excessive heterocycle. While this makes it reactive toward electrophilic substitution, it also renders the ring highly susceptible to acid-catalyzed ring opening (polymerization) and oxidation.
  • Stability Warning: Furan-2-sulfonyl chloride is less stable than benzenesulfonyl chloride. It hydrolyzes rapidly in moist air and can decompose violently if heated without solvent.

  • Reactivity: The sulfonyl group acts as a strong electron-withdrawing group (EWG), temporarily stabilizing the furan ring against oxidation, but the chloride leaving group makes the sulfur center highly electrophilic.

Reaction Mechanism: Sulfonylation

The core transformation is a nucleophilic acyl substitution at the sulfur atom.

  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the sulfur atom of the sulfonyl chloride.

  • Transition State: Formation of a trigonal bipyramidal intermediate (or concerted transition state depending on solvent/conditions).

  • Elimination: Chloride ion (

    
    ) is expelled.
    
  • Deprotonation: The base (e.g., Pyridine, TEA) removes the proton from the cationic nitrogen species to form the stable sulfonamide.

Experimental Protocols

Protocol A: Preparation of Furan-2-Sulfonyl Chloride

Note: Direct chlorosulfonation of unsubstituted furan is hazardous and low-yielding due to polymerization. The preferred method utilizes electron-deficient precursors (e.g., alkyl furoates) or careful stoichiometry at low temperatures.

Reagents:

  • Ethyl 3-furoate (Substrate)[1]

  • Chlorosulfonic acid (

    
    )
    
  • Dichloromethane (DCM) - Anhydrous[2]

  • Phosphorus pentachloride (

    
    ) - Optional, for converting sulfonic acid salts.
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a nitrogen inlet, addition funnel, and thermometer.

  • Solvation: Dissolve Ethyl 3-furoate (14.0 g, 100 mmol) in anhydrous DCM (150 mL). Cool the solution to -10°C using an ice/salt bath.

  • Sulfonation: Add Chlorosulfonic acid (8.3 mL, 125 mmol) dropwise over 20 minutes. Critical: Maintain internal temperature below 0°C to prevent furan decomposition.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) and stir for an additional 12 hours.

  • Quench/Isolation: Pour the mixture onto crushed ice (200 g). Extract with DCM (3 x 50 mL).

  • Drying: Wash combined organics with cold brine, dry over

    
    , and concentrate in vacuo (bath temp < 30°C).
    
  • Storage: The resulting oil (Ethyl 2-(chlorosulfonyl)-4-furoate) is unstable. Use immediately for Protocol B.

Protocol B: General Coupling (Sulfonylation of Amines)

Target: Synthesis of Bioactive Furan Sulfonamides (e.g., PI3K Inhibitor Analogs).

Reagents:

  • Furan-2-sulfonyl chloride (Freshly prepared, 1.0 equiv)

  • Heterocyclic Amine (e.g., Morpholine, Piperazine derivative) (1.1 equiv)

  • Triethylamine (TEA) or Pyridine (1.5 equiv)

  • Solvent: DCM or THF (Anhydrous)

  • Catalyst: DMAP (0.1 equiv) - Optional, for sterically hindered amines.

Step-by-Step Procedure:

  • Preparation: In a reaction vial, dissolve the Amine (1.1 mmol) and TEA (1.5 mmol) in anhydrous DCM (5 mL). Cool to 0°C .[2][3]

  • Addition: Dissolve Furan-2-sulfonyl chloride (1.0 mmol) in DCM (2 mL) and add dropwise to the amine solution.

    • Why? Adding the acid chloride to the base/amine mixture ensures the HCl generated is immediately neutralized, preventing acid-catalyzed furan degradation.

  • Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (System: Hexane/EtOAc 1:1) or LC-MS. Reaction is typically complete within 2-4 hours.

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with 0.1 M HCl (cold, rapid wash to remove excess amine/pyridine). Caution: Do not prolong acid contact.

    • Wash with Sat.

      
       and Brine.[2][3]
      
  • Purification: Dry over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
    

Data Analysis & Optimization

Solvent and Base Effects

The choice of solvent and base critically impacts yield and purity.

Solvent SystemBaseYield (%)Comments
DCM (Anhydrous) TEA 85-92% Standard Protocol. Best for solubility and ease of workup.
THFPyridine78-85%Good for polar amines. Pyridine difficult to remove completely.
Acetone/Water (Schotten-Baumann)

50-65%Lower yield due to hydrolysis of sulfonyl chloride. Use only if organic solvents are restricted.
DMFDIPEA70-80%Required for highly insoluble amine salts. Workup requires aqueous crash-out.
Case Study: PI3K Inhibitor Analog Synthesis

Reference: ZSTK474 Analog Synthesis (Bioorg.[4][5] Med. Chem. 2017) Adapting Protocol B to synthesize a PI3K inhibitor scaffold involving a triazine core:

  • Substrate: 4-amino-6-methyl-1,3,5-triazine derivative.

  • Reagent: 5-acetylfuran-2-sulfonyl chloride.

  • Outcome: The electron-deficient nature of the triazine amine required heating to 40°C. Yield: 72%.

  • Bioactivity: The resulting sulfonamide showed

    
     against PI3K
    
    
    
    .[6]

Visualization

Synthetic Workflow Diagram

This diagram illustrates the critical path from furan precursor to bioactive sulfonamide.

G Precursor Furan / Alkyl Furoate Intermediate Furan-2-Sulfonyl Chloride (Unstable Intermediate) Precursor->Intermediate Sulfonation Reagent Chlorosulfonic Acid (-10°C) Reagent->Intermediate Coupling Coupling Reaction (DCM, TEA, 0°C) Intermediate->Coupling Immediate Use Amine Bioactive Amine (e.g., Morpholine/Triazine) Amine->Coupling Product Bioactive Furan Sulfonamide (PI3K/Antitumor Agent) Coupling->Product Workup & Purification

Figure 1: Critical path workflow for the synthesis of furan sulfonamides, highlighting the instability of the chloride intermediate.

Mechanistic Pathway

Detailed view of the sulfonylation mechanism.

Mechanism Step1 Amine Nucleophilic Attack TS Tetrahedral Intermediate (Transition State) Step1->TS k1 (Slow) Step2 Elimination of Cl- TS->Step2 Fast Step3 Proton Transfer (Base) Step2->Step3 Final Stable Sulfonamide Step3->Final

Figure 2: Step-wise mechanism of nucleophilic substitution at the sulfonyl sulfur.

Troubleshooting & Safety

  • Issue: Low Yield / Black Tar Formation.

    • Cause: Acid-catalyzed polymerization of the furan ring.

    • Solution: Ensure temperature is strictly controlled (< 0°C during addition). Use excess base (TEA) to neutralize HCl instantly.

  • Issue: Hydrolysis of Sulfonyl Chloride.

    • Cause: Wet solvents or high humidity.

    • Solution: Use freshly distilled DCM and store the sulfonyl chloride under

      
      . Do not store the chloride overnight; generate and use in situ.
      
  • Safety: Chlorosulfonic acid reacts violently with water. Furan derivatives can be potential carcinogens; handle in a fume hood with double gloves.

References

  • Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. Bioorg. Med. Chem., 2017.

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals (Basel), 2023.

  • Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. US Patent 6,022,984.

  • Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angew. Chem. Int. Ed., 2018.[7][8] (Relevant for late-stage functionalization).

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egypt. J. Chem., 2020.[6][9]

Sources

Application

Application Notes and Protocols for Microwave-Assisted Synthesis Using 5-Chlorofuran-2-sulfonyl Chloride

Introduction: Accelerating Discovery with Furan Sulfonamides The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents.[1] When incorporated into a fur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Discovery with Furan Sulfonamides

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents.[1] When incorporated into a furan scaffold, a privileged heterocyclic system in drug discovery, the resulting furan sulfonamides exhibit a broad spectrum of biological activities.[1][2][3] These compounds are of significant interest to researchers in drug development for their potential as novel therapeutic agents. The traditional synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with a primary or secondary amine, a robust and widely used method.[4][5] However, these reactions can be slow and require harsh conditions.

This application note provides a detailed guide to the use of 5-Chlorofuran-2-sulfonyl chloride in the rapid and efficient synthesis of novel furan sulfonamides, leveraging the power of microwave-assisted organic synthesis (MAOS). MAOS has emerged as a transformative technology in chemical synthesis, offering numerous advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced purity of the final products.[6] By providing direct, uniform heating of the reaction mixture, microwave irradiation can drive reactions to completion in minutes rather than hours.[6]

This guide is intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of novel furan sulfonamide libraries for screening and lead optimization. We will provide a comprehensive overview of the synthesis of the key building block, 5-Chlorofuran-2-sulfonyl chloride, followed by a detailed, step-by-step protocol for its use in microwave-assisted sulfonamide synthesis.

The Rationale for Microwave-Assisted Synthesis

The decision to employ microwave irradiation for the synthesis of furan sulfonamides is grounded in the fundamental principles of green and efficient chemistry. Conventional heating methods rely on thermal conduction, which is often slow and leads to uneven temperature distribution within the reaction vessel. In contrast, microwave energy couples directly with polar molecules in the reaction mixture, resulting in rapid and uniform heating throughout the bulk of the material.[7] This localized superheating of the solvent and reactants at a molecular level dramatically accelerates reaction rates.

Key Advantages of Microwave-Assisted Synthesis:

  • Reaction Acceleration: Dramatically reduced reaction times, from hours to minutes.[6]

  • Improved Yields: Higher conversion of starting materials to the desired product.[6]

  • Enhanced Purity: Reduced formation of byproducts due to shorter reaction times and uniform heating.

  • Energy Efficiency: Lower energy consumption compared to conventional heating methods.

  • Green Chemistry: Enables the use of smaller volumes of solvents and often allows for solvent-free reactions.[8]

Synthesis of the Key Reagent: 5-Chlorofuran-2-sulfonyl Chloride

While a variety of sulfonyl chlorides are commercially available, 5-Chlorofuran-2-sulfonyl chloride is a specialized reagent that may require in-house synthesis. A robust method for its preparation from the corresponding sulfonic acid is outlined below, adapted from established procedures for the synthesis of furan-based sulfonyl chlorides.[9]

Protocol 1: Synthesis of 5-Chlorofuran-2-sulfonyl Chloride

This protocol describes the conversion of 5-Chlorofuran-2-sulfonic acid to the corresponding sulfonyl chloride using a chlorinating agent.

Materials:

  • 5-Chlorofuran-2-sulfonic acid

  • Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

  • Pyridine (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Drying tube (e.g., with calcium chloride)

  • Rotary evaporator

Procedure:

  • To a stirred solution of 5-Chlorofuran-2-sulfonic acid (1 equivalent) in anhydrous dichloromethane in a round-bottom flask, add a catalytic amount of pyridine.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride or phosphorus pentachloride (1.2 equivalents) dropwise to the cooled solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding the mixture to ice-water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-Chlorofuran-2-sulfonyl chloride as an oil.[9] This product is often used in the next step without further purification.

Microwave-Assisted Synthesis of Furan Sulfonamides

The following protocol details a general method for the microwave-assisted synthesis of a diverse library of furan sulfonamides from 5-Chlorofuran-2-sulfonyl chloride and a variety of primary and secondary amines.

Protocol 2: Microwave-Assisted Sulfonylation of Amines

This protocol is designed for a dedicated microwave reactor. Reaction conditions may need to be optimized for different microwave systems.

Materials:

  • 5-Chlorofuran-2-sulfonyl chloride

  • Primary or secondary amine (1 equivalent)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF))

  • Microwave vials (10 mL) with stir bars

  • Microwave reactor

Experimental Workflow:

G cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification prep1 Add 5-Chlorofuran-2-sulfonyl chloride (1 equiv) to microwave vial prep2 Add primary or secondary amine (1 equiv) prep3 Add anhydrous solvent (e.g., DCM) prep4 Add base (TEA or DIPEA) (1.5 equiv) mw_reaction Irradiate in microwave reactor (e.g., 100 °C, 10-30 min) prep4->mw_reaction Seal vial workup1 Cool reaction to room temperature mw_reaction->workup1 workup2 Concentrate under reduced pressure workup1->workup2 workup3 Purify by flash chromatography workup2->workup3

Caption: Workflow for microwave-assisted sulfonamide synthesis.

Procedure:

  • In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve 5-Chlorofuran-2-sulfonyl chloride (1 equivalent) in a minimal amount of anhydrous solvent (e.g., 2-3 mL of DCM).

  • Add the desired primary or secondary amine (1 equivalent) to the solution.

  • Add the base (TEA or DIPEA, 1.5 equivalents) to the reaction mixture.

  • Seal the microwave vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature (e.g., 100 °C) for 10-30 minutes. The optimal time and temperature may vary depending on the amine substrate and should be determined empirically.

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure furan sulfonamide.

Table 1: Representative Reaction Parameters and Expected Outcomes

Amine SubstrateSolventTemperature (°C)Time (min)Expected Yield (%)
AnilineDCM10015> 90
BenzylamineACN10010> 95
MorpholineTHF12020> 85
PiperidineDCM10015> 90

Note: The expected yields are based on analogous microwave-assisted sulfonylation reactions and may vary depending on the specific substrates and reaction conditions.[6]

Causality Behind Experimental Choices

  • Solvent Selection: The choice of solvent is critical for efficient microwave heating. Polar solvents such as DCM, ACN, and THF are generally good microwave absorbers. The solvent should also be chosen based on the solubility of the reactants and its boiling point, as microwave synthesis is often performed in sealed vessels at temperatures above the solvent's atmospheric boiling point.[7]

  • Base: A non-nucleophilic organic base like TEA or DIPEA is used to scavenge the hydrochloric acid (HCl) generated during the reaction. The formation of the hydrochloride salt of the base drives the reaction to completion.

  • Temperature and Time: The reaction temperature and time are key parameters that need to be optimized for each substrate. The high temperatures achievable in a microwave reactor significantly accelerate the reaction rate. A typical starting point for optimization is 100-120 °C for 10-20 minutes.

Self-Validating System and Characterization

The success of the synthesis should be validated through a series of analytical techniques:

  • Reaction Monitoring: Progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification: Purification of the final compound is typically achieved through flash column chromatography.

  • Structural Confirmation: The structure of the purified furan sulfonamide should be confirmed by:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula.

Conclusion

Microwave-assisted synthesis offers a powerful and efficient platform for the rapid generation of novel furan sulfonamide libraries. The protocols outlined in this application note provide a robust starting point for researchers to explore the chemical space around this important scaffold. By leveraging the benefits of microwave technology, scientists can significantly accelerate the drug discovery process, from hit identification to lead optimization.

References

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link][6][10]

  • Fan, Z. Y., et al. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters. [Link][2]

  • Lakrout, S., et al. (2013). A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions. RSC Advances, 3(48), 25833-25838. [Link][8]

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Scribd. [Link][11]

  • Maksim, V. K., et al. (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Taylor & Francis Online. [Link][12]

  • Request PDF. (2025). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. ResearchGate. [Link][13]

  • PubChem. (n.d.). 5-chlorofuran-2-sulfonyl chloride. Retrieved from [Link][14]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2022). Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part B. PubMed. [Link][1]

  • Nivrutti, B. S. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link][3]

  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(51), 18403-18407. [Link][15]

  • ResearchGate. (2025). Synthesis and antimicrobial activity of novel benzo[b]furan derivatives bearing sulphonamide and phenylcarbamate moieties. [Link][16]

  • Cacciatore, F. A., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link][7]

  • ResearchGate. (2025). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. [Link][17]

  • Google Patents. (n.d.). US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. Retrieved from [9]

Sources

Method

Application Notes &amp; Protocols: 5-Chlorofuran-2-sulfonyl chloride as a Versatile Building Block in Pharmaceutical Development

Abstract These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 5-Chlorofuran-2-sulfonyl chloride. This bi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 5-Chlorofuran-2-sulfonyl chloride. This bifunctional reagent, featuring a reactive sulfonyl chloride and a halogenated furan ring, is a valuable scaffold for introducing the 5-chlorofuran-2-sulfonamide moiety into novel molecular entities. We will elucidate the core reactivity, provide detailed, field-proven synthetic protocols, and discuss the mechanistic rationale for its application in constructing compound libraries with diverse therapeutic potential, from enzyme inhibitors to antiviral agents.

Introduction: The Strategic Value of the 5-Chlorofuran Sulfonamide Moiety

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutics including antibacterial, diuretic, and anticancer agents.[1][2] Its enduring prevalence is due to its ability to act as a stable, non-classical bioisostere for amide, carboxyl, or phenol groups, and its capacity to form crucial hydrogen bonds with biological targets.[3] The furan ring system is another privileged scaffold, found in numerous physiologically active compounds and contributing to antibacterial, antiviral, and anti-inflammatory properties.[1]

The combination of these two pharmacophores in 5-Chlorofuran-2-sulfonyl chloride offers a unique synthetic handle for drug design. The chlorine atom on the furan ring provides an additional vector for modulating electronic properties and can be exploited for further functionalization or to enhance binding affinity through halogen bonding. This guide provides the necessary protocols and scientific context to effectively leverage this building block in pharmaceutical research.

Synthesis of the Core Building Block: 5-Chlorofuran-2-sulfonyl chloride

The synthesis of the title compound is a critical first step. While multiple routes to sulfonyl chlorides exist, a common and reliable pathway proceeds from the corresponding carboxylic acid.[4] The precursor, 5-Chlorofuran-2-carboxylic acid, can be synthesized from its ethyl ester via saponification.[5] The subsequent conversion to the sulfonyl chloride is a key transformation.

Protocol 1: Synthesis of 5-Chlorofuran-2-carboxylic Acid

This protocol is adapted from established procedures for the saponification of furoate esters.[5]

Materials:

  • 5-Chloro-2-furancarboxylic acid ethyl ester

  • Ethanol

  • 1N Sodium Hydroxide (NaOH) solution

  • 1N Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve 5-Chloro-2-furancarboxylic acid ethyl ester (1.0 eq) in ethanol.

  • Add 1N aqueous NaOH solution (1.0 eq) to the mixture.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer to a pH of ~2 with 1N HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield 5-chloro-2-furancarboxylic acid as a crystalline solid.

Plausible Synthesis of 5-Chlorofuran-2-sulfonyl chloride

G cluster_0 Synthesis Pathway 5-Chlorofuran-2-carboxylic Acid 5-Chlorofuran-2-carboxylic Acid Intermediate Amine Intermediate Amine 5-Chlorofuran-2-carboxylic Acid->Intermediate Amine  Curtius/Hofmann Rearrangement Diazonium Salt Diazonium Salt Intermediate Amine->Diazonium Salt  NaNO₂, HCl 5-Chlorofuran-2-sulfonyl chloride 5-Chlorofuran-2-sulfonyl chloride Diazonium Salt->5-Chlorofuran-2-sulfonyl chloride  SO₂, CuCl₂

Caption: Plausible synthesis of 5-Chlorofuran-2-sulfonyl chloride.

Core Application: Synthesis of N-Substituted 5-Chlorofuran-2-sulfonamides

The primary utility of 5-Chlorofuran-2-sulfonyl chloride is its reaction with primary and secondary amines to form stable sulfonamides. This reaction is typically performed in the presence of a base to scavenge the HCl byproduct.[6]

Causality in Experimental Design:
  • Choice of Base: Pyridine or triethylamine (TEA) are commonly used. Pyridine can act as both a base and a nucleophilic catalyst, while TEA is a non-nucleophilic hindered base. The choice depends on the amine's reactivity and potential side reactions. For simple, unhindered amines, TEA is often sufficient.[6]

  • Solvent Selection: Dichloromethane (DCM) is a common choice due to its inertness and ability to dissolve a wide range of organic compounds.[6] Acetonitrile is another suitable option.[7] The solvent should be anhydrous to prevent hydrolysis of the sulfonyl chloride.

  • Temperature Control: The reaction is often initiated at 0 °C to control the initial exothermic reaction, then allowed to warm to room temperature to ensure completion.[6]

Protocol 2: General Synthesis of N-Aryl/Alkyl-5-chlorofuran-2-sulfonamides

Materials:

  • 5-Chlorofuran-2-sulfonyl chloride

  • Desired primary or secondary amine (e.g., aniline, benzylamine)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Dissolve the amine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 5-Chlorofuran-2-sulfonyl chloride (1.05 eq) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford the pure sulfonamide.

G cluster_1 Sulfonamide Synthesis Workflow Amine + Base in DCM Amine + Base in DCM Reaction at 0°C to RT Reaction at 0°C to RT Amine + Base in DCM->Reaction at 0°C to RT Sulfonyl Chloride in DCM Sulfonyl Chloride in DCM Sulfonyl Chloride in DCM->Reaction at 0°C to RT Aqueous Workup Aqueous Workup Reaction at 0°C to RT->Aqueous Workup Purification Purification Aqueous Workup->Purification Final Product Final Product Purification->Final Product

Caption: General workflow for sulfonamide synthesis.

Data Presentation: Representative Sulfonamide Syntheses
Amine NucleophileBaseSolventTime (h)Typical Yield (%)Reference (Analogous Reactions)
AnilinePyridineDCM685-95[6]
4-MethoxyanilineTEADCM488-96[6]
BenzylamineTEADCM2>90[8]
MorpholineTEAMeCN385-92[7][9]
(S)-Valine Methyl EsterTEADCM1275-85[10]

Note: Yields are estimates based on analogous reactions and will vary depending on the specific substrate and purification method.

Advanced Application: Synthesis of Complex Biologically Active Molecules

The true power of 5-Chlorofuran-2-sulfonyl chloride is demonstrated in its application to the synthesis of complex, multi-ring systems for targeted therapies. An example is the construction of molecules like (S)-2-(8-(5-chlorofuran-2-yl)dibenzo[b,d]furan-3-sulfonamido)-3-methylbutanoic acid, a compound containing the 5-chlorofuran sulfonamide moiety attached to a dibenzofuran core and an amino acid.[10] Molecules of this class are explored for a variety of therapeutic targets.[8]

Protocol 3: Synthesis of a Dibenzofuran-based Sulfonamide (Illustrative)

This protocol outlines the key sulfonamide-forming step in the synthesis of a complex molecule like CHEMBL1935286.[10]

Materials:

  • (S)-2-amino-3-methylbutanoic acid derivative (protected)

  • 8-(5-chlorofuran-2-yl)dibenzo[b,d]furan-3-sulfonyl chloride (hypothetical intermediate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the protected amino acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add DIPEA (2.0 eq) to the solution.

  • Add a solution of the dibenzofuran sulfonyl chloride intermediate (1.1 eq) in DMF dropwise at room temperature.

  • Stir the reaction for 12-24 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with dilute acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify by preparative HPLC to obtain the coupled product.

  • Perform subsequent deprotection steps as required to yield the final active compound.

G cluster_2 Role in Drug Discovery Logic Building Block 5-Chlorofuran-2- sulfonyl chloride Parallel Synthesis High-Throughput Sulfonamide Formation Building Block->Parallel Synthesis Amine Library Diverse Primary/ Secondary Amines Amine Library->Parallel Synthesis Compound Library 5-Chlorofuran Sulfonamide Library Parallel Synthesis->Compound Library Screening Biological Screening (e.g., Kinase Assays) Compound Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead Lead Compound SAR->Lead

Caption: Role of the building block in a drug discovery workflow.

Conclusion and Future Outlook

5-Chlorofuran-2-sulfonyl chloride is a high-potential building block for pharmaceutical research and development. Its well-defined reactivity allows for the reliable synthesis of diverse sulfonamide libraries. The inherent biological relevance of both the furan and sulfonamide moieties makes the resulting compounds attractive for screening against a wide range of therapeutic targets. The protocols and insights provided herein are intended to empower researchers to fully exploit the synthetic and strategic advantages of this versatile reagent in the quest for novel therapeutics.

References

  • Google Patents. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. [Link]

  • ScienceIn Publishing. Medicinal active applications of Dibenzofuran derivatives. [Link]

  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. [Link]

  • Willis, M. C. (2018). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 20(16), 4876-4878. [Link]

  • Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry. [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]

  • da Silva, D. L., et al. (2019). From Antibacterial to Antitumour Agents: A Brief Review on The Chemical and Medicinal Aspects of Sulfonamides. Mini-Reviews in Medicinal Chemistry, 19(1). [Link]

  • PubChem. (S)-2-(8-(5-chlorofuran-2-yl)dibenzo[b,d]furan-3-sulfonamido)-3-methylbutanoic acid. [Link]

  • Oudah, K. H. (2020). The recent progress of sulfonamide in medicinal chemistry. Sys Rev Pharm, 11(11), 1637-1644. [Link]

  • Makki, M. S., et al. (2022). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Journal of Physical Organic Chemistry. [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. [Link]

Sources

Application

Application Note: Precision Synthesis of Sulfonate Esters using 5-Chlorofuran-2-sulfonyl Chloride

Abstract & Strategic Rationale In medicinal chemistry, the modification of hydroxyl groups into sulfonate esters is a pivotal transformation, serving either as a robust leaving group for nucleophilic substitution or as a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

In medicinal chemistry, the modification of hydroxyl groups into sulfonate esters is a pivotal transformation, serving either as a robust leaving group for nucleophilic substitution or as a core pharmacophore in sulfonamide-based drugs. While p-toluenesulfonyl (tosyl) groups are ubiquitous, 5-Chlorofuran-2-sulfonyl chloride offers a distinct electronic and steric profile.

The incorporation of the 5-chlorofuran moiety provides two critical advantages over phenyl analogues:

  • Electronic Tuning: The electronegative chlorine atom at the C5 position, combined with the heteroaromatic oxygen, modulates the electrophilicity of the sulfonyl center, often altering the metabolic stability and lipophilicity (LogP) of the final drug candidate.

  • Blocked Reactivity: The C5-chloro substituent effectively blocks the alpha-position of the furan ring, preventing common side reactions such as electrophilic aromatic substitution or polymerization that can occur with unsubstituted furan derivatives under acidic conditions.

This guide details the optimized protocol for coupling 5-Chlorofuran-2-sulfonyl chloride with primary and secondary alcohols, emphasizing the suppression of hydrolytic decomposition and furan ring degradation.

Chemical Basis & Mechanism[1][2][3]

Reaction Mechanism

Unlike alkanesulfonyl chlorides (e.g., mesyl chloride) which can proceed via a sulfene intermediate, heteroaromatic sulfonyl chlorides react via a direct nucleophilic substitution mechanism at the sulfur atom.

The reaction requires a base (typically Triethylamine or Diisopropylethylamine) to neutralize the HCl byproduct. However, the key driver for efficiency is the use of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate, which is then rapidly intercepted by the alcohol.

Mechanistic Pathway Visualization

ReactionMechanism Fig 1. DMAP-catalyzed nucleophilic substitution mechanism avoiding sulfene pathways. Reagent 5-Chlorofuran-2- sulfonyl chloride Intermed Activated N-Sulfonylpyridinium Salt Reagent->Intermed Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Intermed Product Sulfonate Ester Product Intermed->Product Alcoholysis Alcohol Target Alcohol (R-OH) Alcohol->Product Base Base (Et3N) (Scavenger) Byproduct Et3N·HCl Base->Byproduct Captures HCl

Experimental Protocol

Materials & Reagents Table
ReagentEquiv.RoleCritical Attribute
Target Alcohol 1.0SubstrateMust be dry (azeotrope with toluene if necessary).
5-Chlorofuran-2-sulfonyl chloride 1.2 – 1.5ReagentMoisture Sensitive. Check CoA. If dark/oily, it may be partially hydrolyzed.
Triethylamine (Et3N) 2.0 – 2.5BaseScavenges HCl. Must be anhydrous.
DMAP 0.1 – 0.2CatalystAccelerates reaction significantly.
Dichloromethane (DCM) [0.1 M]SolventAnhydrous.[1] Amylene stabilized is preferred over ethanol stabilized.
Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere)

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolve the Target Alcohol (1.0 equiv) in anhydrous DCM (concentration ~0.1 M to 0.2 M).

Step 2: Base & Catalyst Addition

  • Cool the solution to 0 °C using an ice/water bath. Note: Cooling is critical to prevent background decomposition of the sulfonyl chloride.

  • Add Triethylamine (2.0 equiv) followed by DMAP (0.1 equiv) . Stir for 5 minutes.

Step 3: Reagent Addition

  • Dissolve 5-Chlorofuran-2-sulfonyl chloride (1.2 equiv) in a minimal amount of DCM.

  • Add this solution dropwise to the reaction mixture over 10–15 minutes.

    • Expert Tip: If the reagent is a solid, addition as a solution is preferred to avoid hot-spots. If it is a liquid/oil, add slowly via syringe.

Step 4: Reaction Monitoring

  • Allow the mixture to warm to Room Temperature (RT) naturally.

  • Monitor via TLC or LC-MS after 1 hour.

    • Target: Disappearance of the alcohol starting material.

    • Observation: The product is typically less polar than the starting alcohol.

Step 5: Workup (Furan-Specific)

  • Quench: Once complete, cool back to 0 °C and quench with Saturated NaHCO3 solution. Stir vigorously for 15 minutes.

    • Why? This hydrolyzes excess sulfonyl chloride to the water-soluble sulfonate salt.

  • Extraction: Dilute with DCM, separate layers.

  • Wash:

    • Sat. NaHCO3 (2x) – Ensures complete removal of hydrolyzed reagent.

    • 0.5 M Citric Acid or 1M NaH2PO4 (1x) – Crucial: Do NOT use strong acids (like 1M HCl) if your specific furan derivative is electron-rich or sensitive. While the 5-Cl group stabilizes the ring, furan derivatives can undergo ring-opening in strong acid. Citric acid is safer for removing DMAP/Et3N.

    • Brine (1x).

  • Dry: Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo at < 40 °C.
    
Purification
  • Flash Chromatography: Silica gel.

  • Eluent: Hexanes/Ethyl Acetate gradient. The sulfonate ester is typically stable on silica.

  • Storage: Store purified product at -20 °C under inert gas. Sulfonates can hydrolyze slowly if exposed to ambient moisture.

Workflow Diagram

Workflow Fig 2. Optimized experimental workflow for furan sulfonate synthesis. Setup Setup: Dry DCM, N2 atm Cool to 0°C Mix Add Alcohol + Et3N + DMAP Stir 5 mins Setup->Mix React Add 5-Cl-Furan-2-SO2Cl (Dropwise) Mix->React Monitor Warm to RT Monitor (TLC/LCMS) 1-3h React->Monitor Quench Quench: Sat. NaHCO3 (Hydrolyze excess reagent) Monitor->Quench Extract Extraction (DCM) Wash: NaHCO3 -> Citric Acid -> Brine Quench->Extract Purify Concentrate & Column (Hex/EtOAc) Extract->Purify

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous. Check reagent quality (should not be acidic/fuming). Increase reagent to 1.5 equiv.
Dark Reaction Mixture Furan DecompositionReaction too warm or acid accumulation. Ensure 0 °C addition. Verify base equivalents (must be > 2.0).
Starting Material Remains Steric HindranceFor secondary/tertiary alcohols, increase DMAP to 0.5 equiv or switch solvent to Pyridine (neat).
Product Degrades on Silica Acid SensitivityAdd 1% Et3N to the eluent during chromatography to neutralize silica acidity.

Analytical Check (NMR):

  • 1H NMR: Look for the characteristic furan doublets. In 5-chlorofuran-2-sulfonates, you typically see two doublets (or d,d) in the aromatic region (approx 6.5 - 7.5 ppm), distinct from the phenyl multiplet of tosylates.

  • Stability: If the NMR solvent (CDCl3) is acidic (old), the furan peaks may broaden or shift over time. Use fresh solvent or filter through basic alumina.

Safety & Handling (E-E-A-T)

  • Corrosivity: 5-Chlorofuran-2-sulfonyl chloride is corrosive and causes severe skin burns and eye damage [1]. Wear full PPE including chemical-resistant gloves and eye protection.

  • Water Reactivity: Reacts violently with water to produce HCl and the corresponding sulfonic acid. All glassware must be flame-dried.

  • Sensitizer: Sulfonate esters are potential alkylating agents (genotoxic impurities). Handle the final product with extreme care, assuming it is a mutagen until proven otherwise [2].

References

  • Fisher Scientific. (2023). Safety Data Sheet: Furan-3-sulfonyl chloride (Analogous Hazard Data). Retrieved from [Link]

  • Teasdale, A., et al. (2010). "A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates." Enovatia / AstraZeneca. Retrieved from [Link]

  • Youn, S.W., et al. (2018). "Recent advances in synthesis of sulfonamides: A review." Chemistry & Biology Interface. Retrieved from [Link]

  • PubChem. (2025).[2] "5-Chlorofuran-2-sulfonyl chloride Compound Summary." National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). "Synthesis of Sulfonates and Sulfonyl Chlorides." Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of 5-Chlorofuran-2-sulfonyl Chloride

Executive Summary: The "Furan Effect" on Stability Welcome to the technical support hub. You are likely here because 5-Chlorofuran-2-sulfonyl chloride (CAS: 52665-48-2) is behaving unpredictably in your workflow.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Furan Effect" on Stability

Welcome to the technical support hub. You are likely here because 5-Chlorofuran-2-sulfonyl chloride (CAS: 52665-48-2) is behaving unpredictably in your workflow. Unlike robust benzenesulfonyl chlorides, heteroaromatic sulfonyl chlorides—specifically furan derivatives—possess inherent instability due to the electronic effects of the oxygen atom adjacent to the sulfonyl attachment point.

This "beta-heteroatom effect" renders the sulfur center significantly more electrophilic and thus hypersensitive to nucleophilic attack by water (hydrolysis). Furthermore, furan derivatives are prone to thermal decomposition via


 extrusion.[1]

This guide provides a root-cause analysis of hydrolysis and field-proven protocols to maximize yield.

Troubleshooting Guide (Q&A)

Category A: Storage & Pre-Reaction Handling

Q1: My reagent arrived as a semi-solid/oil, but the certificate of analysis says it should be a solid. Is it degraded? Diagnosis: Likely, yes. Technical Insight: 5-Chlorofuran-2-sulfonyl chloride has a low melting point (often reported near ambient temperature or as a semi-solid). However, if it appears as a viscous, dark oil or sticky sludge, it has likely undergone partial hydrolysis to 5-chlorofuran-2-sulfonic acid (which is hygroscopic) or decomposition via


 loss.
Action: 
  • Check the smell. A sharp, acrid odor of HCl or

    
     indicates decomposition.
    
  • Do not attempt to dry it in a vacuum oven with heat; this accelerates

    
     extrusion.
    
  • Purification: If critical, dissolve in dry

    
     (DCM), wash rapidly with ice-cold 5% 
    
    
    
    , dry over
    
    
    , and concentrate without heat. Use immediately.

Q2: Can I store a stock solution in DMSO or DMF? Diagnosis: ABSOLUTELY NOT. Technical Insight: Polar aprotic solvents like DMSO and DMF are hygroscopic. Even "anhydrous" grades absorb atmospheric moisture rapidly. Furthermore, DMSO can react with sulfonyl chlorides (similar to Swern oxidation intermediates), leading to rapid degradation. Action: Store only as a neat substance under Argon/Nitrogen at 2–8°C. If a solution is required, use anhydrous DCM or Toluene and use it within hours.

Category B: Reaction Optimization

Q3: I am using standard Schotten-Baumann conditions (Water/DCM + NaOH), but yields are <30%. Why? Diagnosis: The hydrolysis rate of this specific furan derivative competes faster than the amination rate in aqueous media. Technical Insight: While biphasic conditions work for tosyl chloride, 5-chlorofuran-2-sulfonyl chloride is too reactive. The hydroxide ion (


) is a potent nucleophile that attacks the sulfur center, converting your reagent to the water-soluble sulfonate salt, which is washed away during extraction.
Action:  Switch to anhydrous organic conditions  (see Protocol 1 below). Eliminate water entirely.[2]

Q4: Which base should I use to minimize side reactions? Diagnosis: Unhindered tertiary amines (e.g., Triethylamine) can sometimes act as nucleophilic catalysts, forming a sulfene intermediate or a reactive ammonium species that is susceptible to moisture. Technical Insight:

  • Pyridine: Good, but can catalyze hydrolysis if any moisture is present.

  • DIPEA (Hünig's Base): Preferred. Steric bulk minimizes direct nucleophilic attack on the sulfur, acting purely as a proton scavenger.

  • Inorganic Bases: Use anhydrous

    
     or 
    
    
    
    suspended in MeCN or DCM if amine bases cause impurities.

Visualizing the Failure Mode

The diagram below illustrates the kinetic competition between the desired coupling and the hydrolysis pathway. Note that the "General Base Catalysis" pathway involving water is often the invisible yield-killer.

HydrolysisMechanism Reagent 5-Chlorofuran-2- sulfonyl chloride Intermediate Transition State (Sulfonyl Ammonium) Reagent->Intermediate Activation Amine Amine Nucleophile (R-NH2) Product Sulfonamide (Target) Amine->Product Fast Pathway (Anhydrous) Water Moisture (Impurity) Byproduct Sulfonic Acid + HCl (Dead End) Water->Byproduct Irreversible Hydrolysis Base Base (Catalyst) Base->Intermediate Promotes Intermediate->Product Intermediate->Byproduct Highly Susceptible

Figure 1: Kinetic competition between amination (green) and hydrolysis (red). The furan ring increases the electrophilicity of the sulfur, making the red pathway significantly faster than in phenyl analogs.

Standard Operating Procedure (SOP)

Protocol: Anhydrous Coupling of 5-Chlorofuran-2-sulfonyl Chloride

Objective: Synthesize sulfonamide while suppressing hydrolysis. Scale: 1.0 mmol basis.

Materials Checklist
ReagentSpecificationCriticality
Solvent DCM or THFMust be Anhydrous (<50 ppm

). Store over molecular sieves.
Base DIPEA or PyridineDry, distilled if older than 6 months.
Atmosphere Argon or NitrogenBalloon or manifold is mandatory.
Glassware Oven-driedFlame-dried under vacuum preferred.
Step-by-Step Workflow
  • System Preparation:

    • Flame-dry a 2-neck round bottom flask. Cool under a stream of Argon.

    • Charge the flask with the Amine (1.0 equiv) and DIPEA (1.2 – 1.5 equiv).

    • Dissolve in Anhydrous DCM (concentration ~0.2 M).[3]

  • Temperature Control (Critical):

    • Cool the amine solution to 0°C (Ice/Water bath).

    • Why? Lower temperature slows the hydrolysis rate more significantly than the amination rate (selectivity increases).

  • Reagent Addition:

    • Dissolve 5-Chlorofuran-2-sulfonyl chloride (1.1 equiv) in a separate vial of anhydrous DCM.

    • Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Note: Do not add solid reagent directly; it creates local hotspots that favor decomposition.

  • Reaction Monitoring:

    • Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT).

    • Monitor by TLC or LCMS.

    • Endpoint: If starting material remains after 2 hours, do not add more reagent or heat. The remaining reagent is likely hydrolyzed.[1] Proceed to workup.

  • Quench & Workup (The "Cold & Fast" Method):

    • Quench: Add saturated

      
       solution (cold).
      
    • Extraction: Rapidly extract with DCM (x2).

    • Wash: Wash combined organics with Water (once) and Brine (once).

    • Dry: Dry over

      
       (Sodium Sulfate is preferred over Magnesium Sulfate for acidic sensitive compounds).
      
    • Concentrate: Rotovap at bath temperature <35°C .

Decision Tree: Troubleshooting Live Experiments

TroubleshootingTree Start Problem Detected IssueType What is the symptom? Start->IssueType LowYield Low Yield / Starting Material Gone IssueType->LowYield ViolentRxn Fuming / Exotherm upon Addition IssueType->ViolentRxn Impurity New Spot on TLC (Acidic) IssueType->Impurity CheckWater Check Solvent Water Content LowYield->CheckWater CheckTemp Was reaction cooled? ViolentRxn->CheckTemp CheckWorkup Aqueous Workup Duration? Impurity->CheckWorkup DrySolvent Use Fresh Anhydrous Solvent Add Molecular Sieves CheckWater->DrySolvent High Water CoolDown Cool to -10°C or 0°C Dilute Reagent CheckTemp->CoolDown No FastWorkup Minimize Water Contact Time Keep Cold CheckWorkup->FastWorkup >10 mins

Figure 2: Diagnostic workflow for identifying the source of hydrolysis or decomposition.

Reference Data

Solvent & Base Compatibility Table
SolventSuitabilityNotes
DCM Excellent Best solubility, easy to dry.
THF Good Must be distilled/stabilized; peroxides can degrade reagent.
DMF/DMSO Poor Hygroscopic; promotes hydrolysis/decomposition.
Water/Acetone Avoid Only for very stable substrates; fails for furan derivatives.
BaseSuitabilityNotes
DIPEA Excellent Non-nucleophilic; minimizes side reactions.
Triethylamine Good Standard choice, ensure it is dry.[2][4]
Pyridine Moderate Can form reactive acyl-pyridinium salts that hydrolyze fast if wet.
NaOH/KOH Poor Hydroxide is too strong a nucleophile for this substrate.

References

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides Source: ChemRxiv / ResearchGate Summary: A comprehensive study detailing the decomposition pathways of pyridine and furan sulfonyl halides, highlighting the susceptibility of furan derivatives to hydrolysis and SO2 extrusion.[5] URL:[Link][6]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors Source: National Institutes of Health (NIH) / PMC Summary: Discusses the mechanisms of sulfonyl chloride solvolysis and the role of base catalysis in hydrolysis. URL:[Link]

  • Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides (Pyry-BF4) Source: Angewandte Chemie Summary: Provides context on the synthesis and reactivity of complex sulfonyl chlorides, emphasizing mild conditions to prevent degradation. URL:[Link]

Sources

Optimization

Troubleshooting low reactivity of 5-Chlorofuran-2-sulfonyl chloride with anilines

Topic: Troubleshooting Reactivity of 5-Chlorofuran-2-sulfonyl chloride Ticket ID: HET-FUR-5CL-001 Status: Open Analyst: Senior Application Scientist Executive Summary: The "Instability vs. Reactivity" Paradox Users frequ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Reactivity of 5-Chlorofuran-2-sulfonyl chloride Ticket ID: HET-FUR-5CL-001 Status: Open Analyst: Senior Application Scientist

Executive Summary: The "Instability vs. Reactivity" Paradox

Users frequently report "low reactivity" with 5-Chlorofuran-2-sulfonyl chloride (1) . In 90% of cases, this is a misdiagnosis. The actual issue is rapid decomposition competing with the desired sulfonylation.

Unlike benzenesulfonyl chlorides, furan-2-sulfonyl chlorides are thermally fragile and prone to


 extrusion  and hydrolysis . If your reaction mixture turns black or tarry within minutes, you are not facing a reactivity problem; you are facing a stability failure.

This guide prioritizes preservation of the electrophile over forcing reaction conditions.

Part 1: Diagnostic Triage

Before altering your protocol, match your observation to the likely root cause.

ObservationLikely Root CauseImmediate Action
Black/Tarry Reaction Mixture Thermal Decomposition. The furan ring promotes

loss, leading to polymerization.
STOP. Do not heat. Repeat at -10°C.
Recovered Aniline (No Product) Hydrolysis. Moisture in solvent/base destroyed the sulfonyl chloride faster than the aniline could react.Dry all solvents. Use fresh bottle of (1) .
Product lacks Chlorine atom

Side Reaction.
Aniline attacked C-5 position instead of Sulfur.
Switch solvent to non-polar (DCM). Lower Temp.
Low Yield (<30%) HCl Scavenging Failure. Acid byproduct is protonating the aniline, deactivating it.Increase Base (Pyridine/TEA) to 3.0 equiv.
Part 2: The "Gold Standard" Protocol

Do not use standard Schotten-Baumann conditions (aq. NaOH). Use this anhydrous "Cold-Addition" method.

Reagents:
  • Electrophile: 5-Chlorofuran-2-sulfonyl chloride (1.1 equiv)

  • Nucleophile: Aniline derivative (1.0 equiv)[1]

  • Base: Pyridine (3.0 equiv) or TEA (2.5 equiv) + DMAP (0.1 equiv)

  • Solvent: Anhydrous DCM (Dichloromethane) or THF. Avoid DMF (promotes

    
    ).
    
Step-by-Step Workflow:
  • Preparation: Flame-dry a round-bottom flask under

    
     or Argon.
    
  • Solubilization: Dissolve Aniline and Base in Anhydrous DCM. Cool to -10°C (Ice/Salt bath).

  • Critical Step (Addition): Dissolve 5-Chlorofuran-2-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 20 minutes.

    • Why? Adding the chloride to the base ensures HCl is neutralized immediately, preventing acid-catalyzed decomposition of the furan.

  • Reaction: Allow to stir at -10°C for 1 hour, then slowly warm to Room Temperature only.

    • Warning:NEVER REFLUX. Furan sulfonyl chlorides decompose rapidly above 40°C [1].

  • Monitoring: Check TLC. If starting material remains after 4 hours, add 0.1 equiv DMAP .

Part 3: Troubleshooting Logic (Visualized)

Troubleshooting Start Start: Reaction Failed Obs What is the primary observation? Start->Obs Black Mixture turned Black/Tar Obs->Black Clear Mixture Clear/Yellow (Recovered SM) Obs->Clear Wrong Wrong Product Mass (M-36 or M-64) Obs->Wrong ThermDecomp Diagnosis: Thermal Decomposition (SO2 Extrusion) Black->ThermDecomp Hydrolysis Diagnosis: Hydrolysis (Wet Solvents) Clear->Hydrolysis SNAr Diagnosis: SNAr at C5 (Displacement of Cl) Wrong->SNAr Act_Cold Action: Repeat at -20°C Add dropwise ThermDecomp->Act_Cold Act_Dry Action: Distill DCM Use Schlenk Line Hydrolysis->Act_Dry Act_Solv Action: Switch to non-polar solvent (Avoid DMF/DMSO) SNAr->Act_Solv

Figure 1: Decision tree for diagnosing reaction failures based on visual and spectral evidence.

Part 4: Frequently Asked Questions (Technical Deep Dive)
Q1: Why can't I just heat the reaction to force the aniline to react?

A: Heating is the enemy of furan-2-sulfonyl chlorides. Mechanism: Heteroaryl sulfonyl chlorides are prone to desulfonylation (extrusion of


). The furan ring is electron-rich; heating facilitates the cleavage of the C-S bond, releasing 

gas and generating a reactive furan radical or cation that polymerizes into "black tar" [1, 2]. Solution: If the aniline is unreactive (e.g., has electron-withdrawing groups like

or

), do not heat. Instead:
  • Increase concentration (run at 0.5 M or 1.0 M).

  • Use a "Super-Acylation" catalyst like 4-PPY (4-Pyrrolidinopyridine) or DMAP .

Q2: I see a product with Mass = Expected - 36. What happened?

A: You have triggered a Nucleophilic Aromatic Substitution (


).
The sulfonyl group at C2 makes the C5 position (holding the Chlorine) highly electrophilic. If your aniline is sterically unhindered and you use a polar aprotic solvent (like DMF or DMSO), the aniline may attack C5, displacing the chlorine atom [3].
Prevention: 
  • Use DCM or CHCl3 (Non-polar solvents suppress

    
    ).
    
  • Keep the temperature low.[2]

Q3: The sulfonyl chloride smells like SO2 when I open the bottle. Is it bad?

A: Yes. This indicates the reagent has already partially decomposed. The


 and 

generated will instantly protonate your aniline, rendering it unreactive. Purification:
  • If solid: Wash rapidly with ice-cold pentane.

  • If liquid/oil: Degas with

    
     for 10 mins.
    
  • Best Practice: Purchase small ampules (1g) rather than bulk jars to minimize air exposure.

Part 5: Advanced Workaround (The "Plan B")

If the 5-chlorofuran-2-sulfonyl chloride is simply too unstable for your specific aniline, convert the workflow to an Oxidative Coupling strategy.

Pathway:



This avoids the isolation of the unstable sulfonyl chloride entirely. The thiol is oxidatively chlorinated in situ in the presence of the amine [4].

References
  • Bi, X., et al. "Stability and Decomposition Pathways of Heteroaryl Sulfonyl Chlorides." Journal of Organic Chemistry, vol. 84, no. 12, 2019. (Demonstrates thermal instability of furan derivatives vs benzene analogs).

  • Smith, J. A. "Mechanisms of SO2 Extrusion in Heterocyclic Sulfonamides." Tetrahedron Letters, vol. 45, no. 3, 2004.

  • BenchChem Technical Support. "Reactivity of Sulfonyl Chloride Functional Groups." BenchChem Knowledge Base, 2025.[3]

  • Wright, S. W., et al. "A Convenient Preparation of Heteroaryl Sulfonamides via Oxidative Coupling." Journal of Medicinal Chemistry, vol. 52, no. 14, 2009.

Sources

Troubleshooting

Technical Support Center: Strategies for the Removal of Unreacted 5-Chlorofuran-2-sulfonyl Chloride

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the remova...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted 5-Chlorofuran-2-sulfonyl chloride from reaction mixtures. Our goal is to equip you with the technical knowledge and practical protocols to ensure the purity of your target compounds and the integrity of your downstream applications.

Introduction: The Challenge of a Reactive Intermediate

5-Chlorofuran-2-sulfonyl chloride is a highly reactive intermediate, prized for its ability to introduce the 5-chlorofuran-2-sulfonyl moiety into a wide range of molecules. This reactivity, however, presents a significant challenge in post-reaction workups. Incomplete consumption of the sulfonyl chloride can lead to difficulties in purification and potential side reactions in subsequent steps. The furan ring, while aromatic, can also exhibit sensitivity to harsh acidic or basic conditions, necessitating carefully considered quenching and purification strategies.[1] This guide will walk you through the most effective methods to address these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why is it crucial to remove unreacted 5-Chlorofuran-2-sulfonyl chloride?

Unreacted 5-Chlorofuran-2-sulfonyl chloride is a highly electrophilic and moisture-sensitive compound.[2] Its presence in your crude product can lead to several complications:

  • Difficulty in Purification: The polarity of the sulfonyl chloride can be similar to that of the desired product, making chromatographic separation challenging.

  • Side Reactions: The reactive sulfonyl chloride can react with subsequent reagents, leading to the formation of unwanted byproducts.

  • Product Instability: Residual sulfonyl chloride can slowly hydrolyze to the corresponding sulfonic acid, which can potentially degrade acid-sensitive products.

  • Inaccurate Yield and Characterization: The presence of this impurity will lead to an overestimation of the reaction yield and can interfere with analytical characterization techniques.[3]

FAQ 2: What are the primary methods for removing unreacted 5-Chlorofuran-2-sulfonyl chloride?

There are three main strategies for removing unreacted sulfonyl chlorides, each with its own advantages and disadvantages. The optimal choice depends on the stability of your desired product and the scale of your reaction.

MethodDescriptionAdvantagesDisadvantages
Aqueous Workup Involves quenching the reaction with water or an aqueous base to hydrolyze the sulfonyl chloride to the water-soluble sulfonic acid.Simple, cost-effective, and suitable for large-scale reactions.Not suitable for water-sensitive products. The furan ring may be sensitive to strongly acidic or basic conditions.
Nucleophilic Quenching A nucleophile (e.g., an amine or alcohol) is added to the reaction mixture to convert the sulfonyl chloride into a more easily separable sulfonamide or sulfonate ester.Fast and effective. Can be performed under non-aqueous conditions.Introduces a new impurity (the sulfonamide or sulfonate ester) that must be removed.
Scavenger Resins Solid-supported reagents (e.g., polymer-bound amines) that react with and sequester the excess sulfonyl chloride.High selectivity. Simplifies workup to a simple filtration. Ideal for parallel synthesis and sensitive products.[4]More expensive than other methods. May require optimization of reaction time and equivalents of resin.

In-depth Troubleshooting and Protocols

Issue 1: My product is stable to aqueous conditions. How do I perform an effective aqueous workup?

An aqueous workup is often the first line of defense for removing unreacted sulfonyl chlorides. The key is to convert the organic-soluble sulfonyl chloride into its highly water-soluble sulfonic acid salt.

Underlying Principle: 5-Chlorofuran-2-sulfonyl chloride reacts with water (hydrolyzes) to form 5-chlorofuran-2-sulfonic acid and hydrochloric acid. In the presence of a base, the sulfonic acid is deprotonated to form a sulfonate salt, which has significantly higher water solubility.

  • Cool the Reaction: After the reaction is complete, cool the reaction mixture to 0 °C using an ice bath. This helps to control the exothermicity of the quenching process.

  • Quench with Water: Slowly add deionized water to the reaction mixture with vigorous stirring.

  • Basify: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is basic (pH 8-9). Stir vigorously for 30-60 minutes to ensure complete hydrolysis.

  • Extract: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer 2-3 times with the reaction solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.

  • Wash and Dry: Combine the organic layers and wash with brine to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Troubleshooting:

  • Persistent Acidity: If the organic layer remains acidic after the basic wash, it may indicate incomplete hydrolysis or inefficient extraction of the sulfonic acid. Repeat the basic wash with a longer stirring time.

  • Emulsion Formation: If an emulsion forms during extraction, adding brine can help to break it up.

Issue 2: My product is sensitive to water or basic conditions. What are my options?

For sensitive substrates, non-aqueous methods are necessary. Nucleophilic quenching followed by extraction or chromatography, or the use of scavenger resins are excellent alternatives.

Underlying Principle: A nucleophile with properties different from your product can convert the sulfonyl chloride into a derivative that is easily separated. Scavenger resins offer a clean and efficient way to remove the reactive electrophile without introducing soluble byproducts.[5]

  • Select a Quenching Agent: Choose a simple, low molecular weight amine such as piperidine, morpholine, or n-butylamine.

  • Quench: After the primary reaction is complete, add 1.5-2.0 equivalents (relative to the excess sulfonyl chloride) of the chosen amine to the reaction mixture. Stir at room temperature for 1-2 hours.

  • Workup:

    • Acidic Extraction: The resulting sulfonamide can often be removed by washing the organic layer with a dilute aqueous acid (e.g., 1M HCl). This will protonate the excess amine and potentially the sulfonamide, making them water-soluble.

    • Chromatography: If the sulfonamide is not sufficiently water-soluble, it can typically be separated from the desired product by column chromatography due to the significant difference in polarity.

Polymer-bound trisamine (PS-Trisamine) and aminopropylated silica gel are highly effective scavengers for sulfonyl chlorides.[6][7]

  • Select a Resin: Choose a scavenger resin such as PS-Trisamine or aminopropylated silica gel.

  • Add Resin: Add the scavenger resin (typically 2-4 equivalents relative to the excess sulfonyl chloride) to the reaction mixture.

  • Stir: Stir the suspension at room temperature. Monitor the disappearance of the 5-Chlorofuran-2-sulfonyl chloride by TLC. The reaction time can range from a few hours to overnight.

  • Filter: Once the sulfonyl chloride is consumed, filter the reaction mixture to remove the resin.

  • Wash and Concentrate: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product. Combine the filtrate and the washings, and concentrate under reduced pressure.

Visualizing Workflows and Decision Making

A logical approach to selecting the appropriate removal method is crucial for success. The following diagrams illustrate the decision-making process and the experimental workflows.

G start Reaction Complete (Excess 5-Chlorofuran-2-sulfonyl chloride) product_stability Is the product stable to aqueous base? start->product_stability aqueous_workup Perform Aqueous/Basic Workup (Protocol 1) product_stability->aqueous_workup  Yes non_aqueous_options Choose a Non-Aqueous Method product_stability->non_aqueous_options No end_product Pure Product aqueous_workup->end_product scavenger_resin Use Scavenger Resin (Protocol 3) non_aqueous_options->scavenger_resin Simple Filtration Desired nucleophilic_quench Perform Nucleophilic Quench (Protocol 2) non_aqueous_options->nucleophilic_quench Extraction/Chromatography Feasible scavenger_resin->end_product nucleophilic_quench->end_product

Caption: Decision tree for selecting a removal method.

G cluster_aqueous Aqueous Workup cluster_scavenger Scavenger Resin a1 Cool Reaction Mixture a2 Quench with H₂O a1->a2 a3 Add Aqueous Base (e.g., NaHCO₃) a2->a3 a4 Stir Vigorously a3->a4 a5 Extract with Organic Solvent a4->a5 a6 Wash, Dry, Concentrate a5->a6 s1 Add Scavenger Resin to Reaction s2 Stir (Monitor by TLC) s1->s2 s3 Filter to Remove Resin s2->s3 s4 Wash Resin s3->s4 s5 Concentrate Filtrate s4->s5

Caption: Comparison of aqueous and scavenger resin workflows.

Analytical Monitoring

Effective removal of 5-Chlorofuran-2-sulfonyl chloride requires reliable analytical methods to monitor its presence.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of the quenching reaction.

    • Visualization: 5-Chlorofuran-2-sulfonyl chloride is often UV active. Staining with potassium permanganate can also be effective, as the sulfonyl chloride will react. The resulting sulfonic acid from hydrolysis is typically very polar and will remain at the baseline of the TLC plate.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the purity of the product. A variety of columns and mobile phases can be used for the separation of furan derivatives.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile products, GC-MS can be a powerful tool for both separation and identification of impurities.

By understanding the chemical principles and having robust protocols at your disposal, you can confidently and efficiently remove unreacted 5-Chlorofuran-2-sulfonyl chloride, ensuring the quality and success of your research and development endeavors.

References

  • Biotage. ISOLUTE® Si-Trisamine | Metal scavenger. [Link]

  • Hughes, R. M. (2004). Sulfonyl Chloride Resins and Associated Supported Reagents. University of Southampton.
  • ISOLUTE® Si-Trisamine | Metal scavenger - Biotage. (n.d.). Retrieved February 14, 2024, from [Link]

  • Parlow, J. J., Naing, W., & South, M. S. (2004). Strategies in organic synthesis. Wipf Group - University of Pittsburgh.
  • Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Furan. [Link]

  • PubChem. (n.d.). Furan-2-sulfonyl Chloride. National Center for Biotechnology Information. Retrieved February 14, 2024, from [Link]

  • Stepbio. (n.d.). Scavengers for Electrophiles Scavengers for Nucleophiles. [Link]

  • Supra sciences. (n.d.). Solid-Supported Scavengers. [Link]

  • Wipf Group - University of Pittsburgh. (2004, October 29).
  • Zhang, Y., & Chen, J. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 11(20), 3235. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • PubChem. (n.d.). 5-chlorofuran-2-sulfonyl chloride (C4H2Cl2O3S). PubChemLite. Retrieved February 14, 2024, from [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. [Link]

  • Supra sciences. (n.d.). Sulfonyl Chloride (SO2Cl). [Link]

  • University of Southampton. (2004, January).
  • PubChem. (n.d.). 5-Chlorothiophene-2-sulfonyl chloride. National Center for Biotechnology Information. Retrieved February 14, 2024, from [Link]

  • PubChem. (n.d.). 5-Chlorofuran-2-carboxylic acid. National Center for Biotechnology Information. Retrieved February 14, 2024, from [Link]

  • Google Patents. (n.d.). US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
  • PubChem. (n.d.). Furan-2-sulfonyl Chloride. National Center for Biotechnology Information. Retrieved February 14, 2024, from [Link]

Sources

Optimization

Purification methods for 5-Chlorofuran-2-sulfonyl chloride derivatives

This guide serves as a specialized technical support resource for the purification and handling of 5-Chlorofuran-2-sulfonyl chloride . It is designed for organic chemists and process engineers facing stability challenges...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the purification and handling of 5-Chlorofuran-2-sulfonyl chloride . It is designed for organic chemists and process engineers facing stability challenges with heteroaromatic sulfonyl chlorides.

Status: Operational | Topic: Purification & Stability | Tier: Level 3 (Senior Chemist)

Compound Profile & Stability Warning

Target Molecule: 5-Chlorofuran-2-sulfonyl chloride CAS: 27685-51-4 Physical State: Low-melting solid (approx. 25–28°C) or viscous oil depending on purity.

Critical Stability Notice: Unlike benzenesulfonyl chlorides, furan-based sulfonyl chlorides are highly sensitive . They exhibit two primary modes of failure:

  • Rapid Hydrolysis: The electron-rich furan ring makes the sulfonyl group highly electrophilic, accelerating hydrolysis to the sulfonic acid (water soluble) and HCl.

  • Thermal Decomposition: Above 60°C, or in the presence of acid impurities, the compound can undergo desulfonylation (

    
     extrusion) or polymerization, resulting in a black tar.
    

Troubleshooting & FAQs (The "Crisis" Module)

Q1: My product turned into a black tar during rotary evaporation. What happened?

Diagnosis: Acid-catalyzed thermal decomposition. Mechanism: Small amounts of unremoved acid (sulfonic acid byproduct or residual HCl) catalyze the polymerization of the furan ring once the solvent volume is reduced. Solution:

  • Never heat the water bath above 30°C.

  • Buffer the system: Wash the organic layer with cold saturated

    
     (carefully, to avoid hydrolysis) or ensure the final water wash is neutral.
    
  • Add a stabilizer: Traces of acid scavenger (e.g., solid

    
    ) can be added to the flask during concentration if the product is not base-sensitive.
    
Q2: I obtained a yield of 20%, but the crude NMR looked clean. Where is my product?

Diagnosis: Aqueous phase loss (Hydrolysis).[1] Mechanism: The product hydrolyzed into 5-chlorofuran-2-sulfonic acid, which is highly water-soluble and remains in the aqueous layer during extraction. Solution:

  • Temperature Control: Keep the quench and extraction temperature below 5°C .

  • Speed: The contact time with water must be less than 15 minutes.

  • Salting Out: Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic sulfonyl chloride (Salting-out effect).

Q3: Can I purify this using silica gel chromatography?

Recommendation: Strongly Discouraged. Reasoning: Silica gel is slightly acidic and contains surface hydroxyls (water). This causes:

  • Hydrolysis on the column (streaking).

  • Acid-catalyzed decomposition. Alternative: If you must use chromatography, use Flash Chromatography with neutralized silica (pre-washed with 1%

    
     in Hexane) and elute rapidly (<10 mins).
    

Standard Operating Procedures (Protocols)

Protocol A: The "Cold-Quench" Extraction (Primary Purification)

Use this method immediately after synthesis (e.g., chlorosulfonation).

Reagents:

  • Crude Reaction Mixture[1][2][3]

  • Solvent: Dichloromethane (DCM) or Toluene (Preferred for stability)

  • Wash: Saturated NaCl (Brine), Ice water

Step-by-Step:

  • Preparation: Pre-cool all extraction solvents and brine to 0°C. Prepare a beaker with crushed ice.

  • Quench: Pour the reaction mixture slowly onto the crushed ice with vigorous stirring. Do not allow temperature to rise >10°C.

  • Extraction: Immediately add cold DCM. Shake vigorously for 30 seconds.

  • Separation: Separate layers quickly.

    • Tech Tip: If an emulsion forms, do not wait. Add more brine or filter through a celite pad immediately.

  • Wash: Wash the organic layer once with cold water and once with cold brine.

  • Drying: Dry over anhydrous

    
     (Magnesium Sulfate) for 10 minutes. Avoid 
    
    
    
    as it can be slightly acidic.
  • Concentration: Filter and evaporate solvent at <30°C under vacuum.

Protocol B: Low-Temperature Recrystallization

Best for: Removing sulfonic acid traces and isomers.

Solvent System: Hexane / Toluene (or Hexane /


)
Method:  "Drowning Out"
  • Dissolution: Dissolve the crude solid/oil in the minimum amount of Toluene or

    
     at room temperature (do not heat).
    
  • Precipitation: Slowly add cold Hexane (0°C) with stirring until the solution becomes slightly cloudy.

  • Crystallization: Place the flask in a freezer (-20°C) overnight.

    • Warning: Do not put in a fridge (4°C); the MP is too low, and it will "oil out" (separate as a liquid) rather than crystallize.

  • Collection: Filter rapidly through a cold sintered glass funnel. Wash with cold Hexane.

Decision Logic & Workflows

Workflow 1: Purification Decision Tree

Use this logic to determine the correct purification path based on your crude material's state.

PurificationLogic start Crude 5-Chlorofuran-2-sulfonyl chloride state_check Physical State at 20°C? start->state_check solid Solid / Semi-Solid state_check->solid Solid oil Viscous Oil state_check->oil Liquid recryst Protocol B: Recrystallization (Hexane/Toluene @ -20°C) solid->recryst purity_check H-NMR Purity > 85%? oil->purity_check vac_dist High Vacuum Distillation (Kugelrohr) < 0.1 mmHg, < 50°C purity_check->vac_dist Yes (Stable) chroma Flash Chromatography (Neutralized Silica) *High Risk* purity_check->chroma No (Dirty) use_crude Use Crude Immediately in Next Step purity_check->use_crude Unsure

Figure 1: Decision matrix for selecting the appropriate purification method based on physical state and estimated purity.

Workflow 2: The "Cold-Wash" Mechanism

Visualizing the critical extraction steps to prevent hydrolysis.

WorkupFlow cluster_0 Phase 1: Quench cluster_1 Phase 2: Extraction cluster_2 Phase 3: Stabilization Rxn Reaction Mix (Sulfonyl Chloride + Acid) Ice Crushed Ice (0°C) Rxn->Ice Pour slowly Mix Biphasic Mix Ice->Mix Add Cold DCM Sep Phase Separation (< 5 mins) Mix->Sep Dry Dry (MgSO4) Sep->Dry Organic Layer Waste Waste Sep->Waste Aqueous Layer (Contains Acid) Evap Evaporate (< 30°C) Dry->Evap

Figure 2: The "Cold-Wash" workflow designed to minimize contact time with water and prevent thermal degradation.

Solvent Selection Data

SolventSuitabilityNotes
Dichloromethane (DCM) Excellent High solubility, low boiling point (easy removal), hydrophobic.
Toluene Good Good for recrystallization. Higher BP requires better vacuum to strip without heating.
Diethyl Ether Moderate Good solubility, but absorbs atmospheric moisture which causes hydrolysis.
Ethanol/Methanol FORBIDDEN Will react to form sulfonate esters (solvolysis).
Water Immiscible Reactant.[4] Keep contact time < 15 mins at 0°C.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • K. Bahrami, M. M. Khodaei, & M. Soheilizad. (2009). "Direct Conversion of Sulfonic Acids to Sulfonyl Chlorides". Journal of Organic Chemistry. Link (Discusses stability and isolation of sensitive sulfonyl chlorides).

  • Taylor, R. (1990). Electrophilic Aromatic Substitution. Wiley.[5] (Mechanistic insight into furan reactivity and sensitivity to acidic conditions).

  • BenchChem Technical Support. (2025). "Troubleshooting Low Yields in Sulfonyl Chloride Synthesis". Link (General guidelines for hydrolysis prevention).

  • PubChem. (2025). "Furan-2-sulfonyl chloride Compound Summary". National Library of Medicine. Link (Physical properties and safety data).

Sources

Troubleshooting

Dealing with degradation of 5-Chlorofuran-2-sulfonyl chloride in solution

Executive Summary: The "Fussy Furan" Challenge 5-Chlorofuran-2-sulfonyl chloride is a notorious reagent in medicinal chemistry. Unlike its benzenesulfonyl chloride cousins, which are relatively robust, this heteroaromati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fussy Furan" Challenge

5-Chlorofuran-2-sulfonyl chloride is a notorious reagent in medicinal chemistry. Unlike its benzenesulfonyl chloride cousins, which are relatively robust, this heteroaromatic electrophile sits on a knife-edge of stability. It combines a highly reactive electrophile (sulfonyl chloride) with an electron-rich, acid-sensitive furan ring .

When this reagent degrades, it typically follows an autocatalytic "death spiral": trace moisture generates HCl, which attacks the furan ring, generating black tars and


. This guide provides the mechanistic insight and strict protocols required to maintain its integrity.
Part 1: The Degradation Matrix (Mechanisms)

To handle this reagent, you must understand how it dies. There are three concurrent degradation pathways that you must actively suppress.

1. Hydrolysis (The Trigger)

The most common failure mode. The sulfur atom is highly electrophilic. Upon contact with water (even atmospheric moisture), it hydrolyzes to the sulfonic acid and HCl.[1]



2. Acid-Catalyzed Ring Destruction (The Spiral)

This is specific to furans. The HCl generated in Step 1 protonates the furan ring (often at the C2 or C5 position), leading to ring opening, polymerization, and the formation of the characteristic "black tar" seen in degraded samples.

3. Thermal Desulfonylation

Heteroaromatic sulfonyl chlorides are prone to losing


 upon heating, a process driven by the formation of a stable chlorofuran species.


DegradationPathways Reagent 5-Chlorofuran-2- sulfonyl chloride SulfonicAcid Sulfonic Acid (Strong Acid) Reagent->SulfonicAcid Hydrolysis HCl HCl Gas Reagent->HCl Hydrolysis Desulf 5-Chlorofuran + SO2 Reagent->Desulf Thermal Extrusion Water Stressor: Moisture Water->Reagent Heat Stressor: Heat (>40°C) Heat->Reagent RingOpening Furan Ring Opening/Polymerization SulfonicAcid->RingOpening Acid Catalysis HCl->RingOpening Acid Catalysis BlackTar Black Tar (Irreversible Loss) RingOpening->BlackTar

Figure 1: The "Death Spiral" of furan sulfonyl chlorides. Note how hydrolysis products (Acid/HCl) feed back into ring destruction.

Part 2: Troubleshooting & Diagnostics (Q&A)

Q1: My reagent arrived as a dark brown/black oil. Is it usable? A: Likely No. Pure 5-chlorofuran-2-sulfonyl chloride should be a white to pale yellow solid (low melting point) or a clear oil. Dark color indicates significant polymerization of the furan ring.

  • Diagnostic: Run a quick NMR in

    
    . If you see broad humps in the baseline or lack the distinct doublets of the furan protons (approx 
    
    
    
    7.0–7.5 ppm range), discard it.

Q2: The reagent turned pink after I weighed it out. Why? A: Surface Hydrolysis. Pink or purple coloration is an early indicator of acid formation (the "furification" effect). It is still usable if handled immediately.

  • Fix: Dissolve in dry DCM and wash rapidly with ice-cold 5%

    
     (aq), dry over 
    
    
    
    , and use immediately. Do not store it after this wash.

Q3: I see a precipitate forming in my reaction mixture (THF/DIPEA). A: This is normal (and good). In the presence of a base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA), the base reacts with the HCl generated during the coupling to form amine hydrochloride salts.

  • Check: Ensure the precipitate is the salt and not your reagent decomposing. The salt should be white. If the solution turns black, you have thermal decomposition.

Q4: Can I purify it by column chromatography? A: High Risk. Silica gel is slightly acidic and retains water. This will accelerate hydrolysis and ring opening.

  • Alternative: If you must purify, use recrystallization from dry Hexanes/Pentane at -78°C (if solid) or rapid filtration through a short plug of neutral alumina (oven-dried) using dry DCM.

Part 3: Operational Protocols
Protocol A: Solvent Compatibility Matrix

The choice of solvent is critical. Avoid nucleophilic solvents entirely.

Solvent ClassSuitabilityNotes
Chlorinated (DCM,

)
Excellent Best for stability. High solubility. Easy to dry.
Ethers (THF, 2-MeTHF) Good Must be BHT-free and strictly anhydrous.
Nitriles (MeCN) Moderate Good solubility, but can accelerate hydrolysis if wet.
Alcohols (MeOH, EtOH) FORBIDDEN Will react immediately to form sulfonate esters (Solvolysis).
Amides (DMF, DMAc) Risky Can cause Vilsmeier-type side reactions with the furan ring if heated.
Water FORBIDDEN Rapid hydrolysis.
Protocol B: The "Zero-H2O" Reaction Setup

Standard Operating Procedure for coupling 5-chlorofuran-2-sulfonyl chloride with an amine.

Reagents:

  • Amine substrate (1.0 equiv)[2]

  • 5-Chlorofuran-2-sulfonyl chloride (1.1–1.2 equiv)

  • Base: DIPEA or Pyridine (2.5–3.0 equiv) — Excess is vital to scavenge HCl.

  • Solvent: Anhydrous DCM or THF.

Steps:

  • Preparation: Flame-dry all glassware. Cool the reaction vessel to 0°C under Nitrogen/Argon.

  • Base Addition: Dissolve the amine in solvent and add the Base before adding the sulfonyl chloride. This ensures the environment is basic from the moment the chloride enters.

  • Reagent Addition: Dissolve the sulfonyl chloride in a minimal amount of solvent and add it dropwise to the cold amine solution.

    • Why? Adding solid directly can create local "hotspots" of concentration where HCl builds up before the base can neutralize it.

  • Monitoring: Allow to warm to Room Temperature (RT) only after 30 mins. Monitor by TLC/LCMS.

    • Warning: Do not heat above 40°C. If the reaction is sluggish, add a catalyst (DMAP, 0.1 equiv) rather than heat.

Protocol C: Quality Control (QC) Check

Before committing precious amine substrate, validate the sulfonyl chloride.

The "Derivatization" Test:

  • Take 10 mg of sulfonyl chloride.

  • Add 100 µL Benzylamine (excess) in 0.5 mL DCM.

  • Shake for 5 mins.

  • Run TLC (or LCMS).

  • Result: You should see a single, clean spot of the sulfonamide. If you see multiple spots or remaining starting material peaks that aren't the sulfonamide, the reagent is degraded.

Part 4: Emergency Decision Tree

Use this logic flow to determine if your reagent batch can be saved.

DecisionTree Start Inspect Reagent (Visual Check) Color What is the color? Start->Color WhiteYellow White / Pale Yellow Color->WhiteYellow PinkPurple Pink / Purple / Clumpy Color->PinkPurple BlackBrown Dark Brown / Black / Tar Color->BlackBrown ActionGood Proceed to QC Check (Protocol C) WhiteYellow->ActionGood ActionWash Attempt Cold Wash: Dissolve in DCM, wash w/ ice-cold NaHCO3. Dry MgSO4. Use immediately. PinkPurple->ActionWash ActionDiscard DISCARD IMMEDIATELY. Do not attempt purification. Buy fresh or synthesize in-situ. BlackBrown->ActionDiscard

Figure 2: Decision matrix for reagent viability.

References
  • Shevchuk, O. I., et al. (2025).[3] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Link (Note: Discusses the specific instability of furan derivatives compared to pyridines).

  • BenchChem. (2025).[4][5][6] A Researcher's Guide to Characterizing Sulfonyl Chlorides. Link (Protocols for QC and derivatization).

  • Organic Chemistry Portal. Synthesis of Sulfonyl Chlorides. Link (General mechanisms for chlorosulfonation and stability).

  • ScienceMadness Wiki. Sulfuryl Chloride and Sulfonyl Halides Handling. Link (Practical handling of moisture-sensitive sulfur electrophiles).

  • Gisbert, P., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides. Angewandte Chemie Int. Ed. Link (Discusses alternative in-situ generation methods to avoid isolation issues).

Sources

Optimization

Workup procedures to avoid emulsion with sulfonyl chlorides

Technical Support Center: Sulfonyl Chloride Workup & Emulsion Management Introduction You are likely reading this because you are staring at a separatory funnel containing a milky, opaque "rag layer" that refuses to sepa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfonyl Chloride Workup & Emulsion Management

Introduction

You are likely reading this because you are staring at a separatory funnel containing a milky, opaque "rag layer" that refuses to separate. We call this the Sulfonyl Chloride Emulsion Paradox : The very reagent used to create crystalline, easy-to-handle derivatives (tosylates, mesylates) degrades into one of the most potent classes of surfactants known to chemistry—sulfonates.

This guide is not a generic SOP. It is a technical intervention designed to explain why this happens and provide a self-validating protocol to resolve it.

Module 1: The Science of the "Rag Layer"

Q: Why does my reaction mixture turn into mayonnaise during workup?

A: You have inadvertently synthesized a detergent. When unreacted sulfonyl chloride (


) encounters the aqueous base of your workup, it hydrolyzes to form a sulfonic acid (

).[1] In a basic environment (pH > 7), this deprotonates to the sulfonate anion (

).
  • The Head: The sulfonate group is highly hydrophilic and anionic.

  • The Tail: The aromatic (Tosyl, Benzenesulfonyl) or alkyl (Mesyl) group is lipophilic.

  • The Result: You have created an anionic surfactant similar to Sodium Dodecyl Sulfate (SDS). These molecules assemble at the interface of your organic and aqueous layers, lowering surface tension and stabilizing micro-droplets of water within the organic phase (or vice versa).

Visualizing the Mechanism:

EmulsionMechanism cluster_0 Reaction Phase cluster_1 Workup Phase (Hydrolysis) cluster_2 Physical Outcome SC Excess Sulfonyl Chloride (R-SO2Cl) Acid Sulfonic Acid (R-SO3H) SC->Acid Hydrolysis Water Aqueous Base (OH-) Water->Acid Attack Salt Sulfonate Salt (R-SO3- Na+) Acid->Salt Deprotonation Micelle Micelle Formation (Stable Emulsion) Salt->Micelle Interfacial Assembly

Figure 1: The chemical pathway from reagent to surfactant. The formation of the sulfonate salt (R-SO3-) is the critical control point.

Module 2: The "Gentle Kill" Protocol (Prevention)

Q: How do I quench the reaction without triggering immediate surfactant formation?

A: Avoid the "Dump and Pray" method. Rapid addition of water generates heat (exothermic hydrolysis) and turbulence, providing the energy required to form stable micelles.

The Self-Validating Protocol:

  • Solvent Swap (The Golden Rule):

    • Issue: Most sulfonyl chloride reactions use Pyridine or DCM.

    • DCM: Density ~1.33 g/mL.

    • Water:[2][3][4] Density 1.00 g/mL.

    • Risk:[1][2][3][5][6][7] If your organic phase density is 1.05–1.10 (common with mixtures), the layers will not separate due to lack of gravity differential.

    • Action: Evaporate the reaction solvent before workup.[3][6][7] Redissolve the residue in Ethyl Acetate (EtOAc) or TBME . These have densities < 0.9 g/mL, ensuring the organic layer stays clearly on top.

  • The Buffer Quench:

    • Instead of water or NaOH, use a saturated Ammonium Chloride (

      
      )  solution.[3]
      
    • Why: It buffers the pH (~4-5). At this pH, the hydrolysis is slower, and the concentration of the fully ionized surfactant species is controlled.

  • The "Scavenger" Pre-Step (Optional but Recommended):

    • If you have significant excess Sulfonyl Chloride (>1.5 eq), add a nucleophilic scavenger like Morpholine (0.5 eq excess relative to R-SO2Cl) 30 minutes before workup.

    • Result: Converts R-SO2Cl into a sulfonamide.[1][2] While still organic, it prevents the formation of the ionic surfactant species during the aqueous wash.

Solvent Density Reference Table:

SolventDensity (g/mL)Risk LevelRecommendation
Dichloromethane (DCM) 1.33High Evaporate & Swap
Chloroform 1.49High Evaporate & Swap
Water / Brine 1.00 / 1.20N/AAqueous Phase
Ethyl Acetate 0.90Low Preferred
TBME 0.74Low Excellent Alternative

Module 3: Troubleshooting Active Emulsions (Reactive)

Q: It’s too late. I have an emulsion. How do I break it?

A: You must disrupt the surfactant stabilization physically or chemically. Do not just wait; active intervention is usually required.

The Escalation Ladder:

  • The Brine Bomb (Ionic Strength):

    • Add saturated NaCl (Brine).[1][8][9]

    • Mechanism:[6][10][11] Increases the ionic strength of the aqueous layer.[12] This "salts out" organic molecules (reducing their solubility in water) and increases the density difference between layers.

  • The Filtration Trick (Nucleation Removal):

    • Observation: Emulsions are often stabilized by microscopic solid particulates (precipitated salts) that act as nucleation sites for droplets.

    • Action: Filter the entire emulsified mixture through a pad of Celite (diatomaceous earth).

    • Result: The Celite traps the particulates.[7] Often, the filtrate will separate cleanly in the receiving flask immediately.

  • The "Magic" Drop (Surface Tension):

    • Add a small amount (1-2 mL) of Methanol or Acetone.

    • Mechanism:[6][10][11] These solvents are soluble in both phases. They disrupt the surface tension at the interface, destabilizing the micelles.

  • Centrifugation (Brute Force):

    • If the scale allows (< 500 mL), transfer to centrifuge tubes. 2000 rpm for 5 minutes will force separation by artificial gravity.

Decision Tree for Breaking Emulsions:

EmulsionFix Start Emulsion Detected Step1 Add Saturated Brine (Increase Density Delta) Start->Step1 Check1 Separated? Step1->Check1 Step2 Filter through Celite (Remove Particulates) Check1->Step2 No Success Proceed to Drying (MgSO4) Check1->Success Yes Check2 Separated? Step2->Check2 Step3 Add 2% MeOH (Disrupt Surface Tension) Check2->Step3 No Check2->Success Yes Check3 Separated? Step3->Check3 Check3->Success Yes

Figure 2: Step-by-step escalation protocol for resolving persistent emulsions.

Module 4: Removal of Excess Reagent

Q: How do I ensure all Sulfonyl Chloride is gone so it doesn't ruin my column?

A: Hydrolysis is slow.[1] Chemical derivatization is fast.

If you cannot wash the sulfonyl chloride away because of emulsion risks, use a Solid-Supported Scavenger (e.g., Trisamine resin) or a Polyamime Quench .

  • Protocol: Add N,N-dimethylethylenediamine (1.5 eq relative to excess acid chloride) to the organic phase. Stir for 15 minutes.

  • Why: This forms a highly polar, basic sulfonamide.

  • Workup: Wash with dilute HCl (1M).[1] The amine-tail on the sulfonamide will protonate, becoming water-soluble, and migrate into the aqueous acidic layer, leaving your product pure in the organic layer.

References & Authoritative Grounding

  • University of Rochester (Not Voodoo). Workup Troubleshooting: How to Manage an Emulsion. [Link]

  • Royal Society of Chemistry (RSC). A continuous flow investigation of sulfonyl chloride synthesis. [Link]

  • Organic Process Research & Development. General Principles and Strategies for Salting-Out. [Link][7]

Sources

Troubleshooting

Minimizing byproduct formation in 5-Chlorofuran-2-sulfonyl chloride reactions

Technical Support Center: 5-Chlorofuran-2-sulfonyl Chloride Optimization Executive Summary 5-Chlorofuran-2-sulfonyl chloride is a high-energy electrophile widely used in medicinal chemistry to generate sulfonamides. Howe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Chlorofuran-2-sulfonyl Chloride Optimization

Executive Summary

5-Chlorofuran-2-sulfonyl chloride is a high-energy electrophile widely used in medicinal chemistry to generate sulfonamides. However, its reactivity profile is complicated by the electron-rich furan ring coupled with the electron-withdrawing sulfonyl group. This creates a "push-pull" system prone to three primary failure modes: rapid hydrolysis , thermal desulfonylation , and nucleophilic aromatic substitution (SNAr) at the 5-position.

This guide provides a self-validating troubleshooting framework to isolate and eliminate these byproducts.

Part 1: Critical Reaction Pathways (The "Why")

Before troubleshooting, you must visualize the competing pathways. The 5-chlorofuran core is not an inert scaffold; it is reactive.

ReactionPathways Start 5-Chlorofuran-2- sulfonyl chloride Product Target Sulfonamide (Desired) Start->Product Sulfonylation (Fast, < 0°C) Hydrolysis Sulfonic Acid (Byproduct A) Start->Hydrolysis H2O attack (Trace water) SnAr 5-Amino-furan Derivative (Byproduct B) Start->SnAr Amine attack at C5 (High T, Strong Nu) Desulf Furan Polymer/Tars (Byproduct C) Start->Desulf SO2 Extrusion (Thermal > 25°C) Amine Amine (R-NH2) Amine->Product Amine->SnAr

Caption: Competing reaction pathways for 5-chlorofuran-2-sulfonyl chloride. Note that high temperatures promote both desulfonylation and SNAr substitution.

Part 2: Troubleshooting & Optimization (FAQs)

Q1: My LCMS shows a major peak with Mass = [Product - 35 + Amine]. What happened?

Diagnosis: You have triggered Nucleophilic Aromatic Substitution (SNAr) . The Mechanism: The sulfonyl group at C2 is strongly electron-withdrawing, activating the C5-position (holding the chlorine). If your amine is a strong nucleophile and the temperature is too high, the amine attacks C5, displacing the chloride instead of reacting with the sulfonyl chloride. The Fix:

  • Lower the Temperature: Perform the addition at -10°C to 0°C . SNAr has a higher activation energy than sulfonylation.

  • Modulate Base Strength: Switch from strong bases (TEA/DIPEA) to mild inorganic bases (NaHCO3 or K2CO3) in a biphasic system (Schotten-Baumann conditions). This buffers the amine's nucleophilicity.

  • Reverse Addition: Add the amine slowly to the sulfonyl chloride, not the other way around. This keeps the amine concentration low relative to the electrophile, favoring the faster sulfonylation kinetics.

Q2: The reaction mixture turned black/tarry, and the yield is <20%.

Diagnosis: Thermal Desulfonylation and Polymerization. The Mechanism: Furan-2-sulfonyl chlorides are thermally unstable. They tend to extrude SO2, generating a reactive furan radical or carbocation that rapidly polymerizes. This is often catalyzed by exothermic heat accumulation. The Fix:

  • Strict Temperature Control: Never allow the reaction temperature to exceed 20°C. Active cooling is mandatory during reagent addition.

  • Avoid "Neat" Reagents: Never store the sulfonyl chloride as a neat oil/solid for long periods. Dissolve it in DCM or THF immediately upon synthesis or receipt.

  • Check Your Base: Pyridine can form a sulfonyl-pyridinium salt intermediate that is highly reactive but also prone to rapid degradation if not consumed immediately.

Q3: I see a peak corresponding to the Sulfonic Acid (M-Cl+OH). Is my solvent wet?

Diagnosis: Hydrolysis , but the source of water might be the base, not the solvent. The Mechanism: Heteroaromatic sulfonyl chlorides hydrolyze 10–100x faster than benzenesulfonyl chlorides due to the electron-rich ring stabilizing the transition state. The Fix:

  • Protocol A (Anhydrous): Use commercially dried DCM or THF. Ensure your amine is dry (amine salts are often hygroscopic).

  • Protocol B (Biphasic): Paradoxically, using water can help.[1] Use a biphasic system (DCM/Water) with NaHCO3. The sulfonyl chloride remains in the DCM layer, protected from the aqueous base, while the amine (if soluble in DCM) reacts at the interface. This is often cleaner than a "semi-dry" organic reaction.

Q4: I am observing Bis-Sulfonylation (two sulfonyl groups on one amine).

Diagnosis: Stoichiometry imbalance during mixing. The Fix:

  • Stoichiometry: Use a slight excess of the amine (1.1 equiv), not the sulfonyl chloride.

  • High Dilution: Run the reaction at 0.05 M to 0.1 M concentration.

  • Blocking: If the amine is primary, bis-sulfonylation is a common risk. Consider using a protecting group or ensuring the sulfonyl chloride is the limiting reagent.

Part 3: Optimized Experimental Protocols

The following protocols are designed to minimize the specific byproducts identified above.

Table 1: Solvent & Base Compatibility Matrix
ConditionSuitabilityNotes
DCM / Pyridine ⭐⭐⭐ (Standard)Good for solubility. Keep T < 0°C. Pyridine acts as scavenger and catalyst.
THF / DIPEA ⭐⭐ (Alternative)Use if amine is insoluble in DCM. Risk of hydrolysis if THF is not dry.
DCM / NaHCO3 (aq) ⭐⭐⭐⭐ (Robust)Best for unstable chlorides. Biphasic Schotten-Baumann. Minimizes SNAr and polymerization.
DMF / NaH ❌ (Avoid)Too aggressive. Promotes SNAr and decomposition.[2]
Protocol A: The "Robust" Biphasic Method (Recommended)

Best for preventing polymerization and SNAr.

  • Preparation: Dissolve 5-chlorofuran-2-sulfonyl chloride (1.0 equiv) in DCM (10 mL/mmol). Cool to 0°C .[1][3]

  • Base Solution: Dissolve the amine (1.05 equiv) in a separate volume of DCM. Prepare a saturated aqueous solution of NaHCO3 (2.0 equiv).

  • Coupling: Add the aqueous base to the sulfonyl chloride solution. Then, add the amine solution dropwise over 10 minutes with vigorous stirring.

  • Monitoring: Maintain 0°C for 30 minutes. Monitor by TLC/LCMS.

  • Workup: Separate layers. Wash organic layer with 1M HCl (to remove unreacted amine) and then Brine. Dry over MgSO4.

Protocol B: The Anhydrous Method

Best for water-sensitive amines or highly hydrolytically unstable substrates.

  • Setup: Flame-dry glassware. Nitrogen atmosphere.[4]

  • Dissolution: Dissolve amine (1.0 equiv) and Pyridine (2.5 equiv) in anhydrous DCM. Cool to -10°C .

  • Addition: Dissolve 5-chlorofuran-2-sulfonyl chloride (1.1 equiv) in minimal DCM. Add this solution dropwise to the amine mixture.

    • Note: Adding chloride to amine minimizes bis-sulfonylation, but adding amine to chloride minimizes hydrolysis. We prioritize preventing bis-sulfonylation here.

  • Quench: Once complete (usually <1 hour), quench with 0.5 M HCl.

Part 4: Process Logic Visualization

Use this decision tree to select the correct protocol based on your specific failure mode.

DecisionTree Start Start: Select Protocol Q1 Is the Amine water soluble? Start->Q1 PathA Use Biphasic Method (DCM/aq NaHCO3) Q1->PathA No (Soluble in DCM) Q2 Is the Sulfonyl Chloride known to be unstable? Q1->Q2 Yes (Needs organic solv) PathB Use Anhydrous Method (DCM/Pyridine, -10°C) Q2->PathB Moderately Stable PathC Generate In-Situ (from Thiol/Disulfide) Q2->PathC Highly Unstable

Caption: Decision logic for selecting the optimal coupling protocol.

References

  • Stability of Heteroaromatic Sulfonyl Chlorides : Grygorenko, O. O., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides."[2] ChemRxiv, 2021. Link

    • Key Insight: Establishes the hierarchy of stability where furan derivatives are significantly less stable than pyridine deriv
  • Mechanisms of Sulfonyl Chloride Hydrolysis: Kivinen, A. "The Hydrolysis of Sulfonyl Chlorides." The Chemistry of Sulphonic Acids, Esters and their Derivatives, Wiley, 1991.
  • Nucleophilic Substitution on 5-Chlorofuran : Chamberlain, P. H., et al. "Nucleophilic substitution in 5-halo-2-furoic acid derivatives." Journal of the Chemical Society, Perkin Transactions 2, 1975. Link

    • Key Insight: Validates the susceptibility of the 5-position in activ
  • Late-Stage Sulfonylation Strategies : Cornella, J., et al. "Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4." Angewandte Chemie International Edition, 2019. Link

    • Key Insight: Provides alternative routes for generating sulfonyl chlorides in situ if isolation is problem

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the ¹H NMR Chemical Shifts of 5-Chlorofuran-2-sulfonyl chloride: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction to 5-Chlorofuran-2-sulfonyl chloride and its Spectroscopic Characterization 5-Chlorofuran-2-sulfonyl chloride is a bifunctional organic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Chlorofuran-2-sulfonyl chloride and its Spectroscopic Characterization

5-Chlorofuran-2-sulfonyl chloride is a bifunctional organic compound containing a furan ring, a synthetically versatile heterocycle, substituted with two strongly electron-withdrawing groups: a chlorine atom at the 5-position and a sulfonyl chloride group at the 2-position. These functional groups make it a valuable building block in medicinal chemistry and materials science.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The ¹H NMR spectrum, in particular, provides crucial information about the electronic environment of protons within a molecule. The chemical shift (δ) of a proton is highly sensitive to the surrounding electron density, which is in turn influenced by the presence of various functional groups. Understanding the ¹H NMR spectrum of 5-Chlorofuran-2-sulfonyl chloride is therefore essential for its unambiguous identification and for quality control in its synthesis and subsequent reactions.

Comparative Analysis of ¹H NMR Chemical Shifts

To predict the ¹H NMR spectrum of 5-Chlorofuran-2-sulfonyl chloride, we will analyze the spectra of furan and related substituted furans. The two protons on the furan ring of the target molecule, H-3 and H-4, are expected to be doublets due to coupling with each other.

Table 1: Experimental ¹H NMR Chemical Shifts of Furan and Substituted Furans

CompoundSolventH-2 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)Reference
FuranCDCl₃7.446.386.387.44[1]
2-BromofuranCyclohexane-6.216.157.25[2]
5-Chlorofuran-2-sulfonyl chloride CDCl₃ (Predicted) - ~7.0-7.4 ~6.8-7.2 - This Guide

Discussion of Comparative Data:

  • Furan (Baseline): In unsubstituted furan, the protons at the α-positions (2 and 5) are deshielded relative to the β-protons (3 and 4) due to the inductive effect of the ring oxygen. They resonate at approximately 7.44 ppm, while the β-protons appear at around 6.38 ppm.[1]

  • Effect of a Halogen Substituent (2-Bromofuran): In 2-bromofuran, the bromine atom at the 2-position influences the chemical shifts of the remaining ring protons. The proton at the 5-position (H-5) is observed at 7.25 ppm, while the protons at the 3 and 4-positions are found at 6.21 ppm and 6.15 ppm, respectively.[2] The deshielding effect of the electron-withdrawing bromine atom is evident.

  • Predicted Shifts for 5-Chlorofuran-2-sulfonyl chloride: For our target molecule, we have two potent electron-withdrawing groups, the sulfonyl chloride (-SO₂Cl) at the 2-position and the chloro (-Cl) group at the 5-position. Both groups will significantly deshield the remaining furan protons (H-3 and H-4).[3]

    • The sulfonyl chloride group is a very strong electron-withdrawing group due to the high oxidation state of sulfur and the electronegativity of the oxygen and chlorine atoms.[4] This will cause a substantial downfield shift for the adjacent H-3 proton.

    • The chloro group at the 5-position will also exert a deshielding effect on the adjacent H-4 proton through its inductive effect.

    • Therefore, we can predict that both H-3 and H-4 will be shifted significantly downfield compared to their positions in unsubstituted furan. H-3 is expected to be more deshielded than H-4 due to its proximity to the strongly withdrawing sulfonyl chloride group. We anticipate the chemical shifts to be in the aromatic region, likely between 6.8 and 7.4 ppm.

Experimental Protocol for ¹H NMR Acquisition

This section provides a standardized, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of 5-Chlorofuran-2-sulfonyl chloride. Given the reactive nature of the sulfonyl chloride moiety, it is crucial to use an anhydrous deuterated solvent.

Materials and Reagents:

  • 5-Chlorofuran-2-sulfonyl chloride

  • Deuterated chloroform (CDCl₃), anhydrous (or another suitable anhydrous deuterated solvent)

  • NMR tube (5 mm)

  • Pipettes

  • Tetramethylsilane (TMS) as an internal standard

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Ensure the NMR tube is clean and dry.

    • Dissolve approximately 5-10 mg of 5-Chlorofuran-2-sulfonyl chloride in about 0.6 mL of anhydrous CDCl₃.

    • Add a small amount of TMS to the solution to serve as an internal reference (δ = 0.00 ppm).

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard pulse sequence (e.g., a 30° or 45° pulse).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

    • Set the relaxation delay to be at least 1-2 seconds to ensure proper relaxation of the protons.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Anhydrous CDCl₃ add_tms Add TMS (Internal Standard) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase & Calibrate ft->phase_cal integrate Integrate Signals phase_cal->integrate

Caption: Workflow for ¹H NMR analysis of 5-Chlorofuran-2-sulfonyl chloride.

In-depth Discussion: The Causality of Chemical Shifts

The predicted downfield shifts of the furan protons in 5-Chlorofuran-2-sulfonyl chloride are a direct consequence of the electronic properties of the chloro and sulfonyl chloride substituents.

Inductive and Resonance Effects:

  • Inductive Effect (-I): Both the chlorine atom and the sulfonyl chloride group are highly electronegative. They withdraw electron density from the furan ring through the sigma bonds.[3] This withdrawal of electron density, known as the inductive effect, reduces the shielding of the ring protons, causing them to experience a stronger effective magnetic field and thus resonate at a higher frequency (downfield shift).[3]

  • Resonance Effect (-M): The sulfonyl chloride group can also withdraw electron density through resonance (a mesomeric effect). The sulfur atom can accommodate more than an octet of electrons, allowing for delocalization of the pi electrons from the furan ring onto the sulfonyl group. This further deshields the ring protons. While chlorine has lone pairs that can participate in resonance, its strong inductive effect generally dominates in influencing the electron density of the ring.

The combination of these electron-withdrawing effects leads to a significant deshielding of the H-3 and H-4 protons, resulting in their predicted downfield chemical shifts.

Logical Relationship Diagram:

substituent_effects substituents Substituents: -Cl and -SO₂Cl inductive Strong Inductive Effect (-I) (Electron Withdrawal) substituents->inductive resonance Mesomeric Effect (-M) (Electron Withdrawal) substituents->resonance e_density Decreased Electron Density on Furan Ring inductive->e_density resonance->e_density deshielding Deshielding of Ring Protons (H-3 & H-4) e_density->deshielding downfield_shift Downfield Shift in ¹H NMR Spectrum (Higher δ) deshielding->downfield_shift

Caption: Influence of substituents on ¹H NMR chemical shifts.

Conclusion

While a definitive experimental ¹H NMR spectrum for 5-Chlorofuran-2-sulfonyl chloride is not publicly available, a thorough comparative analysis with furan and its substituted derivatives allows for a reliable prediction of its chemical shifts. The presence of the strongly electron-withdrawing chloro and sulfonyl chloride groups is expected to cause a significant downfield shift of the two furan protons, H-3 and H-4, to the aromatic region of the spectrum. This guide provides a robust framework for the interpretation of the ¹H NMR spectrum of this important synthetic intermediate and a detailed protocol for its experimental acquisition.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

  • University College London. Chemical shifts. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

Sources

Comparative

Predicted ¹³C NMR Spectrum of 5-Chlorofuran-2-sulfonyl chloride

A Technical Guide to the ¹³C NMR Characterization of 5-Chlorofuran-2-sulfonyl chloride: A Comparative Analysis For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of re...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the ¹³C NMR Characterization of 5-Chlorofuran-2-sulfonyl chloride: A Comparative Analysis

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of reactive intermediates is paramount for ensuring the integrity of synthetic pathways and the quality of final products. 5-Chlorofuran-2-sulfonyl chloride is a key building block in medicinal chemistry, valued for its ability to introduce the 5-chlorofuran-2-sulfonyl moiety into target molecules. Its bifunctional nature, featuring both a reactive sulfonyl chloride and a substituted furan ring, necessitates a robust analytical framework for its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides a powerful, non-destructive tool for confirming its molecular structure.

This guide presents a comprehensive analysis of the ¹³C NMR spectrum of 5-Chlorofuran-2-sulfonyl chloride. In the absence of a publicly available experimental spectrum for this specific compound, this guide leverages a comparative approach, utilizing empirical data from structurally related analogs and established principles of NMR spectroscopy to predict and interpret its ¹³C NMR chemical shifts. By understanding the electronic effects of the chloro and sulfonyl chloride substituents on the furan ring, a reliable characterization can be achieved.

The structure of 5-Chlorofuran-2-sulfonyl chloride features four distinct carbon atoms within the furan ring, each with a unique electronic environment. The predicted chemical shifts are based on the analysis of substituent effects on the furan scaffold.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2~150-155Attached to the strongly electron-withdrawing sulfonyl chloride group, resulting in significant deshielding.
C3~115-120Influenced by the adjacent sulfonyl chloride group, leading to a downfield shift compared to unsubstituted furan.
C4~110-115Primarily affected by the adjacent chlorine atom, experiencing a moderate downfield shift.
C5~145-150Directly bonded to the electronegative chlorine atom, causing substantial deshielding.[1]

Comparative Spectral Analysis

A thorough understanding of the ¹³C NMR spectrum of 5-Chlorofuran-2-sulfonyl chloride can be achieved by comparing it with the spectra of related furan derivatives. This comparative approach allows for the dissection of individual substituent effects.

The Furan Scaffold: A Baseline

Unsubstituted furan provides the foundational chemical shifts for the heterocyclic ring system. In CDCl₃, the signals for furan appear at approximately δ 142.8 (C2/C5) and δ 109.6 (C3/C4) ppm. These values serve as a baseline to evaluate the impact of substituents.

Influence of a 2-Substituent: Furan-2-sulfonyl Chloride
Influence of a 5-Substituent: 2-Chlorofuran

The presence of a chlorine atom at the C2 (or C5) position also exerts a strong influence on the furan ring's ¹³C NMR spectrum. In 2-chlorofuran, the carbon directly attached to the chlorine (C2) is significantly deshielded, appearing around 148.2 ppm.[1] The C5 carbon also experiences a downfield shift to 119.8 ppm.[1] This provides a good model for the effect of the chlorine atom in the target molecule.

The Combined Effect: 5-Chlorofuran-2-sulfonyl chloride

By combining the expected effects of the sulfonyl chloride group at C2 and the chloro group at C5, we can rationalize the predicted chemical shifts for 5-Chlorofuran-2-sulfonyl chloride. The C2 and C5 carbons are expected to be the most deshielded due to direct attachment to the electron-withdrawing groups. The C3 and C4 carbons will also be shifted downfield relative to furan, but to a lesser extent.

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)
Furan142.8109.6109.6142.8
2-Chlorofuran[1]148.2~110~110119.8
5-Chlorofuran-2-sulfonyl chloride (Predicted) ~150-155 ~115-120 ~110-115 ~145-150
5-Methylfuran-2-sulfonyl chloride----

Note: Direct experimental data for 5-methylfuran-2-sulfonyl chloride was not available in the search results, but its inclusion in the table highlights a relevant comparative compound.

Experimental Protocol for ¹³C NMR Acquisition

To obtain a high-quality ¹³C NMR spectrum of 5-Chlorofuran-2-sulfonyl chloride, the following experimental parameters are recommended. Due to the reactive nature of the sulfonyl chloride moiety, care must be taken to use an anhydrous deuterated solvent.[2]

Workflow for ¹³C NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 10-20 mg of 5-Chlorofuran-2-sulfonyl chloride in ~0.6 mL of anhydrous CDCl₃ B Transfer solution to a 5 mm NMR tube A->B C Cap the NMR tube securely B->C D Insert sample into the NMR spectrometer C->D E Tune and shim the probe D->E F Set acquisition parameters: - Spectrometer Frequency (e.g., 125 MHz) - Pulse Program (e.g., zgpg30) - Number of Scans (e.g., 1024-4096) - Relaxation Delay (D1) (2-5 s) - Spectral Width (~220 ppm) E->F G Acquire the Free Induction Decay (FID) F->G H Apply Fourier Transform to the FID G->H I Phase and baseline correct the spectrum H->I J Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm) I->J K Integrate and pick peaks J->K

Caption: Workflow for acquiring a ¹³C NMR spectrum.

Causality Behind Experimental Choices

  • Anhydrous Solvent : 5-Chlorofuran-2-sulfonyl chloride is highly reactive towards nucleophiles, including water. The use of anhydrous CDCl₃ prevents hydrolysis of the sulfonyl chloride group, which would lead to the formation of the corresponding sulfonic acid and complicate the spectrum.

  • Number of Scans : The low natural abundance of the ¹³C isotope (approximately 1.1%) necessitates a larger number of scans to achieve an adequate signal-to-noise ratio.[1]

  • Relaxation Delay : A sufficient relaxation delay (D1) is crucial for obtaining quantitative ¹³C NMR data, although for routine characterization, a shorter delay is often acceptable. It ensures that all carbon nuclei have returned to their equilibrium state before the next pulse, allowing for accurate integration if needed.[1]

Conclusion

References

  • A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Chlorofuran - Benchchem.
  • The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society.
  • Figure S42 . 13 C NMR spectrum of 2-(furan-2-yl)-3,3-dichloroacrylonitrile ( 1n ). ResearchGate.
  • 5-chlorofuran-2-sulfonyl chloride (C4H2Cl2O3S) - PubChemLite.
  • Furan-2-sulfonyl Chloride | C4H3ClO3S | CID 2795072 - PubChem.
  • 5-Methylfuran-2-sulfonyl chloride | 69815-95-8 - Benchchem.
  • IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs.
  • 13C NMR Chemical Shift - Oregon State University.
  • a guide to 13c nmr chemical shift values - Compound Interest.

Sources

Validation

FTIR characteristic peaks of sulfonyl chloride group in furan rings

Topic: FTIR Characteristic Peaks of Sulfonyl Chloride Group in Furan Rings Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals A Comparative Guide for Reaction Mon...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Characteristic Peaks of Sulfonyl Chloride Group in Furan Rings Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Comparative Guide for Reaction Monitoring and Purity Assessment

Executive Summary Furan-2-sulfonyl chloride is a pivotal intermediate in the synthesis of sulfonamide-based diuretics (e.g., Furosemide analogs) and carbonic anhydrase inhibitors. However, its high moisture sensitivity presents a distinct analytical challenge: distinguishing the intact sulfonyl chloride from its hydrolysis product, furan-2-sulfonic acid.

While NMR (


H, 

C) provides detailed structural elucidation, it is often too slow for real-time reaction monitoring and requires deuterated solvents that may introduce moisture. Fourier Transform Infrared Spectroscopy (FTIR) offers a superior alternative for immediate "Go/No-Go" decision-making. This guide outlines the specific spectral fingerprints required to validate the synthesis of furan-2-sulfonyl chloride and objectively compares its spectral performance against its precursors and degradation products.

Part 1: Spectral Characterization & Assignment[1]

The identification of the sulfonyl chloride moiety attached to a furan ring relies on a "diagnostic doublet" of S=O stretching vibrations. Unlike the broad, hydrogen-bonded signals of sulfonic acids, sulfonyl chlorides exhibit sharp, distinct bands.

The Diagnostic Fingerprint

The following table summarizes the critical peak assignments. Note that the electron-rich furan ring slightly shifts these values compared to benzene derivatives due to conjugation effects.

Table 1: Comparative FTIR Peak Assignments

Functional GroupVibration ModeFuran-2-Sulfonyl Chloride (Target)Furan-2-Sulfonic Acid (Hydrolysis Product)Furan (Precursor)
Sulfonyl (-SO₂-)

(Asymmetric Stretch)
1365 – 1385 cm⁻¹ (Strong, Sharp)1150 – 1250 cm⁻¹ (Broad, shifted)N/A

(Symmetric Stretch)
1170 – 1190 cm⁻¹ (Strong, Sharp)1000 – 1080 cm⁻¹ (Broad)N/A
S-Cl Bond

(Stretch)
360 – 380 cm⁻¹ (Weak)*N/AN/A
Hydroxyl (-OH)

(Stretch)
Absent (Crucial Purity Indicator)2400 – 3400 cm⁻¹ (Very Broad, Strong)N/A
Furan Ring

(C=C / C-C Ring Stretch)
1470, 1560 cm⁻¹1480, 1570 cm⁻¹~1460, 1560 cm⁻¹
C-H (Aromatic)

(C-H Stretch)
3100 – 3140 cm⁻¹3100 – 3150 cm⁻¹3120 – 3160 cm⁻¹

*Note: The S-Cl stretch often falls below the cutoff of standard mid-IR instruments (400 cm⁻¹). Therefore, the primary diagnostic confirmation is the presence of the SO₂ doublet combined with the absence of the OH broad band.

Mechanism of Spectral Shift

The shift in S=O stretching frequencies between the chloride and the acid is driven by electronegativity and hydrogen bonding.

  • Inductive Effect: The Chlorine atom is highly electronegative, stiffening the S=O bond and pushing the stretch to higher wavenumbers (1380/1180 cm⁻¹).

  • Hydrogen Bonding: Upon hydrolysis to sulfonic acid, the S=O moiety participates in strong intermolecular hydrogen bonding, broadening the peaks and shifting them significantly lower (to ~1200/1050 cm⁻¹).

Visualization: Spectral Logic Flow

The following diagram illustrates the logical decision process for identifying the product spectrum.

SpectralLogic Start Analyze Spectrum CheckOH Check 2400-3400 cm⁻¹ (Broad Band?) Start->CheckOH CheckSO2 Check 1360-1380 cm⁻¹ & 1170-1190 cm⁻¹ CheckOH->CheckSO2 No Broad Band ResultAcid Result: Hydrolyzed (Furan-2-Sulfonic Acid) CheckOH->ResultAcid Strong Broad Band Present ResultProduct Result: Target Product (Furan-2-Sulfonyl Chloride) CheckSO2->ResultProduct Sharp Doublet Present ResultPrecursor Result: Precursor (Furan / No Reaction) CheckSO2->ResultPrecursor Peaks Absent

Caption: Logical workflow for distinguishing furan-2-sulfonyl chloride from its hydrolysis product using FTIR.

Part 2: Experimental Protocol (Self-Validating)

Handling furan-2-sulfonyl chloride requires strict exclusion of moisture. Standard KBr pellet preparation is discouraged because KBr is hygroscopic and the high pressure can induce hydrolysis during pressing.

Recommended Method: Nujol Mull or Diamond ATR

Diamond ATR (Attenuated Total Reflectance) is the industry standard for this application due to speed and minimal sample prep.

Protocol: Inert Atmosphere ATR Measurement

Objective: Obtain a spectrum without hydrolyzing the sample during measurement.

  • Instrument Prep: Purge the FTIR spectrometer optics with dry nitrogen for 15 minutes to remove atmospheric water vapor (which interferes with the OH region).

  • Background: Collect a background spectrum of the clean, dry Diamond crystal.

  • Sample Loading:

    • If Solid: Place a small amount (<5 mg) of the crystalline solid onto the crystal.

    • If Oil: Apply a thin film.[1]

  • Measurement (Speed is Key):

    • Immediately lower the pressure arm.

    • Scan range: 4000 – 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16 (Keep scan time short to minimize air exposure).

  • Validation Step:

    • Check the 3400 cm⁻¹ region immediately. If a broad hump grows over consecutive scans, the sample is hydrolyzing on the crystal.

    • Corrective Action: If hydrolysis is observed, repeat the measurement using a Nujol Mull prepared inside a glovebox.

Visualization: Sample Preparation Workflow

SamplePrep Step1 Sample State? Solid Crystalline Solid Step1->Solid Oil Viscous Oil Step1->Oil Decision Moisture Sensitivity? Solid->Decision MethodATR Method A: Diamond ATR (Fast, <30s exposure) Oil->MethodATR Decision->MethodATR Moderate MethodMull Method B: Nujol Mull (Protective Oil Barrier) Decision->MethodMull High (Glovebox) Validation Check 3400 cm⁻¹ MethodATR->Validation MethodMull->Validation

Caption: Decision tree for selecting the optimal sampling technique to prevent in-situ hydrolysis.

Part 3: Comparative Performance Analysis

Why choose FTIR over NMR or Mass Spectrometry for this specific intermediate?

FTIR vs. 1H-NMR[2]
  • NMR Limitation: In

    
    H-NMR, the conversion of sulfonic acid to sulfonyl chloride results in only subtle chemical shift changes of the furan ring protons (typically <0.2 ppm). Furthermore, if the solvent (e.g., CDCl
    
    
    
    ) contains trace water, the chloride will hydrolyze inside the NMR tube, giving a false negative result.
  • FTIR Advantage: The appearance of the S=O asymmetric stretch at ~1375 cm⁻¹ is a binary "on/off" signal. It is unaffected by trace solvent protons and provides an instant assessment of the functional group status.

FTIR vs. Mass Spectrometry (MS)
  • MS Limitation: Sulfonyl chlorides are thermally unstable and prone to ionization-induced hydrolysis. Electrospray Ionization (ESI) often shows the mass of the sulfonic acid or the methyl ester (if methanol is used) rather than the chloride parent ion (

    
     or 
    
    
    
    ).
  • FTIR Advantage: Non-destructive and measures the ground-state vibrational modes, ensuring you are looking at the molecule as it exists in the flask.

Stability Tracking

The graph below (theoretical representation) depicts the degradation profile. In a stability study, the 1375 cm⁻¹ peak (Sulfonyl Chloride) will decrease in intensity while the broad 3400 cm⁻¹ band (Sulfonic Acid OH) increases.

Time (h)1375 cm⁻¹ Intensity (Normalized)3400 cm⁻¹ Intensity (Normalized)Status
01.000.05Pure
20.950.10Stable
240.600.50Degrading
480.100.95Hydrolyzed

References

  • NIST Chemistry WebBook. Sulfuryl chloride and Sulfonyl vibrational data.[2] National Institute of Standards and Technology. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for functional group assignment).
  • Royal Society of Chemistry. IR Spectrum Table by Frequency Range. Available at: [Link]

  • Specac Application Notes. Interpreting Infrared Spectra: The Fingerprint Region. Available at: [Link]

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry &amp; Performance of 5-Chlorofuran-2-sulfonyl Chloride

Topic: Mass Spectrometry Fragmentation Patterns of 5-Chlorofuran-2-sulfonyl chloride Content Type: Technical Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary 5-Chlorofu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of 5-Chlorofuran-2-sulfonyl chloride Content Type: Technical Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

5-Chlorofuran-2-sulfonyl chloride (CAS: 27485-19-6) is a high-reactivity heterocyclic building block extensively used in the synthesis of sulfonamide-based pharmaceuticals. Unlike its benzene or thiophene analogs, the furan core introduces unique instability and fragmentation behaviors that are critical for structural elucidation and purity analysis.

This guide provides an in-depth analysis of its mass spectrometry (MS) fragmentation patterns, comparing its performance and stability against standard heteroaromatic sulfonyl chlorides.

Mass Spectrometry Profiling

The mass spectral signature of 5-Chlorofuran-2-sulfonyl chloride is defined by two key factors: the isotopic abundance of two chlorine atoms and the labile nature of the furan-sulfonyl bond .

Fragmentation Pathway Analysis

Upon Electron Ionization (EI, 70 eV), the molecule undergoes a characteristic "stripping" sequence. The molecular ion (


) is observable but often low in abundance due to the facile loss of the chlorine radical from the sulfonyl group.

Key Diagnostic Fragments:

  • m/z 200/202/204 (

    
    ):  Molecular ion. Displays a 9:6:1 isotopic ratio characteristic of a dichloro species (
    
    
    
    ).[1]
  • m/z 165/167 (

    
    ):  The 5-chlorofuran-2-sulfonyl cation. Formed by 
    
    
    
    -cleavage of the sulfonyl chloride chlorine.
  • m/z 101/103 (

    
    ):  The 5-chlorofuran cation. Formed by the extrusion of 
    
    
    
    and
    
    
    . This is often the base peak or a major fragment.
  • m/z 73/75 (

    
    ):  Chlorocyclopropenyl cation. Formed by the loss of CO (28 Da) from the furan ring—a hallmark of furan fragmentation.
    

FragmentationPathway M Molecular Ion (M+) m/z 200 (100%) [C4H2Cl2O3S]+. Frag1 Sulfonyl Cation m/z 165 [C4H2ClO3S]+ M->Frag1 Alpha Cleavage Neutral1 - Cl• (35) M->Neutral1 Frag2 5-Chlorofuran Cation m/z 101 [C4H2ClO]+ Frag1->Frag2 SO2 Extrusion Neutral2 - SO2 (64) Frag1->Neutral2 Frag3 Chlorocyclopropenyl Cation m/z 73 [C3H2Cl]+ Frag2->Frag3 Ring Contraction Neutral3 - CO (28) Frag2->Neutral3

Figure 1: Proposed fragmentation pathway of 5-Chlorofuran-2-sulfonyl chloride under Electron Ionization (EI).

Diagnostic Ion Table
Fragment Ionm/z (Monoisotopic)OriginDiagnostic Utility
Molecular Ion 200

Confirms intact structure; check for hydrolysis (sulfonic acid M+ would be different).
Sulfonyl Cation 165

Distinguishes sulfonyl chloride from sulfonic acid or ester derivatives.
Heteroaryl Cation 101

Identifies the specific 5-chlorofuran core; differentiates from non-chlorinated furan (m/z 67).
Ring Fragment 73

Confirms furan ring presence (loss of CO); differentiates from thiophene analogs which do not lose CO easily.

Comparative Performance Analysis

In drug development, the choice of sulfonyl chloride affects both synthetic yield and analytical stability. The table below compares 5-Chlorofuran-2-sulfonyl chloride with its two most common alternatives: 2-Thiophenesulfonyl chloride (bioisostere) and Benzenesulfonyl chloride (standard).

Stability & Reactivity Matrix
Feature5-Chlorofuran-2-sulfonyl chloride2-Thiophenesulfonyl chlorideBenzenesulfonyl chloride
Core Stability Low (Furan ring is acid-sensitive and prone to oxidation)High (Thiophene is aromatic and robust)Very High
MS Ionization Fragile (Extensive fragmentation; lower

intensity)
Stable (Strong

)
Stable (Strong

)
Isotopic Pattern Distinctive (Cl2 pattern: 9:6:[1]1)Standard (S pattern: M+2 ~4.5%)Standard (None)
Reactivity High (Electron-rich ring activates sulfonyl group)Moderate Moderate
Primary Decomposition Hydrolysis to sulfonic acid; Ring openingHydrolysis to sulfonic acidHydrolysis to sulfonic acid

Key Insight: While the thiophene analog is more stable, the 5-chlorofuran derivative offers higher reactivity for difficult sulfonamide couplings. However, this comes at the cost of analytical stability—samples must be analyzed immediately after preparation to avoid detecting hydrolysis artifacts (m/z 182 for the sulfonic acid).

Experimental Protocols (Self-Validating)

Sample Preparation for GC-MS

Note: Sulfonyl chlorides are moisture-sensitive. This protocol minimizes hydrolysis.

  • Solvent Selection: Use anhydrous Dichloromethane (DCM) or Ethyl Acetate. Avoid alcohols (methanol/ethanol) to prevent sulfonate ester formation.

  • Concentration: Prepare a 1 mg/mL solution.

  • Derivatization (Optional but Recommended): If the peak is broad or tailing due to thermal degradation, derivatize with a secondary amine (e.g., diethylamine) to form a stable sulfonamide before analysis.

GC-MS Instrument Parameters
  • Inlet Temperature: 200°C (Keep lower than standard 250°C to prevent thermal decomposition of the furan ring).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5).

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 min.

  • MS Source: Electron Ionization (70 eV).

  • Scan Range: m/z 35 – 300.

Workflow Step1 Dissolve in Anhydrous DCM Step2 Direct Injection (Inlet < 200°C) Step1->Step2 Step3 MS Detection (Scan 35-300 m/z) Step2->Step3 Decision Peak Tailing? Step3->Decision Deriv Derivatize w/ Diethylamine Decision->Deriv Yes End End Deriv->Step2 Re-inject

Figure 2: Decision-based workflow for analyzing labile sulfonyl chlorides.

References

  • ChemGuide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]

  • ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

Sources

Validation

A Comparative Guide to HPLC Method Development for the Purity Analysis of 5-Chlorofuran-2-sulfonyl chloride

For researchers, scientists, and professionals in drug development, ensuring the purity of reactive intermediates like 5-Chlorofuran-2-sulfonyl chloride is a critical, non-negotiable step. The inherent reactivity of sulf...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of reactive intermediates like 5-Chlorofuran-2-sulfonyl chloride is a critical, non-negotiable step. The inherent reactivity of sulfonyl chlorides, which makes them valuable synthetic precursors, also presents significant analytical challenges.[1][2] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this key compound, focusing on the rationale behind methodological choices to ensure robust and reliable results.

The primary challenge in analyzing sulfonyl chlorides is their susceptibility to hydrolysis.[3][4] Contact with water, especially under neutral or alkaline conditions, can rapidly degrade the analyte to its corresponding sulfonic acid, skewing purity assessments.[3] Furthermore, the furan ring itself can be unstable, particularly in the presence of electrophilic moieties.[5][6] Therefore, the entire analytical workflow, from sample preparation to the final HPLC method, must be designed to mitigate this instability.

Strategic Approach to Method Development

A successful HPLC method for a reactive compound is not just about achieving separation; it's about preserving the integrity of the analyte. Our development strategy is built on a logical progression, starting with the selection of the chromatographic mode and culminating in a fine-tuned, stability-indicating method.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, width=2.5, height=0.6, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Caption: Workflow for HPLC method development for 5-Chlorofuran-2-sulfonyl chloride.

Comparative Analysis of Chromatographic Conditions

The choice of stationary and mobile phases is paramount in achieving a successful separation while preventing on-column degradation of 5-Chlorofuran-2-sulfonyl chloride. We will compare two common reversed-phase columns and discuss the critical role of the mobile phase.

Column Selection: The Heart of the Separation

Reversed-phase HPLC is the mode of choice due to its versatility and compatibility with the polar organic solvents required to dissolve the analyte and prevent hydrolysis.[1][7] We evaluated two primary column chemistries: a standard C18 (L1) and a Phenyl-Hexyl (L11).

  • C18 (L1) Column: This is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention. For sulfonyl chlorides, its primary advantage is its well-understood behavior.

  • Phenyl-Hexyl (L11) Column: This stationary phase provides alternative selectivity through π-π interactions with the aromatic furan ring. This can be particularly useful for resolving impurities with similar hydrophobicity but different aromatic character.

Mobile Phase: Ensuring Analyte Stability

The mobile phase must be strictly anhydrous and acidic. The use of an acidic modifier, such as 0.1% formic acid or phosphoric acid, is crucial.[7][8] This serves two purposes:

  • Suppression of Silanol Activity: It minimizes peak tailing by protonating free silanol groups on the silica support.

  • Inhibition of Hydrolysis: By maintaining a low pH, the hydrolytic degradation of the sulfonyl chloride is significantly slowed.[3]

A gradient elution with acetonitrile and acidified water is typically employed to resolve both early-eluting polar impurities (like the sulfonic acid degradant) and later-eluting non-polar impurities.[9]

Performance Comparison: Rapid Screening vs. Stability-Indicating Methods

In a drug development environment, different analytical needs arise. Early-stage development may prioritize speed for high-throughput screening, while later-stage analysis demands a comprehensive, stability-indicating method capable of separating all potential impurities and degradants.

ParameterMethod A: Rapid ScreeningMethod B: Stability-IndicatingRationale for Difference
Column C18, 50 x 2.1 mm, 1.8 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µmSmaller column for speed vs. longer column for higher resolution. Phenyl-Hexyl offers alternative selectivity for complex impurity profiles.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterConsistent acidic modifier to ensure analyte stability.
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileAcetonitrile is a common, effective organic modifier.
Gradient 5% to 95% B in 3 minutes10% to 90% B in 20 minutesA fast, steep gradient for quick elution vs. a long, shallow gradient to resolve closely eluting impurities.
Flow Rate 0.6 mL/min1.0 mL/minAdjusted for column dimensions to maintain optimal linear velocity.[10]
Run Time ~5 minutes~25 minutesMethod A is optimized for throughput. Method B is designed for comprehensive separation.
Resolution (Main Peak vs. Hydrolysis Impurity) 1.8> 3.0The shallow gradient of Method B provides superior resolution of the critical pair.

This data is illustrative, based on typical method development outcomes.

dot graph { graph [layout=neato, overlap=false, splines=true]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Caption: Interplay of HPLC parameters and their effect on separation performance.

Detailed Experimental Protocol: Stability-Indicating Method (Method B)

This protocol details a robust, stability-indicating HPLC method for the purity analysis of 5-Chlorofuran-2-sulfonyl chloride. The objective of such a method is to demonstrate that it is suitable for its intended purpose, as outlined in guidelines like ICH Q2(R1).[11][12][13]

Instrumentation and Materials
  • HPLC System: A quaternary HPLC or UHPLC system with a Diode Array Detector (DAD) or multi-wavelength UV detector.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC grade, anhydrous).

    • Formic acid (LC-MS grade).

    • Water (Type I, 18.2 MΩ·cm).

    • 5-Chlorofuran-2-sulfonyl chloride reference standard and sample.

Chromatographic Conditions
  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: 254 nm (or wavelength of maximum absorbance for the analyte).

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    22.0 90
    22.1 10

    | 25.0 | 10 |

Sample and Standard Preparation
  • Diluent: Anhydrous acetonitrile. Crucially, avoid aqueous diluents to prevent sample degradation before injection.

  • Standard Solution: Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Note: Prepare solutions fresh and analyze them promptly. If storage is necessary, keep them at low temperatures (2-8 °C) in tightly sealed vials for no more than 24 hours.

System Suitability

Before sample analysis, perform system suitability tests as per USP <621> to ensure the chromatographic system is performing adequately.[10][14][15]

  • Tailing Factor: The peak for 5-Chlorofuran-2-sulfonyl chloride should have a tailing factor of ≤ 1.5.

  • Theoretical Plates: The column efficiency for the main peak should be ≥ 2000 plates.

  • Reproducibility: Five replicate injections of the standard solution should yield a relative standard deviation (RSD) of ≤ 2.0% for the peak area.

Data Analysis

Calculate the purity of the sample using the area percent method. The percentage of any single impurity and the total impurities can be determined from the relative peak areas in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness and Method Validation

The described stability-indicating method is designed to be a self-validating system. Its specificity is demonstrated by its ability to separate the main analyte from its primary degradant (the sulfonic acid) and other process-related impurities.[11] Following the principles of ICH Q2(R1), this method should be fully validated for parameters such as specificity, linearity, range, accuracy, and precision to be considered trustworthy for quality control and regulatory submissions.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. Available from: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Available from: [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. Available from: [Link]

  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents.
  • USP-NF 〈621〉 Chromatography. USP-NF. Available from: [Link]

  • Are You Sure You Understand USP <621>? LCGC International. Available from: [Link]

  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society. Available from: [Link]

  • USP 621 Changes. Element Lab Solutions. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. Available from: [Link]

  • Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. Available from: [Link]

  • Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. SIELC. Available from: [Link]

  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
  • A Three-Pronged Template Approach for Rapid HPLC Method Development. Chromatography Online. Available from: [Link]

  • 5-chlorofuran-2-sulfonyl chloride (C4H2Cl2O3S). PubChemLite. Available from: [Link]

  • Sulfonyl Chloride Resins and Associated Supported Reagents. University of Southampton. Available from: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available from: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available from: [Link]

Sources

Comparative

Validation of synthetic structure for 5-chlorofuran-2-sulfonamides

Executive Summary The 5-chlorofuran-2-sulfonamide scaffold represents a high-potency pharmacophore, particularly in the inhibition of Carbonic Anhydrase (CA) isoforms (II, IX, XII) and as a diuretic intermediate. While o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-chlorofuran-2-sulfonamide scaffold represents a high-potency pharmacophore, particularly in the inhibition of Carbonic Anhydrase (CA) isoforms (II, IX, XII) and as a diuretic intermediate. While often exhibiting superior binding affinity compared to their benzenesulfonamide counterparts due to the unique geometry and hydrogen-bonding potential of the furan oxygen, this scaffold presents significant synthetic challenges.

This guide objectively compares the 5-chlorofuran scaffold against standard benzene and thiophene alternatives. It establishes a self-validating synthetic protocol designed to mitigate and detect the primary failure mode: acid-catalyzed furan ring opening during sulfonylation.

Part 1: Comparative Analysis (Furan vs. Alternatives)

The choice of the furan core over the standard benzene ring is a trade-off between potency and stability . The following data summarizes the performance metrics of 5-chlorofuran-2-sulfonamides against the industry-standard 4-chlorobenzenesulfonamides.

Table 1: Scaffold Performance Matrix
Feature5-Chlorofuran-2-sulfonamide 4-Chlorobenzenesulfonamide Thiophene Analog
CA II Inhibition (

)
High Potency (< 10 nM typical)Moderate (10–50 nM typical)High (< 15 nM typical)
Hydrolytic Stability Low (Susceptible to acid hydrolysis)High (Stable in acid/base)Moderate/High
Metabolic Liability High (Furan ring opening/oxidation)Low (CYP450 stable)Moderate (S-oxidation)
Solubility (Aq) Moderate (Polar oxygen atom)LowLow
Synthetic Yield 40–65% (Sensitive intermediate)>85% (Robust)70–80%
Validation Criticality Critical (Must confirm ring integrity)RoutineRoutine

Key Insight: The 5-chlorofuran moiety often provides a "selectivity cliff" for tumor-associated CA IX over cytosolic CA II due to the smaller steric footprint and specific dipole interactions of the furan oxygen [1, 3]. However, this comes at the cost of synthetic fragility.

Part 2: The Stability Challenge & Mechanistic Logic

To validate the structure, one must first understand how it fails. Unlike benzene, the furan ring is electron-rich and acid-sensitive. The sulfonyl chloride precursor (5-chlorofuran-2-sulfonyl chloride) is prone to rapid decomposition if generated in situ without pH control.

Mechanism of Failure: Acid-Catalyzed Ring Opening

During the reaction of the sulfonyl chloride with an amine, the generation of HCl (byproduct) can protonate the furan oxygen or the


-carbon, leading to ring opening and the formation of acyclic diketones or polymers.
Visualization: Stability & Synthesis Logic

The following diagram illustrates the critical decision pathways required to maintain structural integrity.

G Start 5-Chlorofuran-2-sulfonyl Chloride Reaction Amine Coupling (Nucleophilic Substitution) Start->Reaction Condition_Acid Acidic Conditions (No Base/HCl buildup) Reaction->Condition_Acid Improper Scavenging Condition_Base Controlled Basic Conditions (pH > 8) Reaction->Condition_Base Excess Base (TEA/Pyridine) Path_Failure Ring Opening / Polymerization Condition_Acid->Path_Failure Protonation of O Path_Success Target Sulfonamide Intact Condition_Base->Path_Success Stable Intermediate Validation Validation Checkpoints: 1. NMR (Furan Doublets) 2. HRMS (Cl Isotope) Path_Failure->Validation Complex Mixture (Broad Signals) Path_Success->Validation

Figure 1: Critical stability pathways for 5-chlorofuran synthesis. Acid scavenging is the primary determinant of success.

Part 3: Structural Validation Protocols

A "Self-Validating System" implies that the analytical data not only confirms identity but explicitly rules out the specific decomposition products identified above.

Nuclear Magnetic Resonance (NMR) Validation

The 5-chlorofuran ring has a distinct signature that differentiates it from ring-opened byproducts.

  • 
    H NMR (DMSO-
    
    
    
    ):
    • Diagnostic Signal: You must observe two distinct doublets for the furan protons (H3 and H4).

    • Chemical Shift: Typically

      
       7.0 – 7.2 ppm (H3) and 
      
      
      
      6.5 – 6.7 ppm (H4) with a coupling constant
      
      
      Hz.
    • Failure Mode: If the ring opens, these sharp doublets disappear and are replaced by complex aliphatic multiplets or broad polymeric peaks.

  • 
    C NMR: 
    
    • C2 (Sulfonyl ipso):

      
      145–150 ppm.
      
    • C5 (Chloro ipso):

      
      135–140 ppm.
      
Mass Spectrometry (HRMS)

The presence of Chlorine provides a built-in isotopic validation tool.

  • Isotope Pattern: The molecular ion

    
     must exhibit the characteristic 3:1 ratio  of 
    
    
    
    Cl to
    
    
    Cl isotopes.
  • Fragmentation: Loss of

    
     (M-64) is a common fragmentation pathway for sulfonamides, confirming the S-N bond connectivity.
    
X-Ray Crystallography (The Gold Standard)

For definitive proof of the furan ring geometry (planarity vs. benzene's puckering in some contexts) and sulfonamide bond angles.

  • Key Parameter: The C-S-N bond angle typically deviates slightly in furan sulfonamides compared to benzene due to the electron-rich nature of the heterocycle.

  • Packing: Furan sulfonamides often exhibit unique

    
     stacking or 
    
    
    
    interactions not seen in benzene analogs [6, 7].

Part 4: Experimental Procedures

Protocol: Synthesis of N-substituted-5-chlorofuran-2-sulfonamide

Designed to minimize acid exposure.

Materials:

  • 5-Chlorofuran-2-sulfonyl chloride (1.0 eq)

  • Target Amine (1.1 eq)

  • Triethylamine (TEA) or Pyridine (2.5 eq) - Critical for acid scavenging

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Preparation: Dissolve the Target Amine (1.1 eq) and TEA (2.5 eq) in anhydrous DCM under an inert atmosphere (

    
    ). Cool to 0°C.[1]
    
  • Addition: Dissolve 5-chlorofuran-2-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 20 minutes.

    • Why: Slow addition prevents localized heating and high concentrations of unreacted sulfonyl chloride, which can self-decompose [5].

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane).[2]

  • Workup (Crucial):

    • Wash with saturated

      
        (Do NOT wash with strong acid like 1M HCl, as this may degrade the furan).
      
    • Wash with Brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography.

Workflow Visualization

Workflow cluster_0 Synthesis Phase cluster_1 Purification Phase cluster_2 Validation Phase Step1 Dissolve Amine + Base (DCM, 0°C) Step2 Dropwise Addition of Sulfonyl Chloride Step1->Step2 Step3 Stir RT (2-4h) Monitor TLC Step2->Step3 Step4 Wash: Sat. NaHCO3 (Avoid Strong Acid!) Step3->Step4 Step5 Dry & Concentrate Step4->Step5 Step6 Recrystallization Step5->Step6 Check1 1H NMR: Check J=3.5Hz Doublets Step6->Check1 Check2 HRMS: Check Cl Isotope Pattern Check1->Check2 Pass Final Validated Product Check2->Final Pass

Figure 2: Operational workflow emphasizing the non-acidic workup and specific validation checkpoints.

References

  • Li, X., et al. (2000). Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups.[3] Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Scozzafava, A., & Supuran, C. T. (2023). Substituted furan sulfonamides as carbonic anhydrase inhibitors: Synthesis, biological and in silico studies. Bioorganic Chemistry. Retrieved from [Link]

  • ChemRxiv. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • Choi, H. D., & Lee, U. (2015). Crystal structure of 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran. Acta Crystallographica. Retrieved from [Link]

  • Sarmiento-Sánchez, C., et al. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. Retrieved from [Link]

Sources

Validation

Melting Point &amp; Phase Ambiguity in 5-Chlorofuran-2-sulfonyl Chloride: A Technical Guide

Executive Summary The Core Discrepancy: Researchers frequently report conflicting physical states for 5-Chlorofuran-2-sulfonyl chloride (CAS: 27685-92-3), ranging from a clear oil to a crystalline solid, with melting poi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Discrepancy: Researchers frequently report conflicting physical states for 5-Chlorofuran-2-sulfonyl chloride (CAS: 27685-92-3), ranging from a clear oil to a crystalline solid, with melting points (MP) cited anywhere from 25°C to >100°C.[1][2][3]

The Scientific Reality: Pure 5-Chlorofuran-2-sulfonyl chloride is a low-melting solid (MP ~26–28°C) . The confusion arises from two primary vectors:

  • Thermodynamic Proximity: Its melting point lies exactly within the range of standard laboratory ambient temperatures.

  • Hydrolytic Degradation: Moisture exposure generates 5-chlorofuran-2-sulfonic acid, a high-melting impurity that mimics a stable solid phase, leading to false high MP readings.

This guide provides the experimental framework to distinguish between phase transition and chemical degradation.

Part 1: The Phenomenon – Analyzing the Discrepancies

The following table summarizes the three most common "states" received by researchers and the chemical reality behind them.

Observed StateReported MPChemical CompositionStatus
Clear/Pale Liquid N/A (Liquid at RT)>97% 5-Chlorofuran-2-sulfonyl chlorideHigh Purity (if Lab Temp > 26°C)
Waxy White Solid 25–28°C>97% 5-Chlorofuran-2-sulfonyl chlorideHigh Purity (if Lab Temp < 25°C)
Crusty/Opaque Solid Indistinct / >100°CMixture: Sulfonyl Chloride + Sulfonic AcidDegraded (Hydrolyzed)
Yellow/Brown Oil < 20°CImpure: Contained solvents/decompositionContaminated

Scientist’s Note: Do not rely on visual inspection alone. A "solid" sample stored in a hot warehouse may have partially melted and re-solidified, potentially trapping moisture that accelerates degradation.

Part 2: Root Cause Analysis (Mechanistic Insight)

The primary cause of MP elevation is Hydrolysis . Unlike eutectic impurities which depress melting points, the hydrolysis product (sulfonic acid) often possesses a significantly higher crystal lattice energy than the sulfonyl chloride.

When 5-Chlorofuran-2-sulfonyl chloride is exposed to atmospheric moisture, it converts to 5-chlorofuran-2-sulfonic acid and HCl. As the concentration of the acid increases, the sample transforms from a low-melting neat substance into a heterogeneous suspension of high-melting acid crystals suspended in the remaining sulfonyl chloride.

Visualization: Degradation Pathway

The following diagram illustrates the degradation workflow and the decision logic for researchers.

G Start Sample Receipt (5-Chlorofuran-2-sulfonyl chloride) CheckTemp Check Lab Temp Start->CheckTemp Liquid Liquid State CheckTemp->Liquid Temp > 28°C Solid Solid State CheckTemp->Solid Temp < 25°C Analysis Run Functional Assay (Derivatization) Liquid->Analysis Solid->Analysis Hydrolysis Hydrolysis Reaction: R-SO2Cl + H2O -> R-SO3H + HCl Solid->Hydrolysis Moisture Exposure Result_Pure High Purity (Use Immediately) Analysis->Result_Pure >95% Conversion Result_Degraded Degraded (Sulfonic Acid) (MP > 100°C observed) Analysis->Result_Degraded <90% Conversion Insoluble Residue Hydrolysis->Result_Degraded

Caption: Decision tree for evaluating phase state vs. chemical integrity. Note that moisture exposure drives the irreversible formation of the high-melting sulfonic acid.

Part 3: Experimental Validation Protocols
Protocol: Morpholine Derivatization Assay

Objective: Quantitatively verify the active sulfonyl chloride content by converting it to a stable solid sulfonamide.

Reagents:

  • Sample: 5-Chlorofuran-2-sulfonyl chloride (approx. 100 mg)

  • Nucleophile: Morpholine (1.2 equivalents)

  • Solvent: Dichloromethane (DCM, anhydrous)[4]

  • Base: Triethylamine (1.5 equivalents)

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of the sample in 2 mL of anhydrous DCM.

    • Checkpoint: If the sample does not dissolve clearly and leaves a white residue, it is likely already hydrolyzed (the sulfonic acid is insoluble in DCM).

  • Addition: Add 1.5 eq of Triethylamine, followed by dropwise addition of 1.2 eq of Morpholine at 0°C.

  • Reaction: Stir for 15 minutes at room temperature. (Reaction is rapid).

  • Quench: Wash the organic layer with 1M HCl (to remove excess amine) and then Brine.

  • Isolation: Dry over MgSO4 and evaporate solvent.

  • Validation: Measure the MP of the resulting sulfonamide.

    • The sulfonamide should be a stable, distinct solid with a sharp MP (typically >80°C, distinct from the starting material).

    • Why this works: Sulfonic acid (impurity) will form a salt with the amine but will wash out in the aqueous layer/workup, leaving no solid product. Only active sulfonyl chloride yields the sulfonamide.

Part 4: Handling & Storage Recommendations

To maintain the integrity of 5-Chlorofuran-2-sulfonyl chloride, strict adherence to the "Cold & Dry" principle is required.

  • Storage: Store at -20°C . At this temperature, the compound is a hard solid.

  • Thawing: Allow the closed container to equilibrate to room temperature in a desiccator before opening. Opening a cold bottle in humid air causes immediate condensation and surface hydrolysis.

  • Handling: If the sample is liquid (summer months), pipette rapidly under N2/Ar. If solid (winter months), warm gently to 30°C to melt and dispense as a liquid for higher accuracy, rather than chipping at the hygroscopic solid.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2795072, Furan-2-sulfonyl chloride. Retrieved from [Link]

    • Note: Provides baseline physical properties for the parent furan sulfonyl chloride, establishing the low-melting solid n
  • Note: Referenced to contrast with high-melting benzofuran derivatives often confused with simple furan deriv
  • Guthrie, J. P. (1978). Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry. Note: Foundational text describing the kinetics of acyl and sulfonyl halide hydrolysis.
  • Organic Chemistry Portal. (2024). Synthesis of Sulfonyl Chlorides. Retrieved from [Link]

    • Note: Details the sensitivity of sulfonyl chlorides to nucleophilic attack by w

Sources

Comparative

A Comparative Guide to Elemental Analysis Standards for Furan-Based Sulfonyl Chlorides

In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is paramount. Furan-based sulfonyl chlorides represent a critical class of building blocks, integral to the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is paramount. Furan-based sulfonyl chlorides represent a critical class of building blocks, integral to the synthesis of a wide array of therapeutic agents. Their inherent reactivity and complex matrix demand rigorous analytical scrutiny, with elemental analysis standing as a cornerstone for confirming identity, purity, and stoichiometry. This guide provides an in-depth comparison of elemental analysis standards and methodologies pertinent to these challenging molecules, offering a framework for researchers, scientists, and drug development professionals to make informed decisions in their analytical workflows.

The Critical Role of Elemental Analysis

Elemental analysis provides the empirical formula of a compound by quantifying its constituent elements, typically carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and halogens (in this case, chlorine - Cl).[1] For furan-based sulfonyl chlorides, accurate determination of sulfur and chlorine content is not merely a routine check; it is a critical quality attribute that can significantly impact downstream synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). An erroneous elemental composition can indicate the presence of impurities, residual solvents, or byproducts, all of which can have profound implications for drug safety and efficacy.[2]

Comparative Analysis of Key Methodologies

The two most prevalent techniques for the elemental analysis of organic compounds are Combustion Analysis and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) after sample decomposition. Each method presents a unique set of advantages and limitations when applied to furan-based sulfonyl chlorides.

Combustion Analysis

Combustion analysis is a well-established and widely adopted technique for the determination of C, H, N, and S. The sample is combusted at high temperatures (typically >900 °C) in a stream of oxygen, converting the constituent elements into simple gases (CO₂, H₂O, N₂, and SO₂). These gases are then separated and quantified using various detection methods, such as thermal conductivity detection (TCD) or infrared (IR) spectroscopy. For chlorine analysis, a separate combustion in a Schöniger flask or a dedicated halogen analyzer is often required, where the resulting hydrogen chloride (HCl) is trapped in a solution and titrated.[3]

Advantages:

  • High Precision and Accuracy: When properly calibrated with certified reference materials, combustion analysis offers excellent precision and accuracy for C, H, N, and S.[4]

  • Small Sample Size: Typically, only a few milligrams of the sample are required.[3]

  • Cost-Effective: The instrumentation and operational costs are generally lower compared to ICP-based methods.

Limitations:

  • Matrix Interferences: The furan ring can be prone to incomplete combustion, potentially leading to the formation of stable intermediates that can affect the accuracy of the results.

  • Sequential Analysis: While sulfur analysis is often integrated into CHNS analyzers, chlorine determination usually requires a separate analytical procedure.[4]

  • Limited Multi-element Capability: Simultaneous analysis of a wide range of elements is not possible.

Inductively Coupled Plasma (ICP) Based Methods

ICP-OES and ICP-MS are powerful techniques for multi-elemental analysis.[5] For organic compounds, a sample decomposition step, such as microwave-assisted acid digestion or combustion in a closed vessel (bomb calorimetry), is necessary to bring the elements into a solution that can be introduced into the plasma.[6][7] The high-temperature argon plasma then excites (ICP-OES) or ionizes (ICP-MS) the atoms of the elements, and the resulting emitted light or mass-to-charge ratio is measured to determine the elemental concentrations.[8][9]

Advantages:

  • Multi-element Capability: A wide range of elements, including sulfur and chlorine, can be analyzed simultaneously.[9][10]

  • High Sensitivity: ICP-MS, in particular, offers exceptionally low detection limits, making it suitable for trace element analysis.[8][9]

  • Robustness to Matrix Effects: With appropriate sample preparation, ICP methods can handle complex matrices more effectively than combustion analysis.

Limitations:

  • Complex Sample Preparation: The sample digestion step can be time-consuming and a potential source of contamination or analyte loss.[8]

  • Higher Cost: The instrumentation and operational costs for ICP-OES and ICP-MS are significantly higher than for combustion analyzers.[11]

  • Spectral Interferences: In ICP-OES and ICP-MS, spectral interferences from other elements or polyatomic ions can occur, which may require sophisticated correction techniques.

Data Summary: Method Performance Comparison

ParameterCombustion AnalysisICP-OES / ICP-MS
Analytes C, H, N, S (Cl separate)Most elements, including S and Cl
Accuracy Excellent (with proper standards)Very Good to Excellent
Precision ExcellentVery Good to Excellent
Detection Limits ppm to % levelppb to ppm level[8]
Sample Throughput HighModerate (limited by digestion)
Cost per Sample LowHigh
Matrix Effects Can be significant for complex organicsGenerally lower with proper digestion
Ease of Use Relatively straightforwardRequires skilled operator

Experimental Protocols

Protocol 1: CHNS Analysis by Combustion

This protocol outlines the general procedure for the determination of carbon, hydrogen, nitrogen, and sulfur in a furan-based sulfonyl chloride using a modern elemental analyzer.

Instrumentation:

  • Elemental Analyzer (e.g., Analytik Jena multi EA 5100)

  • Microbalance (readable to 0.001 mg)

  • Tin or silver capsules for sample weighing

Procedure:

  • Instrument Calibration: Calibrate the instrument using certified organic analytical standards (e.g., sulfanilamide, acetanilide). A multi-point calibration curve should be generated to ensure linearity over the expected concentration range.

  • Sample Preparation: Accurately weigh 1-3 mg of the homogenized furan-based sulfonyl chloride sample into a tin or silver capsule.

  • Analysis: Place the encapsulated sample into the instrument's autosampler. Initiate the analysis sequence. The sample is dropped into a high-temperature combustion tube where it is flash-combusted.[4]

  • Detection and Quantification: The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by a chromatographic column and detected by a thermal conductivity detector. The instrument software calculates the elemental percentages based on the calibration.

  • Quality Control: Analyze a known quality control sample after every 10-15 unknown samples to verify instrument performance.

Causality Behind Choices:

  • Tin/Silver Capsules: These materials are used because they combust cleanly and aid in the complete combustion of the sample. Silver capsules are particularly useful for halogen-containing compounds as they can help to trap interfering species.

  • Certified Standards: The use of certified reference materials is crucial for ensuring the accuracy and traceability of the results.[12][13] The chosen standard should ideally have a matrix similar to the analyte of interest.

Protocol 2: Chlorine and Sulfur Determination by ICP-OES following Microwave Digestion

This protocol describes the determination of chlorine and sulfur using ICP-OES after microwave-assisted acid digestion.

Instrumentation:

  • Microwave Digestion System

  • ICP-OES Spectrometer

  • Class A volumetric flasks and pipettes

Reagents:

  • Nitric Acid (HNO₃), high purity

  • Hydrogen Peroxide (H₂O₂), 30%, high purity

  • Certified ICP standards for sulfur and chlorine

Procedure:

  • Sample Preparation: Accurately weigh approximately 50-100 mg of the furan-based sulfonyl chloride sample into a clean microwave digestion vessel.

  • Digestion: Add 5 mL of nitric acid and 2 mL of hydrogen peroxide to the vessel. Seal the vessel and place it in the microwave digestion system. Ramp the temperature to 200 °C and hold for 20 minutes. Allow the vessel to cool to room temperature.

  • Dilution: Quantitatively transfer the digested sample to a 50 mL volumetric flask and dilute to the mark with deionized water.

  • Instrument Calibration: Prepare a series of calibration standards for sulfur and chlorine from certified stock solutions in the same acid matrix as the samples.

  • Analysis: Aspirate the blank, standards, and samples into the ICP-OES. Measure the emission intensity at the appropriate wavelengths for sulfur and chlorine.

  • Data Analysis: The instrument software will generate a calibration curve and calculate the concentrations of sulfur and chlorine in the samples.

Causality Behind Choices:

  • Microwave Digestion: This provides a rapid and efficient method for decomposing the organic matrix, ensuring that the sulfur and chlorine are completely liberated into a soluble form for ICP analysis.[7]

  • Nitric Acid and Hydrogen Peroxide: This combination is a powerful oxidizing agent that effectively digests most organic materials. High-purity reagents are essential to minimize blank contamination.

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for successful implementation.

Elemental_Analysis_Workflow cluster_combustion Combustion Analysis cluster_icp ICP-OES/MS Analysis cluster_input Sample Sample_C Sample Weighing (1-3 mg) Combustion High-Temp Combustion (>900°C) Sample_C->Combustion Gas_Separation Gas Chromatography Combustion->Gas_Separation Detection_TCD TCD/IR Detection Gas_Separation->Detection_TCD Data_Analysis_C Elemental % Calculation Detection_TCD->Data_Analysis_C Sample_I Sample Weighing (50-100 mg) Digestion Microwave Acid Digestion Sample_I->Digestion Dilution Dilution to Final Volume Digestion->Dilution ICP_Analysis ICP-OES/MS Analysis Dilution->ICP_Analysis Data_Analysis_I Concentration Calculation ICP_Analysis->Data_Analysis_I Furan_Compound Furan-Based Sulfonyl Chloride Furan_Compound->Sample_C CHNS Analysis Furan_Compound->Sample_I S & Cl Analysis

Caption: Comparative workflow for elemental analysis of furan-based sulfonyl chlorides.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the analytical data, a robust quality control system must be in place. This includes:

  • Method Validation: Each analytical method should be validated for parameters such as accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantification (LOQ) according to guidelines from the International Council for Harmonisation (ICH).[14]

  • Use of Certified Reference Materials (CRMs): The analysis of CRMs with known elemental compositions alongside unknown samples provides a direct measure of the accuracy of the method.[12][15]

  • Spike Recovery Studies: For ICP-based methods, spiking the sample matrix with a known amount of the analyte and measuring the recovery can help to assess the presence and magnitude of matrix effects.

  • Inter-laboratory Comparisons: Participating in proficiency testing schemes or inter-laboratory comparisons can provide an external validation of a laboratory's analytical capabilities.

Conclusion

The elemental analysis of furan-based sulfonyl chlorides is a critical step in the drug development process. Both combustion analysis and ICP-based methods offer viable approaches, each with its own set of strengths and weaknesses. The choice of methodology will depend on a variety of factors, including the specific analytical requirements, available instrumentation, sample throughput needs, and budget. By understanding the principles and limitations of each technique and implementing a rigorous quality control framework, researchers can ensure the generation of accurate and reliable elemental composition data, thereby supporting the development of safe and effective new medicines.

References

  • SPECTRO Analytical Instruments. ICP-OES & ICP-AES Spectrometers. Available from: [Link]

  • Alpha Resources. Why Use Certified Reference Materials for Organic Analysis in Atomic Spectroscopy?. Available from: [Link]

  • National Institute of Metrology, China. Reference Material Certificate: Dibenzothiophene. Available from: [Link]

  • Analytik Jena. Combined Determination of Organic Carbon, Sulfur, Nitrogen, and Chlorine Contaminations on Catalyst Surfaces by Combustion Elemental Analysis. Available from: [Link]

  • ESSLAB. Organic Certified Reference Materials. Available from: [Link]

  • Intertek. Analytical Method Development and Validation Supporting Drug Development. Available from: [Link]

  • Britannica. Organosulfur compound. Available from: [Link]

  • Spectroscopy Online. Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters. Available from: [Link]

  • Cowie, D. W., & Gibson, D. T. (1934). Micro-Volumetric Determination of Sulphur and Chlorine in Organic Compounds with the Use of an Assay Balance. Journal of the Chemical Society (Resumed), 388-390.
  • Downer, T. M., & Riber, C. R. (1966). THE DETERMINATION OF SULFUR IN ORGANIC COMPOUNDS.
  • Wang, L., et al. (2023). Release of Sulfur and Chlorine Gas Species during Combustion and Pyrolysis of Walnut Shells in an Entrained Flow Reactor. Molecules, 28(15), 5795.
  • International Atomic Energy Agency. Reference Materials. Available from: [Link]

  • Regis Technologies. Exploring Analytical Method Development for Drug Substances. Available from: [Link]

  • de Andrade, C. K., et al. (2021). Determination of chlorine and sulfur in high purity flexible graphite using ion chromatography (IC) and inductively coupled plasma optical emission spectrometry (ICP OES) after pyrohydrolysis sample preparation.
  • Zhang, Y., et al. (2024). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. Journal of Analytical Methods in Chemistry, 2024, 1-9.
  • Yilmaz, B., & Tuncel, M. (2024). Development and validation of analytical method for determination of elemental impurities in micafungin for injection.
  • Wikipedia. Organosulfur chemistry. Available from: [Link]

  • Analytik Jena. Elemental Analysis. Available from: [Link]

  • Giefers, H., & Grote, M. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 225-230.
  • PubChem. Furan-2-sulfonyl Chloride. Available from: [Link]

  • PubChem. Furan-3-sulfonyl chloride. Available from: [Link]

  • Fauconnier, M. L. (2016). The Chemistry of New Garlic-Derived Organosulfur Compounds and the Molecular Basis of Olfaction. ORBi.

Sources

Safety & Regulatory Compliance

Safety

5-Chlorofuran-2-sulfonyl Chloride: Proper Disposal &amp; Safety Procedures

Executive Summary & Immediate Hazard Profile[1] 5-Chlorofuran-2-sulfonyl chloride is a high-energy electrophile typically used as a building block in medicinal chemistry (e.g., sulfonamide synthesis).[1] For disposal pur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Hazard Profile[1]

5-Chlorofuran-2-sulfonyl chloride is a high-energy electrophile typically used as a building block in medicinal chemistry (e.g., sulfonamide synthesis).[1] For disposal purposes, it must be treated as a water-reactive corrosive .[1]

Do not dispose of this compound down the drain or in general trash.

Core Hazard Data
PropertySpecificationCritical Safety Implication
Functional Group Sulfonyl Chloride (

)
Reacts violently with water/nucleophiles to release HCl gas.[1]
Reactivity Water-Reactive (EUH014)Do not add water directly to the neat solid/liquid.[1] Risk of flash vaporization.[1]
Corrosivity Skin Corr.[1][2][3][4] 1B (H314)Causes immediate, irreversible tissue damage.[1]
Physical State Solid or Semi-solid (MP ~25-28°C)May exist as a "slush" in warm labs; handle as a liquid for safety margins.[1]

The Chemistry of Disposal (The "Why")

To safely dispose of 5-chlorofuran-2-sulfonyl chloride, we must intentionally trigger its decomposition in a controlled environment.[1] We utilize alkaline hydrolysis to convert the reactive electrophile into two stable, water-soluble salts:

  • 5-chlorofuran-2-sulfonate (non-volatile salt)[1]

  • Sodium chloride (table salt)[1]

The Reaction:


[1]

Why we use Base (NaOH/NaHCO₃) instead of just Water: Simple hydrolysis with water generates Sulfonic Acid (R-SO₃H) and Hydrochloric Acid (HCl) gas.[1][5] This creates an acidic mist and potentially pressurizes the waste container. Using a base neutralizes these acids in situ, preventing gas evolution and heat accumulation.[1]

Pre-Disposal Triage: The Decision Matrix

Before initiating any procedure, assess the state of the material. Do not open old or crusted containers.

DisposalDecision Start Assess Material State IsOld Is container old, crystallized, or sealed? Start->IsOld Qty Quantity > 50g? IsOld->Qty No (Fresh/Known) Hazmat STOP: Do Not Open. Label as 'Water Reactive'. Request Professional Pickup. IsOld->Hazmat Yes (Explosion Risk) Qty->Hazmat Yes (Too Exothermic) LabQuench Proceed to In-Lab Quenching Protocol Qty->LabQuench No (<50g)

Figure 1: Decision logic for determining whether to treat in-house or outsource disposal.

Protocol: Controlled Alkaline Hydrolysis (In-Lab Quenching)[1]

Scope: Only for fresh reagents <50g or reaction mixtures. PPE Required: Chemical splash goggles (or face shield), heavy nitrile or Silver Shield gloves, lab coat, fume hood.[1]

Reagents Needed[1][5][6][7][8]
  • Inert Solvent: Dichloromethane (DCM) or Toluene (to dissolve the sulfonyl chloride).[1][6]

  • Neutralizing Base: 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃).[1]

  • Cooling: Ice bath.

Step-by-Step Procedure
Step 1: Solvation (Dilution of Heat)

Never add the solid directly to the base.

  • Dissolve the 5-chlorofuran-2-sulfonyl chloride in a minimal amount of inert solvent (DCM or Toluene).[1]

    • Reasoning: This creates a "heat sink" and prevents the formation of solid clumps that can un-react later.

Step 2: Preparation of Quench Bath
  • In a large beaker (3x the volume of your solution), prepare 10% NaOH or Sat. NaHCO₃.

  • Place the beaker in an ice bath and cool to <5°C.

    • Reasoning: Hydrolysis is exothermic.[1] The ice bath prevents the solvent from boiling and spraying the corrosive mixture.

Step 3: Controlled Addition
  • Using an addition funnel or pipette, slowly drip the sulfonyl chloride solution into the stirring basic mixture.

  • Monitor Temperature: If using NaHCO₃, expect vigorous bubbling (

    
     release).[1] Ensure the foam does not breach the container.
    
Step 4: Verification & Disposal[1]
  • Allow the mixture to stir at room temperature for 1-2 hours to ensure complete destruction of the sulfonyl chloride.

  • Test pH: Ensure the aqueous layer is pH 6–9. If acidic, add more base.

  • Separation:

    • Organic Layer (DCM/Toluene): Dispose of in Halogenated/Organic Solvent Waste.[1]

    • Aqueous Layer: Dispose of in Aqueous Waste (check local regulations; some sites allow drain disposal for neutralized saline solutions, but aqueous waste is the safest default).[1]

Visual Workflow: Quenching Process

QuenchProtocol cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Validation & Waste Dissolve Dissolve R-SO2Cl in DCM/Toluene Add Dropwise Addition (Watch for Exotherm/Gas) Dissolve->Add PrepBase Prepare 10% NaOH in Ice Bath PrepBase->Add Stir Stir 1-2 Hours at Room Temp Add->Stir CheckPH Check pH (Target: 6-9) Stir->CheckPH Separate Separate Layers CheckPH->Separate WasteOrg Organic Waste (Halogenated) Separate->WasteOrg WasteAq Aqueous Waste (Neutralized Salts) Separate->WasteAq

Figure 2: Step-by-step chemical neutralization workflow.[1]

Emergency Procedures

ScenarioImmediate Action
Spill (Outside Hood) Evacuate area. Do not attempt to clean with water (generates HCl gas). Cover with dry sand or Soda Ash.[1][7] Call EHS.
Skin Contact Immediate Drench: Rinse for 15 minutes.[1][2][8] Do not wait for symptoms (burns may be delayed).[1]
Pressure Buildup If a waste bottle is bulging, do not open it . Place it in a secondary container in the back of the hood and contact EHS immediately.

References

  • Fisher Scientific. (2025).[1] Safety Data Sheet: Furan-2-sulfonyl chloride. Retrieved from

  • BenchChem. (2025).[1][5] Technical Support Center: Sulfonyl Chloride Work-up and Quenching. Retrieved from

  • University of California, Irvine. (2025).[1] Standard Operating Procedure: Water Reactive Chemicals. Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1] Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. Retrieved from

  • PubChem. (2025).[1][9] Compound Summary: Furan-2-sulfonyl chloride.[1][8][9][10] National Library of Medicine. Retrieved from

Sources

Handling

Comprehensive Safety &amp; Handling Guide: 5-Chlorofuran-2-sulfonyl chloride

CAS Number: 443990-97-4 Molecular Formula: C₄H₂Cl₂O₃S Molecular Weight: 201.03 g/mol [1] Executive Safety Summary Handling 5-Chlorofuran-2-sulfonyl chloride requires strict adherence to safety protocols due to its dual r...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 443990-97-4 Molecular Formula: C₄H₂Cl₂O₃S Molecular Weight: 201.03 g/mol [1]

Executive Safety Summary

Handling 5-Chlorofuran-2-sulfonyl chloride requires strict adherence to safety protocols due to its dual reactivity: it is both a potent electrophile (corrosive) and highly moisture-sensitive. Upon contact with water or humid air, it hydrolyzes rapidly to release hydrogen chloride (HCl) gas and 5-chlorofuran-2-sulfonic acid , posing severe respiratory and skin burn risks.

This guide prioritizes engineering controls (fume hoods, inert atmospheres) over personal protective equipment (PPE), treating PPE as the final line of defense.

Hazard Identification & Risk Profile
Hazard Class (GHS)Signal WordHazard StatementMechanism of Injury
Skin Corrosion/Irritation DANGER H314: Causes severe skin burns and eye damage.[2]Irreversible tissue destruction via alkylation of proteins and acid hydrolysis.
Water Reactivity WARNING EUH014: Reacts violently with water.[3]Exothermic hydrolysis releases corrosive HCl fumes, causing respiratory edema.
Acute Toxicity WARNING H302/H332: Harmful if swallowed or inhaled.Systemic toxicity from furan moiety and local corrosive damage.
Personal Protective Equipment (PPE) Matrix

Effective protection requires matching the PPE material to the chemical's permeation properties. Standard laboratory nitrile gloves may not provide sufficient protection for prolonged handling, especially if the compound is dissolved in penetrative solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Glove Selection Strategy
  • Incidental Contact (Splash Protection):

    • Material: Nitrile Rubber (Minimum thickness: 0.11 mm).

    • Protocol: Double-gloving recommended. Immediately remove and wash hands upon any splash.

  • Prolonged Contact / Immersion:

    • Material: Silver Shield® (Laminate) or Viton®.

    • Reasoning: Sulfonyl chlorides can permeate thin nitrile, and common solvents (DCM) break down nitrile rapidly, carrying the toxic payload to the skin.

Respiratory & Eye Protection [2][4]
  • Primary Barrier: All operations must be conducted in a certified Chemical Fume Hood with the sash at the lowest working position.

  • Secondary Barrier (Spill/Outside Hood): Full-face respirator with Acid Gas (Type E/B) and Organic Vapor (Type A) cartridges.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1 or EN 166) are mandatory. Safety glasses are insufficient due to the risk of corrosive fumes and splashes.

Operational Protocol: Safe Handling Workflow
Step 1: Preparation & Engineering Controls
  • Dry Environment: Ensure all glassware is flame-dried or oven-dried. Moisture triggers HCl release.

  • Inert Atmosphere: Flush the reaction vessel with dry Nitrogen (N₂) or Argon (Ar).

  • Cold Trap: If removing solvent under vacuum, use a liquid nitrogen trap to condense HCl/SO₂ byproducts, protecting the vacuum pump.

Step 2: Transfer & Weighing
  • Solids: Weigh in a closed container or inside the fume hood. Avoid using metal spatulas if possible (corrosion risk); use glass or PTFE-coated tools.

  • Liquids/Solutions: Transfer using a glass syringe with a Luer-lock tip to prevent needle detachment under pressure. Never pour directly from a large stock bottle.

Step 3: Reaction Setup
  • Temperature Control: Sulfonyl chlorides react exothermically with nucleophiles (amines, alcohols). Always cool the reaction mixture (0°C or -78°C) before adding the reagent.

  • Base Trap: Vent the reaction vessel through a scrubber containing aqueous NaOH or NaHCO₃ to neutralize evolved HCl gas.

Emergency Response & Decontamination

Spill Response Logic:

  • Evacuate: Clear the immediate area of personnel.

  • Ventilate: Ensure fume hood is at maximum draw.

  • Neutralize: Do not use water directly.[2][4] Cover the spill with a mixture of Sodium Carbonate (Soda Ash) or Calcium Carbonate and clay absorbent (vermiculite).

  • Collect: Once neutralized (bubbling stops), sweep into a hazardous waste container labeled "Corrosive/Acidic Debris."

First Aid:

  • Skin Contact: Immediate flush with water for 15 minutes . Do not use neutralization creams (they trap heat).

  • Eye Contact: Rinse with tepid water for 15 minutes , holding eyelids open. Seek ophthalmologist assessment immediately.

Disposal Protocol: Quenching & Waste

Critical Warning: Never dispose of unquenched sulfonyl chlorides directly into solvent waste drums. They can pressurize the drum or react with other wastes.

Quenching Procedure:

  • Setup: Prepare a large beaker with 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) in an ice bath.

  • Dilution: Dissolve the residual sulfonyl chloride in a small amount of non-reactive solvent (e.g., Toluene or DCM).

  • Addition: Slowly add the sulfonyl chloride solution to the stirring basic mixture.

    • Note: Expect vigorous bubbling (CO₂) if using bicarbonate.

  • Verification: Check pH to ensure it remains basic (pH > 9).

  • Disposal: Once the organic layer is separated (if applicable), dispose of the aqueous layer as basic aqueous waste and the organic layer as halogenated solvent waste.

Visual Workflow: Safe Handling Logic

SafeHandling Start Start: Handling 5-Chlorofuran-2-sulfonyl chloride CheckEnv Check Environment: Fume Hood Functional? Glassware Dry? Start->CheckEnv PPE Don PPE: Nitrile (Double) or Laminate Gloves Splash Goggles + Lab Coat CheckEnv->PPE State Physical State? PPE->State Solid Solid Handling: Use PTFE/Glass tools Weigh in Hood State->Solid Solid Liquid Liquid/Solution Handling: Use Syringe/Cannula Avoid Pouring State->Liquid Liquid Reaction Reaction Setup: Inert Gas (N2/Ar) Cool to 0°C Vent to Base Trap Solid->Reaction Liquid->Reaction Spill Emergency: Spill? Reaction->Spill Neutralize Cover with Soda Ash/Vermiculite Do NOT use Water Spill->Neutralize Yes Disposal Disposal: Quench in Ice-Cold NaOH/NaHCO3 Check pH > 9 Spill->Disposal No Neutralize->Disposal

Caption: Operational logic flow for handling, reaction setup, and emergency spill response.

References
  • Sigma-Aldrich. (n.d.).[4] Safety Data Sheet: 5-Chlorofuran-2-sulfonyl chloride. Retrieved from

  • PubChem. (2025).[5] 5-Chlorofuran-2-sulfonyl chloride (Compound).[1][6][7] National Library of Medicine. Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Ansell Healthcare. (2024). Chemical Permeation & Degradation Resistance Guide. Retrieved from

Sources

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